L-xylose
Description
Structure
3D Structure
Properties
CAS No. |
41546-31-0 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Xylose Biosynthesis in Archaea: A Technical Guide to a Putative Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-xylose is a rare sugar with significant potential in the pharmaceutical and food industries. While its metabolic pathways in some bacteria and eukaryotes are partially understood, the biosynthesis of this compound in archaea remains an uncharted area of research. This technical guide provides a comprehensive overview of the current understanding of pentose (B10789219) metabolism in archaea, focusing on the well-characterized degradation pathways of D-xylose and L-arabinose. Based on the established principle of enzyme promiscuity within archaeal sugar metabolism, we propose a hypothetical biosynthetic pathway for this compound. This document furnishes detailed experimental protocols and quantitative data from related pathways to provide a foundational framework for researchers aiming to elucidate and engineer this compound biosynthesis in these extremophilic microorganisms.
Introduction: The Enigma of this compound in Archaea
This compound, a pentose sugar, is a stereoisomer of the more abundant D-xylose. Its potential applications as a low-calorie sweetener and a precursor for antiviral drugs have spurred interest in its biological synthesis. While archaea are known to thrive in extreme environments and possess unique metabolic capabilities, a dedicated pathway for this compound biosynthesis has not yet been identified. This guide will delve into the known metabolic routes of related pentoses in archaea and, from this knowledge, construct a plausible, albeit hypothetical, pathway for this compound synthesis.
Established Pentose Catabolic Pathways in Archaea
To understand how this compound might be synthesized, it is crucial to first examine the known metabolic fates of its isomers, D-xylose and L-arabinose, in archaea. Two primary routes for D-xylose degradation have been characterized: an oxidative pathway and a non-oxidative pathway.
The Oxidative Pathway of D-Xylose and L-Arabinose Degradation
In haloarchaea such as Haloferax volcanii, D-xylose and L-arabinose are catabolized through an oxidative pathway that converges to the central metabolite α-ketoglutarate.[1][2] This pathway involves a series of enzymatic reactions, starting with the oxidation of the pentose sugar.
Key Enzymes in the Oxidative Pentose Degradation Pathway
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Organism Example |
| D-xylose Dehydrogenase | XDH | D-xylose | D-xylonolactone | Haloferax volcanii |
| L-arabinose Dehydrogenase | AraDH | L-arabinose | L-arabinonolactone | Haloferax volcanii |
| Pentonolactonase | D-xylonolactone, L-arabinonolactone | D-xylonate, L-arabinonate | Haloferax volcanii | |
| Xylonate Dehydratase | D-xylonate | 2-keto-3-deoxy-D-xylonate | Haloferax volcanii | |
| 2-keto-3-deoxyxylonate Dehydratase | 2-keto-3-deoxy-D-xylonate | α-ketoglutarate semialdehyde | Haloferax volcanii | |
| α-ketoglutarate semialdehyde Dehydrogenase | α-ketoglutarate semialdehyde | α-ketoglutarate | Haloferax volcanii |
Caption: Key enzymes and their functions in the oxidative pentose degradation pathway in Haloferax volcanii.
Caption: Oxidative degradation pathway of D-xylose and L-arabinose in Haloferax volcanii.
The Non-Oxidative (Bacterial-Type) Pathway of D-Xylose Degradation
In contrast, some haloarchaea, such as Halorhabdus species, utilize a non-oxidative pathway for D-xylose degradation that is more akin to bacterial pathways.[3][4] This pathway involves the isomerization of D-xylose to D-xylulose, followed by phosphorylation.
Enzymes of the Non-Oxidative D-Xylose Degradation Pathway
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Organism Example |
| D-xylose Isomerase | XI | D-xylose | D-xylulose | Halorhabdus utahensis |
| Xylulokinase | D-xylulose | D-xylulose-5-phosphate | Halorhabdus utahensis |
Caption: Key enzymes in the non-oxidative D-xylose degradation pathway in Halorhabdus species.
Caption: Non-oxidative degradation pathway of D-xylose in Halorhabdus species.
A Hypothetical Pathway for this compound Biosynthesis in Archaea
Given the absence of a defined this compound biosynthetic pathway, we propose a hypothetical route based on the principle of enzyme promiscuity, a known characteristic of many archaeal enzymes.[5] It is plausible that an archaeal sugar isomerase or epimerase could catalyze the conversion of an intermediate from a related pentose metabolic pathway into this compound or its precursor, L-xylulose.
A likely candidate for the synthesis of L-xylulose is the isomerization of L-arabinose, a reaction catalyzed by L-arabinose isomerase. While this enzyme's primary role is in L-arabinose catabolism, its reversible action could lead to the formation of L-arabinose from L-xylulose, which could then be isomerized to this compound. Alternatively, a promiscuous D-xylose isomerase could potentially act on an L-sugar intermediate.
Caption: A hypothetical pathway for this compound biosynthesis in archaea, branching from known pentose metabolic pathways through the action of promiscuous enzymes.
Quantitative Data on Relevant Archaeal Enzymes
While kinetic data for a dedicated this compound synthesizing enzyme in archaea is unavailable, the characterization of related enzymes provides valuable benchmarks.
Kinetic Parameters of a Promiscuous Archaeal Epimerase
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
| GDP-Galactose 4-Epimerase | Pyrococcus horikoshii | GDP-D-glucose | 0.13 ± 0.01 | 1.8 ± 0.0 | 13.8 |
| GDP-D-galactose | 0.12 ± 0.01 | 1.6 ± 0.0 | 13.3 | ||
| GDP-L-fucose | 0.36 ± 0.03 | 0.05 ± 0.0 | 0.1 |
Data adapted from Alvarez Quispe et al., 2022.[6] Caption: Kinetic parameters of a promiscuous nucleotide sugar epimerase from Pyrococcus horikoshii, demonstrating its activity on various substrates, including an L-sugar.
Kinetic Parameters of Haloferax volcanii D-Xylose Dehydrogenase
| Substrate | K_m (mM) | V_max (U/mg) |
| D-xylose | 0.7 | 10.5 |
| L-arabinose | 1.8 | 6.2 |
Data adapted from Johnsen et al., 2009.[1] Caption: Substrate specificity and kinetic parameters of D-xylose dehydrogenase from Haloferax volcanii.
Experimental Protocols for Pathway Elucidation
The following protocols are adapted from established methodologies for studying pentose metabolism in archaea and can be applied to investigate the hypothetical this compound biosynthesis pathway.
General Experimental Workflow
Caption: A general experimental workflow for the identification and characterization of a novel biosynthetic pathway in archaea.
Protocol for Cultivation and Metabolite Extraction
-
Cultivation: Grow the archaeal strain of interest in a defined minimal medium supplemented with a potential precursor sugar (e.g., 10 mM D-xylose or L-arabinose) as the sole carbon source. Incubate under optimal growth conditions (temperature, pH, salinity).
-
Cell Harvesting: Harvest cells in the mid-exponential growth phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 60% ethanol). Lyse the cells by sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant containing the intracellular metabolites.
-
Analysis: Analyze the extracted metabolites for the presence of this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) with appropriate standards.
Protocol for Recombinant Enzyme Expression and Purification
-
Gene Cloning: Amplify the candidate gene from archaeal genomic DNA by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or French press.
-
Purification: If the protein is tagged (e.g., with a His-tag), purify it using affinity chromatography (e.g., Ni-NTA resin). Further purify the protein using size-exclusion chromatography if necessary.
Protocol for Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the putative substrate (e.g., D-xylulose or L-ribulose).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or base) or by heat inactivation.
-
Product Detection: Quantify the formation of the product (L-xylulose or this compound) using a suitable method, such as a colorimetric assay or HPLC analysis.
-
Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The biosynthesis of this compound in archaea remains an intriguing open question. This technical guide has synthesized the current knowledge of related pentose metabolic pathways and, based on this, has proposed a hypothetical route for this compound synthesis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to embark on the discovery and characterization of this novel pathway. The elucidation of this compound biosynthesis in archaea will not only expand our fundamental understanding of microbial metabolism but also pave the way for the development of robust biocatalysts for the production of this high-value rare sugar. Future work should focus on screening diverse archaeal species for this compound production, identifying the key enzymes involved, and characterizing their catalytic mechanisms and substrate specificities.
References
- 1. d-Xylose Degradation Pathway in the Halophilic Archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a pentonolactonase involved in D-xylose and L-arabinose catabolism in the haloarchaeon Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of archaeal nucleotide sugar epimerases unveils a new and highly promiscuous GDP-Gal4E subgroup [biblio.ugent.be]
- 6. biotrans2023.livescience.io [biotrans2023.livescience.io]
A Technical Guide to the Occurrence of Xylose in Marine Algae
This technical guide provides a comprehensive overview of the occurrence of xylose in marine algae. It is important to note at the outset that while xylose is a significant component of various algal polysaccharides, the naturally occurring form is predominantly D-xylose . The scientific literature does not contain significant evidence for the natural occurrence of L-xylose, a rare sugar, within marine algae. Therefore, this document focuses on the well-characterized D-xylose-containing polysaccharides, their quantitative distribution, and the experimental protocols for their analysis.
Xylose-Containing Polysaccharides in Marine Algae
Xylose in marine algae is primarily found as a structural component of the cell wall matrix, in the form of polysaccharides called xylans. Unlike the complex, substituted xylans found in terrestrial plants, algal xylans often have simpler, linear backbones.[1][2] These polysaccharides are particularly abundant in certain species of red (Rhodophyta) and green (Chlorophyta) algae.[1][3][4]
The main types of xylan (B1165943) structures identified in marine algae are:
-
β-(1→4)-Xylans: This is the most common xylan structure in land plants and is also found in some red and green algae.[1][2] For example, a linear, undecorated homo-β-(1→4)-xylan has been identified in the red alga Palmaria palmata.[1]
-
β-(1→3)-Xylans: This structure is characteristic of certain green algae (e.g., order Bryopsidales) and red algae (e.g., order Bangiales), where it can form microfibrils within the cell wall.[2][5]
-
β-(1→3)/β-(1→4)-Mixed-Linkage Xylans (MLX): These complex xylans feature a backbone of β-(1→4)-linked xylose units interspersed with β-(1→3) linkages.[1] MLX is a major polysaccharide in many red algae from the orders Palmariales, Nemaliales, and Bangiales.[1]
In addition to xylans, xylose can be found as a minor constituent or a side-chain component in other complex sulfated polysaccharides, such as agarans and carrageenans from red algae.[6][7]
Quantitative Analysis of Xylose in Marine Algae
The content of xylose varies significantly among different algal species. The following table summarizes quantitative data from several studies, highlighting the monosaccharide composition of polysaccharides extracted from various marine algae.
| Algal Species | Division | Polysaccharide Fraction | Xylose Content (%) | Other Major Monosaccharides (%) | Reference |
| Gelidium crinale | Rhodophyta | Sulfated Polysaccharide (GNP) | 11.55 | Galactose (65.05), Fucose (11.19), Glucose (6.73) | [7] |
| Gelidium pacificum | Rhodophyta | Sulfated Polysaccharide | Not specified | Main components were galactose, fucose, and xylose. | [7] |
| Palmaria sp. (Dulse) | Rhodophyta | Xylan-Rich Fraction (DXRF) | 52.2 (of the fraction) | Not specified | [8] |
| Caulerpa lentillifera | Chlorophyta | 24% KOH Extract (KOHP) | "Mainly composed of xylose" | Not specified | [5] |
| Polyopes lancifolius | Rhodophyta | Matrix Polysaccharides | Minor | Galactose (64.54), Glucose (27.92) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate extraction and quantification of xylose-containing polysaccharides. Below are protocols adapted from cited literature.
This protocol is based on the methodology for extracting xylan/xylo-oligosaccharides from the red alga Palmaria palmata.[10]
-
Preparation of Algal Biomass:
-
Dry the fresh P. palmata biomass in an oven at 100°C to a constant weight.
-
Grind the dried algae into a fine powder.
-
-
Aqueous Extraction:
-
Suspend the dried algal powder in distilled water at a concentration of 25-150 g/L.
-
Heat the suspension at 95°C for 2 to 24 hours with constant stirring. Note: Higher temperatures and longer extraction times generally lead to higher yields.[10]
-
-
Separation and Collection:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge the suspension at 9,000 x g for 30 minutes at room temperature.
-
Carefully collect the supernatant, which contains the soluble xylan/xylo-oligosaccharides fraction.
-
-
Downstream Processing (Optional):
This protocol describes the steps for determining the monosaccharide composition of an extracted polysaccharide fraction, based on methods involving acid hydrolysis and HPLC analysis.[7][10]
-
Acid Hydrolysis:
-
Take a known amount of the dried polysaccharide extract (e.g., 10 mg) and place it in a pressure-resistant glass tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube and heat at 121°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
After cooling, open the tube and evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
Dissolve the residue in a known volume of ultrapure water.
-
-
Derivatization (PMP Method): [7]
-
Take 400 µL of the polysaccharide hydrolysate or mixed monosaccharide standard solution.
-
Add 400 µL of 0.6 M NaOH and 400 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Incubate the mixture at 70°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature and neutralize with 400 µL of 0.3 M HCl.
-
Add 1 mL of chloroform (B151607) and vortex vigorously. Centrifuge to separate the phases.
-
Discard the upper aqueous layer. Repeat the chloroform extraction three times to remove excess PMP.
-
Evaporate the chloroform phase to dryness and redissolve the PMP-derivatized monosaccharides in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to ~250 nm for PMP derivatives) and a C18 column.
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) is typically used.
-
Analysis: Inject the prepared sample and standards. Identify and quantify the monosaccharides by comparing the retention times and peak areas with those of the known standards (e.g., D-xylose, galactose, glucose).
-
Visualizations: Workflows and Classifications
The following diagrams illustrate key processes and concepts related to the analysis of algal xylans.
References
- 1. A novel class of xylanases specifically degrade marine red algal β1,3/1,4-mixed-linkage xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylans of Red and Green Algae: What Is Known about Their Structures and How They Are Synthesised? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization of Sulfated Polysaccharide Isolated From Red Algae (Gelidium crinale) and Antioxidant and Anti-Inflammatory Effects in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Producing mixed linked xylooligosaccharides from red algae biomass through single-step enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Stereochemistry of L-Xylose: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Stereospecific Properties of L-Xylose for Researchers, Scientists, and Drug Development Professionals
This compound, a rare pentose (B10789219) sugar, presents a compelling case of stereospecificity in biological systems. As the enantiomer of the abundant D-xylose, its unique spatial arrangement dictates distinct metabolic fates and physiological effects, offering a unique landscape for therapeutic innovation and biochemical exploration. This technical guide synthesizes the current understanding of this compound's stereospecific properties, providing a comprehensive resource for professionals in drug development and life sciences.
Introduction: A Tale of Two Enantiomers
Xylose, a five-carbon aldose monosaccharide, exists primarily as D-xylose and this compound. While D-xylose is a major component of hemicellulose in plant biomass and is abundant in nature, this compound is a rare sugar, primarily produced through synthetic or enzymatic methods.[1] This fundamental difference in natural abundance is mirrored by a significant disparity in scientific research, with D-xylose being extensively studied while this compound remains comparatively enigmatic.[1] The distinct stereochemistry of this compound—the mirror image of D-xylose—profoundly influences its interaction with chiral biological molecules such as enzymes and transporters, leading to unique metabolic pathways and physiological activities.
Physicochemical Properties
This compound is a white, crystalline solid with physical properties that are largely comparable to its D-enantiomer, with the notable exception of its optical rotation.
| Property | This compound | D-Xylose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molar Mass | 150.13 g/mol | 150.13 g/mol |
| Melting Point | 144-145 °C[2] | 145 °C |
| Optical Rotation (α)²⁰D | +18.6°[3] | -18.6°[3] |
| Appearance | White crystalline powder[2] | White crystalline powder[4] |
| Solubility | Water soluble | Water soluble[5] |
Stereospecific Metabolism of this compound in Humans
The metabolic pathway of this compound in humans is distinct from that of D-xylose and is intrinsically linked to the pentose phosphate (B84403) pathway and ascorbate (B8700270) (Vitamin C) biosynthesis. A key intermediate in this pathway is L-xylulose.
The formation of L-xylulose is catalyzed by the enzyme β-keto-L-gulonate (BKG) decarboxylase, a function recently attributed to the protein C11orf54.[6] This reaction is a crucial step in a pathway that parallels the pentose phosphate pathway, generating five-carbon sugars from nonphosphorylated six-carbon sugar acids.[6]
The enzyme L-xylulose reductase (DCXR), highly expressed in the kidney and liver, then catalyzes the reduction of L-xylulose to xylitol (B92547), utilizing NADP as a cofactor.[7] This enzyme can also act on other similar structures, including this compound itself, pentoses, tetroses, and trioses.[7] A deficiency in DCXR leads to the genetic condition known as pentosuria, one of the original "inborn errors of metabolism" described by Garrod, which is characterized by the excretion of L-xylulose in the urine.[6]
The subsequent conversion of xylitol to D-xylulose is catalyzed by xylitol dehydrogenase (SORD), which then enters the pentose phosphate pathway after phosphorylation by xylulokinase (XYLB).[6]
Therapeutic Potential and Pharmacological Properties
The unique stereochemistry of this compound and its derivatives has garnered interest in drug development. Unlike D-xylose, this compound is not readily metabolized by the human body, a property that can be advantageous in the design of therapeutic agents.[8]
SGLT2 Inhibition: Novel O-xyloside derivatives of this compound have been identified as potent and selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2).[9] These compounds have demonstrated the ability to inhibit urinary glucose reabsorption in vivo, suggesting their potential for the treatment of type 2 diabetes.[9]
Antitumor and Anti-HIV Activity: Polyhydroxypyrrolidines derived from this compound have exhibited both antitumor and anti-HIV properties.[2] Furthermore, these derivatives act as potent inhibitors of α- and β-glucosidases, which is also relevant for the development of diabetes medications.[2]
Chiral Building Block: this compound serves as a valuable chiral building block in organic synthesis.[2][10] Its defined stereochemistry is crucial for the synthesis of complex molecules with specific biological activities, including the synthesis of L-ascorbic acid.[2]
Knowledge Gaps and Future Research Directions
Despite its potential, research into the stereospecific properties of this compound is still in its nascent stages. A significant lack of quantitative data exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile in mammals.[1] Direct comparative studies with D-xylose are critically needed to fully elucidate the impact of its stereochemistry.[1]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo and in vitro studies to characterize the ADME properties of this compound and its derivatives.
-
Enzyme Kinetics: Detailed kinetic analysis of enzymes that interact with this compound to quantify binding affinities and turnover rates.
-
Transporter Interactions: Investigation of the stereospecific interactions of this compound with various sugar transporters to understand its cellular uptake mechanisms.
-
Signaling Pathways: Exploration of whether this compound can directly modulate cellular signaling pathways, independent of its metabolic conversion.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not abundant in the literature, standard methodologies for the analysis of monosaccharides can be readily adapted.
Quantification of this compound
Spectrophotometric Method (Orcinol Assay): This colorimetric assay can be used for the quantification of pentoses, including this compound.
-
Principle: In the presence of hot sulfuric acid, pentoses are dehydrated to furfural, which then reacts with orcinol (B57675) in the presence of ferric chloride to produce a colored complex that can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare this compound standards of known concentrations.
-
To 1 mL of the sample or standard, add 2.5 mL of Orcinol reagent (0.4 g orcinol in 200 mL of concentrated HCl containing 500 µL of 10% ferric chloride).[11]
-
Boil the mixture for 10 minutes.[11]
-
Cool the samples to room temperature.[11]
-
Measure the absorbance at 620 nm.[11]
-
Construct a standard curve to determine the concentration of this compound in the samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a robust method for the separation and quantification of sugars.
-
Principle: The sample is passed through a column (e.g., an amino- or ligand-exchange column) that separates the sugars based on their interaction with the stationary phase. The concentration is determined by a refractive index detector.
-
Protocol Outline:
-
Prepare a mobile phase (e.g., acetonitrile/water).
-
Use a suitable column for carbohydrate analysis.
-
Prepare this compound standards and samples, ensuring they are filtered before injection.
-
Inject the standards and samples into the HPLC system.
-
Quantify the this compound peak based on the calibration curve generated from the standards.
-
Enzymatic Assays
L-Xylulose Reductase Activity: The activity of L-xylulose reductase can be measured by monitoring the change in NADPH absorbance at 340 nm.
-
Principle: The enzyme-catalyzed reduction of L-xylulose to xylitol is coupled with the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADPH, and the enzyme source.
-
Initiate the reaction by adding the substrate, L-xylulose.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH consumption (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).
-
Conclusion
This compound represents a fascinating and underexplored area of stereochemistry with significant potential in drug development and biotechnology. Its distinct metabolic fate and the pharmacological activities of its derivatives underscore the profound impact of stereoisomerism in biological systems. While our understanding of this compound is still limited, the available evidence strongly suggests that further investigation into its stereospecific properties will unlock new opportunities for therapeutic interventions and a deeper comprehension of carbohydrate metabolism. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - preparation and application - Georganics [georganics.sk]
- 3. This compound | 609-06-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Xylose - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. globalgrowthinsights.com [globalgrowthinsights.com]
- 9. Novel this compound derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
L-Xylose Metabolic Pathway in Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylose, a rare pentose (B10789219) sugar, represents a potential carbon source for various microorganisms. While the metabolic pathways of its more common isomer, D-xylose, are well-documented, the catabolism of this compound is less understood. This technical guide provides a comprehensive overview of the putative this compound metabolic pathway in microorganisms, drawing parallels from established pentose catabolic routes, particularly the L-arabinose pathway in fungi. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating microbial pentose metabolism, scientists exploring novel fermentation strategies, and professionals in drug development targeting microbial metabolic pathways.
The Core this compound Metabolic Pathway
The microbial catabolism of this compound is believed to proceed through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate (B84403) pathway (PPP), a central hub of carbon metabolism. This pathway largely mirrors the fungal L-arabinose degradation pathway. The key enzymes involved are this compound Reductase, L-Arabitol Dehydrogenase, L-Xylulose Reductase, Xylitol (B92547) Dehydrogenase, and L-Xylulokinase.
Enzymatic Steps:
-
This compound to L-Arabitol: The pathway is initiated by the reduction of this compound to L-arabitol, a reaction catalyzed by This compound Reductase (EC 1.1.1.21), typically utilizing NADPH as a cofactor.
-
L-Arabitol to L-Xylulose: Subsequently, L-Arabitol Dehydrogenase (EC 1.1.1.12) oxidizes L-arabitol to L-xylulose, with NAD+ as the preferred electron acceptor.
-
L-Xylulose to Xylitol: L-Xylulose Reductase (EC 1.1.1.10) then catalyzes the reduction of L-xylulose to xylitol, a reaction that often shows a preference for NADPH.[1]
-
Xylitol to D-Xylulose: The xylitol is then oxidized to D-xylulose by Xylitol Dehydrogenase (EC 1.1.1.9), which is strictly NAD+-dependent.[2]
-
D-Xylulose to D-Xylulose-5-Phosphate: Finally, Xylulokinase (EC 2.7.1.17) phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway.
This sequence of reactions effectively converts this compound into a central metabolic intermediate, allowing the organism to harness it for energy production and biosynthesis.
Quantitative Data on Pathway Enzymes
The following tables summarize the available kinetic parameters for the key enzymes implicated in the this compound metabolic pathway. It is important to note that some of these enzymes exhibit broad substrate specificity, and data for this compound or its immediate metabolites may be limited.
Table 1: Kinetic Parameters of Reductases in the this compound Pathway
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Coenzyme | Reference |
| L-Xylulose Reductase | Rhizomucor pusillus | L-Xylulose | 8.71 | - | NADPH | [1] |
| L-Xylulose Reductase | Hypocrea jecorina | L-Xylulose | 25 | 650 | NADPH | [1] |
| Xylose Reductase | Candida tenuis | D-Xylose | - | - | NADH/NADPH | |
| Xylose Reductase | Chaetomium thermophilum | D-Xylose | - | - | NADPH | [3] |
| Xylose Reductase | Pichia stipitis | D-Xylose | - | - | NADPH/NADH | [4] |
Table 2: Kinetic Parameters of Dehydrogenases in the this compound Pathway
| Enzyme | Organism | Substrate | Km (mM) | kcat/Km (min-1mM-1) | Coenzyme | Reference |
| L-Arabitol Dehydrogenase | Meyerozyma caribbica | L-Arabitol | 31.1 | 6.5 | NAD+ | [5] |
| Xylitol Dehydrogenase | Meyerozyma caribbica | Xylitol | 16.1 | 67.0 | NAD+ | [5] |
Table 3: Kinetic Parameters of Kinases in the this compound Pathway
| Enzyme | Organism | Substrate | Km (mM) | Co-substrate | Km (mM) | Reference |
| D-Xylulokinase | Mucor circinelloides | D-Xylulose | 0.29 | ATP | 0.51 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound metabolic pathway.
Preparation of Cell-Free Extracts for Enzyme Assays
Objective: To obtain active enzymes from microbial cells for in vitro characterization.
Protocol:
-
Cell Culture: Grow the microorganism in a suitable medium containing this compound as an inducer. For example, a defined minimal medium with 1% (w/v) this compound.
-
Harvesting: Harvest the cells in the mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Cell Lysis: Resuspend the cell pellet in the same buffer containing a protease inhibitor cocktail. Disrupt the cells using a suitable method such as sonication, bead beating, or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Supernatant Collection: The resulting supernatant is the cell-free extract containing the crude enzyme preparation. Determine the total protein concentration using a standard method like the Bradford assay.
Spectrophotometric Enzyme Assays
Objective: To determine the kinetic parameters of the oxidoreductase enzymes in the pathway by monitoring the change in absorbance of NAD(P)H.
A. This compound Reductase / L-Xylulose Reductase Assay (Reduction)
-
Principle: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6.22 mM-1cm-1).
-
Reaction Mixture (1 mL total volume):
-
100 mM Buffer (e.g., HEPES-NaOH, pH 7.0)
-
0.2 mM NADPH
-
Varying concentrations of this compound or L-xylulose (e.g., 5-285 mM)
-
Cell-free extract (containing the enzyme)
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Calculate the enzyme activity from the linear rate of absorbance change.
-
B. L-Arabitol Dehydrogenase / Xylitol Dehydrogenase Assay (Oxidation)
-
Principle: The rate of NAD+ reduction is monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture (1 mL total volume):
-
100 mM Buffer (e.g., Tris-HCl, pH 8.0-9.5)
-
1 mM NAD+
-
Varying concentrations of L-arabitol or xylitol
-
Cell-free extract (containing the enzyme)
-
-
Procedure:
-
Follow the same procedure as the reductase assay, but monitor the increase in absorbance at 340 nm.
-
L-Xylulokinase Assay
Objective: To measure the activity of L-xylulokinase.
-
Principle: This is a coupled enzyme assay. The ADP produced by the kinase reaction is used to oxidize NADH to NAD+ in a reaction catalyzed by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is measured.
-
Reaction Mixture (1 mL total volume):
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
1 mM ATP
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
10 units Pyruvate Kinase
-
10 units Lactate Dehydrogenase
-
Varying concentrations of L-xylulose
-
Cell-free extract (containing the enzyme)
-
-
Procedure:
-
Pre-incubate all components except L-xylulose at the desired temperature.
-
Start the reaction by adding L-xylulose.
-
Monitor the decrease in absorbance at 340 nm.
-
Metabolic Flux Analysis (MFA) using 13C-labeled this compound
Objective: To quantify the in vivo fluxes through the this compound metabolic pathway and connecting pathways.[8]
Protocol Outline:
-
Isotope Labeling: Cultivate the microorganism in a defined medium with 13C-labeled this compound as the sole carbon source until a metabolic and isotopic steady state is reached.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.
-
Analysis of Labeling Patterns: Analyze the mass isotopomer distribution of key metabolites (amino acids, organic acids, sugar phosphates) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]
-
Flux Calculation: Use a stoichiometric model of the organism's central carbon metabolism and specialized software to calculate the intracellular metabolic fluxes that best fit the experimental labeling data.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core this compound metabolic pathway, a typical experimental workflow for enzyme characterization, and the logical flow of a metabolic flux analysis experiment.
Caption: The proposed metabolic pathway for this compound catabolism in microorganisms.
Caption: A generalized workflow for the characterization of enzymes.
Caption: The logical flow of a metabolic flux analysis experiment.
Conclusion
The study of the this compound metabolic pathway in microorganisms is a burgeoning field with significant implications for biotechnology and drug development. While much of our current understanding is inferred from related pentose catabolic pathways, the framework presented in this guide provides a solid foundation for future research. The detailed experimental protocols and compiled quantitative data offer a starting point for the systematic investigation and characterization of the enzymes involved. Further research, including the heterologous expression and purification of these enzymes, detailed kinetic analysis with this compound and its metabolites, and comprehensive metabolic flux analysis, will be crucial to fully elucidate this important metabolic route and unlock its potential for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
The Enigmatic L-Xylose: A Technical Guide to Its Synthesis and "Isolation"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The landscape of carbohydrate chemistry is vast, with rare sugars like L-xylose emerging as pivotal building blocks for novel therapeutics, including anticancer and antiviral nucleoside analogues.[1][2] However, a significant ambiguity clouds the origin of this valuable aldopentose. While its D-enantiomer, D-xylose, is one of the most abundant sugars in nature, this compound is exceptionally rare, with its natural occurrence being unconfirmed and not documented in scientific literature.[2][3] Reports of "xylose" in natural sources such as wood, fruits, marine algae, and fermented products invariably refer to D-xylose.[4][5][6] Consequently, the "discovery" of this compound is a tale of chemical synthesis, not of isolation from a natural source. This guide, therefore, pivots from the traditional discovery-and-isolation narrative. It provides a comprehensive technical overview of the primary and most effective methods for the chemical and enzymatic synthesis of this compound, treating these processes as the de facto methods of its "isolation" for scientific and pharmaceutical applications.
The Question of Natural Occurrence: A Tale of Two Isomers
The term "xylose," meaning "wood sugar," was first coined in 1881 by Finnish scientist Koch following its isolation from wood.[3] This, and virtually all subsequent isolations from biomass, yielded D-xylose , a primary constituent of hemicellulose, which can comprise up to 30% of the dry weight of plants like birchwood.[7]
In stark contrast, This compound is considered a "rare sugar," a classification for monosaccharides that are scarce in nature.[8] While some L-sugars, notably L-arabinose, are naturally abundant, this compound is primarily accessible through synthetic routes.[8] This technical guide will therefore focus on the established methodologies for producing this compound, which are crucial for its availability in research and drug development.
Chemo-Enzymatic Synthesis: The Predominant Pathway to this compound
The most efficient and widely cited route for this compound production is a two-step chemo-enzymatic process starting from the readily available and inexpensive polyol, xylitol (B92547). This pathway involves the oxidation of xylitol to L-xylulose, followed by the isomerization of L-xylulose to this compound.
Pathway Overview
The logical workflow for this synthesis is a sequential enzymatic conversion. The first step creates the ketopentose intermediate, which is then converted to the desired aldopentose product.
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. Biosynthesis of this compound from xylitol using a dual enzyme cascade in Escherichia coli | Poster Board #3662 - American Chemical Society [acs.digitellinc.com]
- 3. Xylose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-enzymes.com [creative-enzymes.com]
- 6. thescipub.com [thescipub.com]
- 7. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 8. This compound - preparation and application - Georganics [georganics.sk]
Enzymatic Conversion of L-Arabinose to L-Xylose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of L-arabinose to L-xylose, two isomeric pentose (B10789219) sugars, holds significant interest in synthetic biology and pharmaceutical development for the production of rare sugars and their derivatives. While a direct, single-enzyme conversion is not a well-established pathway, this technical guide outlines a plausible multi-step enzymatic cascade to achieve this transformation. The core of this process begins with the well-characterized isomerization of L-arabinose to L-ribulose, followed by a proposed series of epimerization and isomerization reactions to yield this compound. This document provides a detailed overview of the key enzymes involved, quantitative data from existing literature, comprehensive experimental protocols, and visual representations of the biochemical pathways and workflows.
Core Reaction: Isomerization of L-Arabinose to L-Ribulose
The foundational step in the metabolic pathway of L-arabinose in many microorganisms is its isomerization to L-ribulose. This reversible reaction is catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4). This enzyme is central to initiating the conversion process and has been extensively studied.
Quantitative Data for L-Arabinose Isomerase
The kinetic parameters of L-arabinose isomerase vary depending on the source organism and reaction conditions. Below is a summary of key quantitative data for L-AI from various bacterial sources.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/mg·min) | Optimal pH | Optimal Temperature (°C) | Metal Cofactors |
| Lactobacillus reuteri | L-Arabinose | - | - | 6.0 | 65 | Mn2+, Co2+ |
| Lactobacillus plantarum | L-Arabinose | - | - | - | - | Mn2+ |
| Escherichia coli | L-Arabinose | - | - | 8.0 | 30 | Mn2+ |
| Geobacillus thermodenitrificans | L-Arabinose | - | 2.10 | 8.5 | 70 | Mn2+ |
Note: Specific Km and Vmax values for L-arabinose are not consistently reported in the initial search results, though the optimal conditions and cofactors are.
Experimental Protocol: L-Arabinose Isomerase Activity Assay
This protocol is adapted from studies on L-arabinose isomerase from Lactobacillus reuteri.[1][2]
Objective: To determine the enzymatic activity of L-arabinose isomerase by measuring the formation of L-ribulose.
Materials:
-
Purified L-arabinose isomerase
-
L-arabinose solution (1 M)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
MnCl2 solution (10 mM)
-
CoCl2 solution (10 mM)
-
Cysteine-carbazole method reagents (e.g., 0.1% cysteine hydrochloride, 0.12% carbazole (B46965) in ethanol, concentrated sulfuric acid)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 1 mL:
-
500 µL of 50 mM sodium phosphate buffer (pH 6.0)
-
100 µL of 10 mM MnCl2
-
100 µL of 10 mM CoCl2
-
100 µL of 1 M L-arabinose
-
100 µL of purified L-arabinose isomerase solution (appropriately diluted)
-
-
Incubation: Incubate the reaction mixture at 65°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Quantification of L-Ribulose:
-
Use the cysteine-carbazole method to quantify the L-ribulose formed.
-
Prepare a standard curve using known concentrations of L-ribulose.
-
Measure the absorbance at 540 nm.
-
-
Enzyme Activity Calculation: One unit (U) of L-arabinose isomerase activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions. Calculate the activity based on the standard curve.
Visualization: L-Arabinose Isomerization Workflow
Proposed Multi-Enzyme Cascade for this compound Synthesis
The conversion of L-ribulose to this compound is a theoretical pathway that can be constructed based on known enzymatic reactions. This section outlines a plausible two-step cascade.
Step 2: Epimerization of L-Ribulose to L-Xylulose
The second step involves the epimerization of L-ribulose at the C3 position to yield L-xylulose. This reaction can potentially be catalyzed by an L-ribulose 3-epimerase. While many known epimerases act on phosphorylated sugars, such as L-ribulose-5-phosphate 3-epimerase (EC 5.1.3.22)[3][4], there is evidence of ketose 3-epimerases that exhibit activity towards non-phosphorylated ketopentoses.[5][6] For this proposed pathway, we will consider a putative L-ribulose 3-epimerase acting on L-ribulose.
Step 3: Isomerization of L-Xylulose to this compound
The final step is the isomerization of the ketose L-xylulose to the aldose this compound. This transformation can be catalyzed by an L-fucose isomerase (EC 5.3.1.25) from Escherichia coli, which has been shown to catalyze this specific reaction.[1][2][7]
Quantitative Data for the Cascade Enzymes
Below is a summary of available data for the enzymes in the proposed cascade.
| Enzyme | Substrate | Km (mM) | Vmax (μmol/mg·min) | Optimal pH | Optimal Temperature (°C) |
| L-Ribulose 3-Epimerase (putative) | L-Ribulose | - | - | - | - |
| E. coli L-Fucose Isomerase | L-Xylulose | 41 | 0.23 | >10.5 | 35-45 |
Experimental Protocol: Multi-Enzyme Synthesis of this compound
This protocol outlines a hypothetical one-pot synthesis of this compound from L-arabinose.
Objective: To convert L-arabinose to this compound using a multi-enzyme cascade.
Materials:
-
Purified L-arabinose isomerase
-
Purified L-ribulose 3-epimerase (putative)
-
Purified E. coli L-fucose isomerase
-
L-arabinose solution (1 M)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Metal cofactors (e.g., MnCl2)
-
HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87H)
Procedure:
-
Reaction Setup: In a sterile, sealed vessel, combine:
-
Reaction buffer
-
L-arabinose to a final concentration of 100 mM
-
Required metal cofactors (e.g., 1 mM MnCl2)
-
L-arabinose isomerase (e.g., 10 U/mL)
-
L-ribulose 3-epimerase (concentration to be optimized)
-
L-fucose isomerase (e.g., 10 U/mL)
-
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction: At regular intervals (e.g., every 2-4 hours), withdraw aliquots of the reaction mixture.
-
Sample Preparation: Terminate the enzymatic reaction in the aliquots by heat inactivation (100°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid followed by neutralization). Centrifuge to remove precipitated protein.
-
Product Analysis: Analyze the supernatant by HPLC to quantify the concentrations of L-arabinose, L-ribulose, L-xylulose, and this compound.
-
Optimization: Based on the time-course data, optimize reaction conditions such as pH, temperature, enzyme concentrations, and substrate concentration to maximize the yield of this compound.
Visualization: Proposed Multi-Enzyme Cascade
References
- 1. Production of this compound from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. L-ribulose-5-phosphate 3-epimerase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 5.1.3.22 L-ribulose-5-phosphate 3-epimerase [enzyme.expasy.org]
- 5. Crystal structure of a novel homodimeric l‐ribulose 3‐epimerase from Methylomonus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into L-ribulose 3-epimerase from Mesorhizobium loti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
L-xylose as a precursor for rare sugar synthesis
An In-depth Technical Guide
Topic: L-Xylose as a Precursor for Rare Sugar Synthesis Audience: Researchers, scientists, and drug development professionals.
Abstract
Rare sugars, monosaccharides with low natural abundance, are of increasing interest in the pharmaceutical and nutraceutical industries due to their unique biological activities. This compound, a rare aldopentose, serves as a valuable and accessible chiral starting material for the synthesis of other high-value rare sugars and their derivatives.[1] This technical guide provides a comprehensive overview of the primary synthetic routes starting from this compound, including enzymatic isomerization and epimerization, and multi-step chemical synthesis for producing therapeutically relevant nucleoside analogues. Detailed experimental methodologies, quantitative data on reaction yields and enzyme kinetics, and process workflows are presented to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in rare sugar synthesis.
Introduction: The Value of this compound in Rare Sugar Synthesis
Rare sugars are defined as monosaccharides and their derivatives that are scarce in nature. Unlike abundant sugars such as D-glucose and D-fructose, these compounds have not been fully exploited until recently. Advances in biotechnology and chemical synthesis have made them more accessible, revealing their significant potential. Many rare sugars serve as crucial building blocks for antiviral and anticancer nucleoside analogues, where the L-configuration can enhance metabolic stability and therapeutic efficacy.
This compound is an ideal precursor in this context. While still a rare sugar, methods for its production have been established, making it a viable starting point for more complex and valuable molecules.[1] Its defined stereochemistry makes it an excellent component of the "chiral pool" for organic synthesis.[1][2] The primary strategies to convert this compound into other rare sugars include:
-
Enzymatic Isomerization: Conversion to the ketopentose L-xylulose.
-
Enzymatic or Chemical Epimerization: Conversion to the aldopentose L-lyxose.
-
Chemo-enzymatic Synthesis: Multi-step pathways to produce complex derivatives, such as L-nucleosides for drug development.[3]
This guide will explore the technical details of these core pathways.
Synthesis Pathways & Methodologies
The conversion of this compound into other rare sugars relies on precise stereochemical transformations. Both biological and chemical methods offer distinct advantages in achieving these conversions.
Enzymatic Conversion: Isomerization and Epimerization
Enzymes, particularly isomerases, are powerful tools for interconverting sugars due to their high stereospecificity. While many isomerases are named for their primary D-sugar substrates (e.g., D-xylose isomerase), they often exhibit promiscuous activity on L-sugar analogues.[4]
Pathway 1: Isomerization of this compound to L-Xylulose and L-Lyxose
The most direct enzymatic conversions from this compound involve isomerization to its keto-form, L-xylulose, and epimerization at the C-2 position to form L-lyxose. L-rhamnose isomerase (L-RI) is particularly effective in catalyzing this equilibrium.
References
- 1. This compound - preparation and application - Georganics [georganics.sk]
- 2. Rare Sugars Are Now Readily Available Chiral Pool Starting Materials [organic-chemistry.org]
- 3. Synthesis and anti-HIV activity of D- and L-thietanose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylose isomerase - Wikipedia [en.wikipedia.org]
A Deep Dive into the Biochemical Dichotomy of L-xylose and D-xylose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biochemical properties of L-xylose and D-xylose, two pentose (B10789219) sugar stereoisomers. While structurally similar, their differing chirality dictates distinct metabolic fates and biological activities. This document will explore their metabolic pathways, enzymatic interactions, transport mechanisms, and roles in cellular signaling. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and metabolic and signaling pathways are visualized using the DOT language for Graphviz. This guide serves as a critical resource for researchers in biochemistry, drug development, and metabolic engineering, offering a detailed understanding of the nuanced differences between these two monosaccharides.
Introduction
Xylose, a five-carbon aldose sugar, is a major component of hemicellulose in plant biomass. It exists as two enantiomers: D-xylose and this compound. D-xylose is the naturally abundant form and a significant focus of biofuel research and industrial microbiology.[1] In contrast, this compound is a rare sugar, not readily metabolized by most organisms, which has garnered interest in the pharmaceutical industry as a potential therapeutic agent and a building block for novel drug synthesis.[2] Understanding the fundamental biochemical differences between these two isomers is crucial for their effective application in various scientific and industrial fields.
Physicochemical Properties
This compound and D-xylose share the same chemical formula (C₅H₁₀O₅) and molecular weight but differ in the spatial arrangement of their hydroxyl groups. This stereochemical difference is the primary determinant of their distinct biological properties.
| Property | D-Xylose | This compound |
| Molar Mass | 150.13 g/mol | 150.13 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Sweetness | Approx. 40% of sucrose | Reported to have a sweet taste |
| Caloric Value | Approx. 2.4 kcal/g[1] | Generally considered non-caloric for humans |
| Natural Abundance | Highly abundant in plant hemicellulose | Rare in nature |
Metabolism
The metabolic pathways for D-xylose are well-characterized in a variety of microorganisms. In contrast, this compound is not readily catabolized by most organisms.
D-Xylose Metabolism
D-xylose is a significant carbon source for many bacteria and fungi.[3] Its catabolism typically proceeds through one of three major pathways before entering the central carbon metabolism via the pentose phosphate (B84403) pathway (PPP).
-
Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by D-xylose isomerase (XI). D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) and enters the PPP.[3][4]
-
Oxidoreductase Pathway: Common in eukaryotes, particularly yeasts, this two-step pathway first reduces D-xylose to xylitol (B92547) via xylose reductase (XR). Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), which is subsequently phosphorylated by XK to enter the PPP.[4]
-
Oxidative (Weimberg and Dahms) Pathways: These non-phosphorylative pathways are found in some bacteria. D-xylose is first oxidized to D-xylonolactone and then hydrolyzed to D-xylonate. The Weimberg pathway converts D-xylonate to α-ketoglutarate, an intermediate of the Krebs cycle. The Dahms pathway cleaves an intermediate of the Weimberg pathway into pyruvate (B1213749) and glycolaldehyde.[5][6]
This compound Metabolism and Biosynthesis
This compound is not a primary metabolite for most organisms. Its presence in biological systems is often the result of enzymatic synthesis for specific purposes, such as in the production of antiviral or anticancer drugs.[7] The biosynthesis of this compound can be achieved through a multi-enzyme cascade. A common route involves the conversion of the readily available polyol, xylitol, to L-xylulose by xylitol-4-dehydrogenase . L-xylulose is then isomerized to this compound by an L-fucose isomerase .[7]
Enzymatic Interactions
The stereospecificity of enzymes is central to the differential biochemistry of L- and D-xylose.
Enzyme Kinetics
The following tables summarize key kinetic parameters for enzymes involved in xylose metabolism.
Table 4.1.1: Kinetic Parameters for D-Xylose Metabolizing Enzymes
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Reference(s) |
| D-Xylose Isomerase | Streptomyces rubiginosus | D-xylose | 33 | 2.5 | [8] |
| D-Xylose Isomerase | Piromyces sp. E2 | D-xylose | 4.4 | 11.7 | [9] |
| Xylose Reductase | Candida tenuis | D-xylose | 48 | 10.5 | [10] |
| Xylitol Dehydrogenase | Pichia stipitis | Xylitol | 14 | 1.5 | [4] |
Table 4.1.2: Kinetic Parameters for this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |
| L-Fucose Isomerase | Escherichia coli | L-xylulose | 41 | 0.23 | [6] |
| Xylitol Dehydrogenase | Pantoea ananatis | Xylitol | - | - | [7] |
Note: Direct kinetic data for this compound with many enzymes is not widely available due to its limited metabolic role.
Substrate Specificity
-
D-Xylose Isomerase: While its primary substrate is D-xylose, some isomerases exhibit broad substrate specificity and can act on other pentoses and hexoses, including L-arabinose.[11] However, their efficiency with these alternative substrates is generally lower.
-
L-Fucose Isomerase: This enzyme, crucial for this compound synthesis, can catalyze the isomerization of L-fucose to L-fuculose and L-xylulose to this compound.[6]
Cellular Transport
The transport of xylose across the cell membrane is a critical step in its metabolism and is primarily studied for D-xylose.
-
D-Xylose Transport: In microorganisms, several transport systems are responsible for D-xylose uptake. These include the low-affinity proton symporter XylE and the high-affinity ABC transporter XylFGH in E. coli.[2] The expression of these transporters is often repressed in the presence of glucose, a phenomenon known as carbon catabolite repression.
-
This compound Transport: Specific transport mechanisms for this compound are not well-documented, likely due to its low natural abundance and limited metabolic utilization. It is plausible that it may be transported inefficiently by existing pentose transporters.
Signaling Pathways
While D-xylose is primarily a carbon source, its presence and metabolism can influence cellular signaling, particularly in engineered microorganisms. This compound and its derivatives are being explored for their potential to modulate specific signaling pathways in a therapeutic context.
D-Xylose and Cellular Signaling
In organisms engineered to utilize D-xylose, such as Saccharomyces cerevisiae, the presence of D-xylose can trigger signaling pathways typically associated with glucose sensing, albeit with different kinetics and outcomes. These pathways include the Snf1/Mig1p , cAMP/PKA , and Snf3p/Rgt2p pathways, which regulate gene expression related to carbon metabolism.
This compound in Drug Development
This compound derivatives have shown promise as inhibitors of sodium-dependent glucose cotransporter 2 (SGLT2), a target for type 2 diabetes treatment.[12] By inhibiting SGLT2, these compounds can reduce glucose reabsorption in the kidneys, leading to lower blood glucose levels. The precise signaling mechanisms downstream of SGLT2 inhibition are complex and involve various hormonal and metabolic adjustments.
Experimental Protocols
D-Xylose Absorption Test
This clinical test assesses the absorptive capacity of the small intestine.
Principle: D-xylose is a monosaccharide that is absorbed in the small intestine without the need for enzymatic digestion. Its subsequent excretion in the urine is measured to evaluate mucosal absorption.
Procedure:
-
The patient fasts overnight.
-
A baseline blood and urine sample is collected.
-
The patient ingests a standard dose of D-xylose (typically 25g for adults) dissolved in water.
-
Blood samples are collected at specified intervals (e.g., 1 and 2 hours post-ingestion).
-
All urine is collected for a 5-hour period following D-xylose administration.
-
D-xylose concentrations in the blood and urine samples are determined, often by spectrophotometric methods.
Interpretation: Low levels of D-xylose in the blood and urine can indicate malabsorption.
D-Xylose Isomerase Activity Assay
Principle: The activity of D-xylose isomerase is determined by measuring the rate of D-xylulose formation from D-xylose. The D-xylulose produced can be quantified using a colorimetric reaction with cysteine-carbazole-sulfuric acid.
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), Mg²⁺ and Co²⁺ ions, and the enzyme sample.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known concentration of D-xylose.
-
Incubate for a specific time period.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Add cysteine-carbazole reagent and sulfuric acid to develop a color proportional to the D-xylulose concentration.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the amount of D-xylulose produced by comparison to a standard curve.
Enzymatic Synthesis of this compound
Principle: this compound can be synthesized from L-xylulose using L-fucose isomerase. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), L-xylulose, and purified L-fucose isomerase.
-
Incubate the mixture at an optimal temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Analyze the samples by HPLC using a carbohydrate analysis column to separate and quantify L-xylulose and this compound.
-
Monitor the decrease in the L-xylulose peak and the increase in the this compound peak over time to determine the reaction rate and yield.
Visualizations of Pathways and Workflows
D-Xylose Metabolic Pathways
Caption: Major metabolic pathways for D-xylose utilization.
This compound Biosynthesis Workflow
Caption: Enzymatic cascade for the biosynthesis of this compound.
D-Xylose Absorption Test Workflow
Caption: Workflow of the D-xylose absorption test.
Conclusion
The biochemical properties of this compound and D-xylose are a clear illustration of the profound impact of stereochemistry on biological function. D-xylose is a readily metabolizable energy source for many organisms, with well-defined catabolic pathways and transport systems. In contrast, this compound is a rare sugar with limited metabolic relevance, a property that makes it and its derivatives attractive candidates for pharmaceutical development. The data and protocols presented in this guide offer a foundational resource for researchers seeking to exploit the unique characteristics of these two pentose isomers. Further research into the specific interactions of this compound with cellular components will undoubtedly unveil new opportunities for therapeutic intervention and biotechnological innovation.
References
- 1. Kinetic and magnetic resonance studies of the mechanism of D-xylose isomerase. I. Binary and ternary complexes with manganese(II), substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycoprotein processing by L-fructose and L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. The stereospecificity of hydrogen transfer to NAD(P)+ catalyzed by lactol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
The Role of L-Xylose in Glycosylation Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of L-xylose and its derivatives in glycosylation processes. While the naturally occurring initiator of glycosaminoglycan (GAG) synthesis is D-xylose, the L-isoform and its analogs serve as valuable tools for inhibiting and studying these critical biological pathways. This document outlines the fundamental mechanisms of xylose-initiated glycosylation, the inhibitory actions of xylose derivatives, and detailed experimental protocols for their investigation.
D-Xylose: The Initiator of Proteoglycan Synthesis
In mammalian cells, the biosynthesis of most proteoglycans is initiated by the transfer of D-xylose from UDP-D-xylose to specific serine residues in core proteins.[1][2] This crucial first step is catalyzed by xylosyltransferases (XT-I and XT-II) and marks the beginning of the formation of a common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser), which serves as a primer for the elongation of glycosaminoglycan chains such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate.[3]
A key regulatory step in this pathway is the phosphorylation of the C2 hydroxyl group of the xylose residue by the kinase Fam20B. This phosphorylation is essential for the subsequent addition of the second galactose residue by galactosyltransferase II (β4GalT7), and therefore, for the complete assembly of the linkage region and the elongation of GAG chains.
Signaling Pathway of Proteoglycan Initiation
Inhibition of Glycosylation by Xylose Analogs and Derivatives
While this compound itself is not a natural substrate in glycosylation, its derivatives and other xylose analogs are potent inhibitors of proteoglycan biosynthesis. These molecules act through various mechanisms, making them valuable tools for studying the functional roles of proteoglycans in health and disease.
β-D-Xylosides as Decoy Primers
A well-established method for inhibiting proteoglycan synthesis involves the use of β-D-xylosides linked to a hydrophobic aglycone. These compounds mimic the natural xylosylated serine residue of the core protein.[4][5] Once inside the cell, they act as artificial acceptors for the glycosyltransferases involved in GAG chain elongation. This diverts the cellular machinery from the endogenous core proteins, leading to the synthesis and secretion of free GAG chains that are not attached to a protein core.[5] The core proteins, in turn, accumulate in the cell with truncated or absent GAG chains.
Direct Inhibition by this compound Derivatives
Recent studies have focused on the development of modified xylose molecules, including this compound derivatives, that can directly inhibit the enzymes of the glycosylation machinery. For instance, the chemically synthesized xylose analog, 2-azide-xylose (2-Az-Xyl), has been shown to directly inhibit the activity of xylosyltransferase 2 (XYLT2), one of the key enzymes initiating GAG biosynthesis.[6] This direct inhibition of the initial step of the pathway effectively blocks the entire process of GAG chain formation, leading to reduced cell proliferation.[6]
Furthermore, novel this compound derivatives have been successfully developed as selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), demonstrating the utility of the this compound scaffold in designing potent and selective inhibitors for carbohydrate-binding proteins, a strategy that holds promise for targeting glycosyltransferases.[7]
Quantitative Data on Xylose-Related Inhibition
The following table summarizes available quantitative data related to the interaction of xylose and its derivatives with enzymes involved in glycosylation and carbohydrate metabolism.
| Compound/Substrate | Enzyme | Parameter | Value | Organism/System |
| UDP-Galactose | β4GalT7 | Km | 0.04 mM | Human |
| Glycopeptide with single Xyl | β4GalT7 | Km | ~0.1 mM | Human |
| D-Xylose | β-D-Xylosidase (SXA) | Ki | ~10-2 M | Selenomonas ruminantium |
| D-Glucose | β-D-Xylosidase (SXA) | Ki | ~10-2 M | Selenomonas ruminantium |
Note: Specific IC50 or Ki values for this compound or its derivatives as direct inhibitors of xylosyltransferases are not yet widely reported in the literature.
Experimental Protocols
Xylosyltransferase Activity Assay
This protocol describes a method for measuring the activity of xylosyltransferase (XylT) using a synthetic peptide acceptor.[3]
Materials:
-
Enzyme preparation (e.g., cell lysate, purified XylT)
-
Acceptor peptide: Q-E-E-E-G-S-G-G-G-Q-K
-
UDP-[14C]Xylose
-
Reaction Buffer: 25 mM MES (pH 6.5), 5 mM KF, 5 mM MgCl2, 5 mM MnCl2
-
Stop Solution: 25 mM MES-NaOH (pH 6.5)
-
Cation exchange chromatography column
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture (total volume ~18 µL) containing the enzyme preparation, reaction buffer, acceptor peptide (final concentration ~55 µM), and UDP-[14C]Xylose (final concentration ~4.7 µM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 30 µL of Stop Solution.
-
Apply the reaction mixture to a pre-packed cation exchange column to separate the radiolabeled peptide from the unreacted UDP-[14C]Xylose.
-
Wash the column with 0.01 M HCl to remove unreacted UDP-[14C]Xylose.
-
Elute the [14C]Xyl-labeled peptide with 3 M NH4OH.
-
Measure the radioactivity of the eluted fraction using a scintillation counter to determine the amount of incorporated xylose.
Assay for Inhibition of Xylosyltransferase
This protocol is a modification of the XylT activity assay to screen for inhibitors.
Procedure:
-
Pre-incubate the enzyme preparation with the potential inhibitor (e.g., this compound derivative) at a desired concentration for a set period (e.g., 30 minutes at room temperature).
-
Initiate the xylosyltransferase reaction by adding the acceptor peptide and UDP-[14C]Xylose.
-
Follow steps 2-7 of the Xylosyltransferase Activity Assay protocol.
-
Compare the radioactivity of the samples with and without the inhibitor to determine the percentage of inhibition. IC50 values can be determined by testing a range of inhibitor concentrations.
Chemoenzymatic Synthesis of Xylosylated Glycopeptides
This protocol outlines a method for synthesizing xylosylated glycopeptides, which can be used as substrates for subsequent glycosyltransferases.[8]
Materials:
-
Fmoc-Ser(O-Xyl)-OH building block
-
Solid-phase peptide synthesis (SPPS) resin and reagents
-
Galactosyltransferase (e.g., β4GalT7)
-
UDP-Galactose
Procedure:
-
Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS, incorporating the Fmoc-Ser(O-Xyl)-OH building block at the desired position.
-
Cleave the xylosylated glycopeptide from the resin and purify it by HPLC.
-
For enzymatic extension, incubate the purified xylosylated glycopeptide with a galactosyltransferase (e.g., β4GalT7) and UDP-Galactose in an appropriate buffer.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the final disaccharide-containing glycopeptide by HPLC.
Conclusion and Future Directions
While this compound does not play a direct role in the natural initiation of glycosylation, its derivatives and other xylose analogs are proving to be indispensable tools in glycobiology research and drug development. The ability of β-D-xylosides to act as decoy primers has long been exploited to study the consequences of proteoglycan depletion. More recently, the development of xylose analogs that directly inhibit xylosyltransferases opens up new avenues for targeted therapeutic interventions in diseases characterized by aberrant proteoglycan synthesis, such as fibrosis and cancer. The use of this compound as a scaffold for designing specific enzyme inhibitors is a promising area of research that could lead to the development of novel therapeutics targeting a range of glycosylation-dependent pathologies. Future work should focus on elucidating the precise mechanisms of inhibition by these novel compounds and on obtaining quantitative data, such as IC50 and Ki values, to guide further drug development efforts.
References
- 1. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of cell growth and glycosaminoglycan biosynthesis by xylose analog 2-Az-Xyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Xylose from Xylitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylose, a rare aldopentose sugar, serves as a crucial building block in the synthesis of various high-value products, including antiviral drugs and potential treatments for diabetes.[1] Its scarcity in nature has driven the development of efficient synthetic routes. Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often suffer from low yields and the formation of multiple byproducts. This document provides detailed protocols for the enzymatic conversion of the readily available substrate, xylitol (B92547), into this compound. The synthesis is typically achieved through a two-step enzymatic cascade involving the oxidation of xylitol to L-xylulose (B1675535), followed by the isomerization of L-xylulose to this compound.
Principle of the Method
The enzymatic synthesis of this compound from xylitol involves two key enzymatic reactions:
-
Oxidation of Xylitol: Xylitol is first oxidized to L-xylulose. This reaction is catalyzed by a dehydrogenase, such as xylitol dehydrogenase (XDH) or L-arabinitol 4-dehydrogenase, which often requires a cofactor like NAD⁺.[2][3]
-
Isomerization of L-Xylulose: The resulting L-xylulose is then isomerized to this compound. This reversible reaction is catalyzed by an isomerase, such as L-fucose isomerase.[1]
To drive the initial oxidation reaction, which can be equilibrium-limited, a cofactor regeneration system is often employed to recycle the NAD⁺.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis using a Dual Enzyme Cascade in Escherichia coli
This protocol describes the use of recombinant E. coli cells co-expressing a xylitol-4-dehydrogenase and an L-fucose isomerase for the one-pot synthesis of this compound from xylitol.[1]
1. Materials and Reagents:
-
Recombinant E. coli strain co-expressing xylitol-4-dehydrogenase (from Pantoea ananatis) and L-fucose isomerase (from E. coli).[1]
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Xylitol
-
Tris-HCl buffer
-
ZnSO₄
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to 500 mL of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to culture at 20°C for 12 hours.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with 50 mM Tris-HCl buffer (pH 8.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing 80 g/L xylitol in 100 mM Tris-HCl buffer (pH 10.0).[1]
-
Add 7.5 mM Zn²⁺ to the reaction mixture.[1]
-
Initiate the reaction by adding the prepared recombinant E. coli cells.
-
Incubate the reaction at 40°C with gentle agitation.[1]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of xylitol, L-xylulose, and this compound by HPLC.
-
-
Product Analysis (HPLC):
-
Centrifuge the reaction samples to remove the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using an HPLC system equipped with a suitable carbohydrate analysis column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.
-
Use a mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min and a column temperature of 60°C.[4]
-
Protocol 2: Two-Step Enzymatic Synthesis with Purified Enzymes
This protocol involves the sequential conversion of xylitol to L-xylulose and then to this compound using purified enzymes.
1. Materials and Reagents:
-
Purified Xylitol Dehydrogenase (XDH) or L-arabinitol 4-dehydrogenase.
-
Purified L-fucose isomerase.
-
Xylitol
-
NAD⁺
-
Tris-HCl buffer
-
Carbonate buffer
-
HPLC system for analysis
2. Procedure:
-
Step 1: Oxidation of Xylitol to L-Xylulose
-
Prepare a reaction mixture containing 200 mM xylitol and 1.5 mM NAD⁺ in 25 mM carbonate buffer (pH 9.5).[5]
-
Add purified XDH to the reaction mixture.
-
Incubate the reaction at 30-40°C.
-
Monitor the formation of L-xylulose by HPLC. The reaction can be coupled with an NADH oxidase system to regenerate NAD⁺ and improve the yield.[6][7]
-
-
Step 2: Isomerization of L-Xylulose to this compound
-
Once the conversion of xylitol to L-xylulose is complete or has reached equilibrium, adjust the pH of the reaction mixture to the optimal pH for L-fucose isomerase (typically around pH 7.5-8.5).
-
Add purified L-fucose isomerase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the isomerase (e.g., 37°C).
-
Monitor the formation of this compound by HPLC until equilibrium is reached between L-xylulose and this compound.[2]
-
-
Product Purification:
-
Terminate the enzymatic reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes) or by protein precipitation.
-
Remove the precipitated protein by centrifugation.
-
The supernatant containing this compound can be further purified using chromatographic techniques such as ion-exchange chromatography or simulated moving bed chromatography to separate this compound from residual xylitol, L-xylulose, and salts.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and its intermediate, L-xylulose, from xylitol.
Table 1: Whole-Cell Biocatalysis for this compound Production
| Enzyme System | Substrate (Xylitol) | Product (this compound) | Conversion Rate | Productivity | Reference |
| Dual enzyme cascade (Xylitol-4-dehydrogenase & L-fucose isomerase) in E. coli | 80 g/L | 52.2 g/L | 65% | 1.86 g/L·h | [1] |
Table 2: Enzymatic Synthesis of L-Xylulose from Xylitol
| Enzyme | Substrate (Xylitol) | Product (L-Xylulose) | Yield | Productivity | Cofactor System | Reference |
| Xylitol dehydrogenase (Aspergillus flavus) | 15 g/L | 13.1 g/L | 87% | 2.18 g/L·h | Coupled with NADH oxidase | [6] |
| Xylitol dehydrogenase (Aspergillus flavus) | 15 g/L | 0.09 g/L | 0.6% | Not reported | Without cofactor regeneration | [6] |
| Xylitol-4-dehydrogenase (Pantoea ananatis) | 20 g/L | ~19.3 g/L | 96.5% | Not reported | Whole-cell system | [2] |
| Alcaligenes 701B (contains NAD-dependent xylitol dehydrogenase) | Not specified | Not specified | 34% | Not reported | Whole-cell system | [2] |
| L-arabinitol dehydrogenase with NADH oxidase | 20 mM | Not specified | 84.6% (in 8 hours) | Not reported | Coupled with NADH oxidase | [7] |
Table 3: Isomerization of L-Xylulose
| Enzyme | Substrate | Product Equilibrium Ratio (L-xylulose:this compound:L-lyxose) | Reference |
| Immobilized L-rhamnose isomerase | L-Xylulose | 53:26:21 | [2] |
Visualizations
Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for this compound production using whole-cell biocatalysis.
Enzymatic Cascade for this compound Synthesis
Caption: Two-step enzymatic conversion of xylitol to this compound.
References
- 1. Biosynthesis of this compound from xylitol using a dual enzyme cascade in Escherichia coli | Poster Board #3662 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and expression of a fungal L-arabinitol 4-dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fermentative processes for the upcycling of xylose to xylitol by immobilized cells of Pichia fermentans WC1507 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a xylitol dehydrogenase from Aspergillus flavus and its application in l-xylulose production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of L-xylose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of L-xylose in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection. The protocol provides a clear, step-by-step guide from sample preparation to data analysis, ensuring accurate and reproducible results. This method is particularly suited for applications in metabolic research, food science, and pharmaceutical development where precise measurement of this compound is critical.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of non-chromophoric sugars like this compound, HPLC coupled with a Refractive Index (RI) detector is a common and effective approach.[1][2] The separation is typically achieved using a column packed with a specialized stationary phase, such as an amino or a ligand-exchange resin. The mobile phase, a liquid solvent, carries the sample through the column. The components of the sample interact differently with the stationary phase, leading to their separation. The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column, allowing for their detection and quantification.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
Refractive Index (RI) Detector
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
-
-
Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄), 0.01 N solution (optional mobile phase)
-
Standard Preparation
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix.
-
Aqueous Samples (e.g., cell culture media, fermentation broth):
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with deionized water if the this compound concentration is expected to be high.
-
-
Solid Samples (e.g., tissues, food products):
-
Homogenize a known weight of the sample in a suitable extraction solvent (e.g., 80% methanol).
-
Incubate and then centrifuge to pellet solid material.
-
Collect the supernatant and dry it using a speed vacuum or nitrogen stream.
-
Reconstitute the dried extract in a known volume of deionized water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Complex Samples with Polysaccharides (e.g., plant biomass):
-
Acid hydrolysis may be necessary to liberate this compound from hemicellulose. A common method involves hydrolysis with sulfuric acid.[3]
-
After hydrolysis, neutralize the sample with a suitable base (e.g., calcium carbonate).
-
Centrifuge to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions
Several HPLC methods can be employed for this compound quantification. Below are two common examples.
Method 1: Amine-Based Column
| Parameter | Condition |
| Column | Amino (NH2) Column (e.g., 150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 35 °C[4] |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
Method 2: Ligand-Exchange Column
| Parameter | Condition |
| Column | Eurokat H column (300 × 8 mm, 10 μm) or similar[6][7] |
| Mobile Phase | 0.01 N Sulfuric Acid[6][7] |
| Flow Rate | 0.6 mL/min[6][7] |
| Column Temperature | 75 °C[6][7] |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Inject the prepared samples into the HPLC system. Using the peak area of this compound from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Dilution Factor: Remember to account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Data Presentation
The quantitative data for this compound analysis should be summarized in a clear and structured table.
| Sample ID | Peak Area | Calculated Concentration (mg/mL) | Dilution Factor | Final Concentration (mg/mL or mg/g) |
| Standard 1 | 150000 | 0.1 | 1 | 0.1 |
| Standard 2 | 750000 | 0.5 | 1 | 0.5 |
| Standard 3 | 1500000 | 1.0 | 1 | 1.0 |
| Standard 4 | 3750000 | 2.5 | 1 | 2.5 |
| Standard 5 | 7500000 | 5.0 | 1 | 5.0 |
| Sample A | 2250000 | 1.5 | 10 | 15.0 |
| Sample B | 4500000 | 3.0 | 5 | 15.0 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The study of glucose and xylose content by acid hydrolysis of ash wood (Fraxinus excelsior L.) after thermal modification in nitrogen by HPLC method :: BioResources [bioresources.cnr.ncsu.edu]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: L-Xylose as a Substrate for Xylose Isomerase Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Xylose and its isomer L-xylulose are rare sugars with significant potential in the pharmaceutical and food industries. L-Xylulose, for instance, serves as a precursor for the synthesis of other rare sugars like L-ribose, a key component of antiviral drugs. The enzymatic isomerization of this compound to L-xylulose, catalyzed by xylose isomerase (XI), presents a promising and environmentally friendly production method compared to complex chemical syntheses. However, wild-type xylose isomerases typically exhibit low activity towards this compound. This document provides detailed application notes and protocols for the engineering of xylose isomerase to enhance its catalytic efficiency with this compound as a substrate, leveraging knowledge from engineering for structurally similar pentoses like L-arabinose.
Data Presentation: Kinetic Parameters of Xylose Isomerase
While direct kinetic data for this compound as a substrate for xylose isomerase is not extensively reported in the literature, the enzyme's promiscuity allows for the study of analogous substrates like D-xylose and L-arabinose. Engineering efforts have successfully improved the catalytic efficiency of xylose isomerase for L-arabinose, providing a strong foundation for similar work with this compound. The following tables summarize the kinetic parameters of wild-type and engineered xylose isomerases for D-xylose and L-arabinose, which can be used as a benchmark for engineering projects targeting this compound.
Table 1: Kinetic Parameters of Wild-Type Xylose Isomerases with D-Xylose
| Enzyme Source | Temperature (°C) | pH | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Streptomyces rubiginosus | 25 | 7.0 (pD) | 5.0 | 3.3 | 0.66 |
| Streptomyces violaceoruber | 35 | Neutral | 2.8 | 10 | 3.57 |
| Streptomyces sp. CH7 | 85 | - | 82.77 | - | - |
Table 2: Kinetic Parameters of Engineered Actinoplanes missouriensis Xylose Isomerase with L-Arabinose [1][2]
| Mutant | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Fold Improvement (kcat/Km) |
| Wild-Type | - | - | - | 1 |
| F26W | - | - | - | 2 |
| Q256D | - | - | - | 3 |
Note: Specific values for Km and kcat for the wild-type and mutants with L-arabinose were not explicitly provided in the source material, but the fold improvement in catalytic efficiency (kcat/Km) was reported.[2]
Metabolic Pathway Context
The isomerization of this compound to L-xylulose is the first step in its potential metabolic utilization. In well-studied organisms like Escherichia coli and Saccharomyces cerevisiae, D-xylulose is phosphorylated to D-xylulose-5-phosphate and enters the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][4] A similar fate can be envisioned for L-xylulose, where it would be phosphorylated to L-xylulose-5-phosphate and then potentially enter the PPP or other metabolic routes. Understanding this context is crucial for in vivo applications of an engineered xylose isomerase.
Experimental Protocols
The following protocols are adapted from established methods for engineering and characterizing xylose isomerase with other substrates and can be applied to this compound.
Protocol 1: Directed Evolution of Xylose Isomerase for Improved Activity with this compound
This protocol outlines a general workflow for improving xylose isomerase activity towards this compound using directed evolution.[5][6]
1. Gene Mutagenesis:
-
The gene encoding the xylose isomerase of interest is subjected to random mutagenesis using error-prone PCR (epPCR).
-
The GeneMorph II Random Mutagenesis Kit (Agilent Technologies) can be used to control the mutation rate.
2. Library Construction:
-
The library of mutated xylose isomerase genes is cloned into an appropriate expression vector.
-
The vector library is then transformed into a suitable host strain, such as Saccharomyces cerevisiae, that is unable to utilize this compound naturally.
3. Growth-Based Screening:
-
The transformed yeast library is plated on a minimal medium containing this compound as the sole carbon source.
-
Only colonies expressing a xylose isomerase variant with improved activity towards this compound will be able to grow.
-
The largest colonies are selected for further analysis.
4. Iterative Rounds of Evolution:
-
The best-performing mutant gene from the previous round is used as the template for the next round of epPCR and screening.
-
Typically, three to five rounds of evolution are sufficient to achieve significant improvements in enzyme activity.
Protocol 2: Site-Directed Mutagenesis of Xylose Isomerase Active Site
This protocol is for introducing specific mutations into the xylose isomerase gene, for example, based on rational design or hits from directed evolution.
1. Primer Design:
-
Design mutagenic primers (25-45 bases in length) containing the desired mutation in the middle.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
2. PCR Amplification:
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the xylose isomerase gene with the mutagenic primers.
-
The PCR cycling parameters should be optimized for the specific polymerase and plasmid.
3. DpnI Digestion:
-
Digest the parental, methylated DNA template by adding DpnI endonuclease to the PCR product and incubating at 37°C for at least 2 hours.
4. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells for plasmid propagation.
-
Verify the desired mutation by DNA sequencing.
Protocol 3: Assay for Xylose Isomerase Activity with this compound
This spectrophotometric assay is adapted from methods used for D-xylose and measures the formation of L-xylulose.[7]
1. Reaction Mixture Preparation:
-
In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
0.15 mM NADH
-
2 units of sorbitol dehydrogenase
-
Cell extract or purified xylose isomerase
-
2. Initiation of Reaction:
-
Start the reaction by adding this compound to the desired final concentration (e.g., in a range from 25 to 500 mM for kinetic analysis).
3. Spectrophotometric Measurement:
-
Immediately measure the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. The decrease in NADH is coupled to the reduction of the L-xylulose product by sorbitol dehydrogenase.
4. Calculation of Activity:
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
-
One unit of xylose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-xylulose per minute under the specified conditions.
Conclusion
The engineering of xylose isomerase to efficiently utilize this compound is a viable and promising approach for the biotechnological production of valuable rare sugars. While direct data on this compound as a substrate is scarce, the knowledge gained from engineering xylose isomerase for other pentoses, such as D-xylose and L-arabinose, provides a solid framework for future research. The protocols outlined in this document offer a starting point for researchers to embark on the directed evolution and rational design of xylose isomerases with improved activity towards this compound, thereby unlocking its potential for various applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the substrate specificity of xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Xylose in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylose, a rare pentose (B10789219) sugar, serves as a valuable chiral building block in the synthesis of "unnatural" L-nucleoside analogues, a class of compounds with significant potential in antiviral drug development. Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit potent and selective antiviral activity with reduced cellular toxicity. This is attributed to their differential recognition by viral and human polymerases. This document provides an overview of the applications of this compound-derived nucleosides in antiviral research, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Key Applications of this compound-Derived Nucleosides
The primary application of this compound in this context is as a precursor for the synthesis of L-xylofuranosyl and related L-pentofuranosyl nucleosides. These synthetic nucleosides have demonstrated activity against a range of viruses, most notably Herpesviruses and Hepatitis B Virus (HBV).
Anti-Herpesvirus Activity: L-Lyxofuranosyl Benzimidazoles
Derivatives of L-lyxofuranosyl benzimidazole, synthesized from L-lyxose (which can be derived from this compound), have shown potent activity against Human Cytomegalovirus (HCMV).[1]
Anti-Hepatitis B Virus (HBV) Activity: L-FMAU (Clevudine)
L-FMAU (Clevudine), a nucleoside analogue with a 2'-fluoro-arabinofuranosyl sugar moiety (structurally related to the xylo-configuration), is a potent inhibitor of HBV replication.[2][3] It has undergone preclinical and clinical development.
Data Presentation: Antiviral Activity of this compound-Derived and Related Nucleosides
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative L-nucleoside analogues.
Table 1: Anti-HCMV Activity of 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Derivatives [1]
| Compound | Virus Strain | Assay Type | IC₅₀ (µM) |
| 2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction | 0.2 |
| 2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction | 0.4 |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral plaque formation by 50%.
Table 2: Anti-HBV Activity of L-FMAU (Clevudine) [2]
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) |
| L-FMAU (Clevudine) | HBV | H1 Cells | Viral DNA Synthesis Inhibition | 5.0 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Experimental Protocols
Protocol 1: General Synthesis of L-Xylofuranosyl Nucleosides
This protocol outlines a generalized procedure for the synthesis of L-xylofuranosyl nucleosides from an this compound derivative. Specific reaction conditions, protecting groups, and purification methods will vary depending on the target nucleoside.
Materials:
-
Protected L-xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-xylofuranose)
-
Silylated nucleobase (e.g., persilylated thymine)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Deprotection reagents (e.g., sodium methoxide (B1231860) in methanol (B129727) for benzoyl groups)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Glycosylation:
-
Dissolve the silylated nucleobase in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the protected L-xylofuranose derivative to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst dropwise.
-
Allow the reaction to stir and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the resulting protected nucleoside by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in a suitable solvent (e.g., methanol).
-
Add the deprotection reagent (e.g., a catalytic amount of sodium methoxide).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture (e.g., with Amberlite IR-120 H+ resin).
-
Filter the mixture and concentrate the filtrate to yield the crude L-xylofuranosyl nucleoside.
-
Purify the final product by recrystallization or column chromatography.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity Evaluation[4][5]
This protocol describes a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6-well or 12-well)
-
Virus stock of known titer
-
Serial dilutions of the this compound-derived nucleoside analogue
-
Serum-free cell culture medium
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the semi-solid overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
-
Plaque Counting and Analysis:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of L-nucleoside analogues.
Caption: Workflow for Plaque Reduction Assay.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Metabolic Engineering of E. coli for L-Xylose Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-xylose is a rare sugar with significant potential in the pharmaceutical industry as a precursor for the synthesis of antiviral and anticancer nucleoside analogues. Traditional chemical synthesis of this compound is often complex and expensive. Metabolic engineering of microorganisms such as Escherichia coli offers a promising alternative for the sustainable and cost-effective production of this compound from renewable feedstocks. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce this compound. The overall strategy involves a two-module approach: the initial production of xylitol (B92547) from a common sugar like D-glucose or D-xylose, followed by the enzymatic conversion of xylitol to this compound.
Metabolic Pathway Design for this compound Production
The engineered metabolic pathway for this compound production in E. coli is constructed in two modules:
Module 1: Xylitol Production. This module focuses on the conversion of a readily available sugar, such as D-xylose or D-glucose, into the intermediate xylitol. This is achieved by introducing a heterologous xylose reductase (XR) into E. coli. The native D-xylose metabolic pathway is often blocked to prevent the consumption of the substrate and intermediate.
Module 2: this compound Synthesis from Xylitol. This module converts xylitol into this compound through a two-step enzymatic cascade. First, xylitol is oxidized to L-xylulose by xylitol-4-dehydrogenase (XDH). Subsequently, L-xylulose is isomerized to this compound by L-fucose isomerase (L-FucI), an enzyme native to E. coli.
Data Presentation
Table 1: Performance of Engineered E. coli Strains for Xylitol Production
| Strain/Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| E. coli expressing Zymomonas mobilis xylose reductase (xyrA) and E. coli transhydrogenase (sthA) | D-Xylose | 83.5 | - | - | [1] |
| E. coli expressing Z. mobilis xyrA, sthA, and mutant xylose symporter (glfL445I) | D-Xylose | 88.4 ± 0.7 | 0.95 | ~0.74 | [1] |
| E. coli expressing Candida boidinii xylose reductase (CbXR) in a crp*, ΔxylB background | Glucose-Xylose Mixture | 38 | - | - | [2] |
| Recombinant E. coli co-expressing xylose reductase and glucose dehydrogenase | D-Xylose | >200 | ~1.0 | 6.37 | [3] |
Table 2: Performance of Engineered E. coli for L-Xylulose and this compound Production from Xylitol
| Strain/Genetic Modification | Substrate | Product | Titer (g/L) | Conversion (%) | Productivity (g/L·h) | Reference |
| Recombinant E. coli expressing Pantoea ananatis xylitol-4-dehydrogenase (xdh) | Xylitol (20 g/L) | L-Xylulose | ~19.3 | 96.5 | - | [4][5] |
| Recombinant E. coli co-expressing P. ananatis xdh and Streptococcus mutans NADH oxidase | Xylitol (50 g/L) | L-Xylulose | 48.45 | ~97 | 2.42 | [6] |
| Dual enzyme cascade in E. coli (XDH from P. ananatis and L-FucI from E. coli) | Xylitol (80 g/L) | This compound | 52.2 | 65 | 1.86 | (Based on poster abstract) |
Experimental Protocols
Protocol 1: Construction of Xylitol Producing E. coli
1.1. Gene Selection and Synthesis:
-
Select a xylose reductase (XR) gene. A common choice is the NADPH-dependent xylose reductase from Candida boidinii (CbXR) or the xylose reductase from Zymomonas mobilis.
-
Codon-optimize the gene sequence for expression in E. coli and synthesize the gene.
1.2. Plasmid Construction:
-
Clone the synthesized XR gene into a suitable expression vector (e.g., pET series or pTrc99A) under the control of a strong inducible promoter (e.g., T7 or tac promoter).
-
Incorporate a ribosomal binding site (RBS) upstream of the start codon.
-
Verify the construct by restriction digestion and sequencing.
1.3. Host Strain Modification (Optional but Recommended):
-
To prevent D-xylose consumption, knock out the xylB gene (encoding xylulokinase) in the chosen E. coli host strain (e.g., BL21(DE3) or JM109) using methods like λ-Red recombineering.
-
For improved performance with glucose-xylose mixtures, consider using a strain with a mutation in the cAMP receptor protein (crp*) to alleviate catabolite repression.[2]
1.4. Transformation and Strain Verification:
-
Transform the expression plasmid into the competent host E. coli strain.
-
Select transformants on appropriate antibiotic-containing agar (B569324) plates.
-
Confirm the presence of the plasmid by colony PCR and plasmid extraction.
Protocol 2: Construction of this compound Producing E. coli from Xylitol
2.1. Gene Selection and Synthesis:
-
Xylitol-4-dehydrogenase (xdh): Obtain the gene sequence from Pantoea ananatis ATCC 43072.[7]
-
L-fucose isomerase (fucI): This gene is endogenous to E. coli K-12 strains. It can be amplified directly from the genome.
-
Codon-optimize the xdh gene for E. coli expression and synthesize it.
2.2. Plasmid Construction (Co-expression):
-
Construct a co-expression plasmid containing both the xdh and fucI genes. A dual-promoter vector or a vector with an internal ribosome entry site (IRES) or a second RBS can be used. For example, use a pETDuet-1 vector.
-
Clone the xdh gene into the first multiple cloning site (MCS) and the fucI gene into the second MCS.
-
Ensure both genes are under the control of a strong inducible promoter (e.g., T7).
-
Verify the final construct by restriction analysis and sequencing.
2.3. Transformation:
-
Transform the co-expression plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Select for positive transformants on agar plates containing the appropriate antibiotic.
Protocol 3: Fed-Batch Fermentation for this compound Production
3.1. Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 0.6-0.8.
3.2. Bioreactor Setup and Inoculation:
-
Prepare the fermentation medium. A defined mineral medium (e.g., M9 medium) supplemented with a carbon source (glucose for xylitol production, or xylitol for this compound production), trace elements, and the appropriate antibiotic is recommended.
-
Sterilize the bioreactor containing the fermentation medium.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.
3.3. Fermentation Conditions:
-
Temperature: Maintain at 30-37°C.
-
pH: Control at 6.8-7.2 by automatic addition of a base (e.g., NH4OH) and an acid (e.g., H3PO4).
-
Dissolved Oxygen (DO): Maintain at 20-30% of air saturation by controlling the agitation speed and airflow rate.
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of 10-20), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Fed-Batch Strategy:
-
For Xylitol Production from Glucose/Xylose: Feed a concentrated solution of glucose and xylose to maintain a low concentration of glucose (to avoid strong catabolite repression) and a sufficient concentration of xylose.
-
For this compound Production from Xylitol: After an initial batch phase to grow cells on a primary carbon source (e.g., glycerol (B35011) or glucose), feed a concentrated solution of xylitol to maintain its concentration in the desired range (e.g., 20-80 g/L).
-
3.4. Sampling and Analysis:
-
Take samples periodically to monitor cell growth (OD600), substrate consumption, and product formation.
-
Analyze the concentrations of xylitol and this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 4: Analytical Method for this compound and Xylitol Quantification
4.1. Sample Preparation:
-
Centrifuge the fermentation broth samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the samples with deionized water if necessary to be within the linear range of the standard curve.
4.2. HPLC Analysis:
-
Column: A carbohydrate analysis column, such as an Aminex HPX-87H or a similar ion-exclusion column, is suitable.[8]
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4).[8]
-
Flow Rate: 0.5-0.6 mL/min.
-
Column Temperature: 50-65°C.
-
Detector: Refractive Index (RI) detector.
-
Quantification: Prepare standard curves for this compound and xylitol to quantify their concentrations in the samples.
Visualization of Pathways and Workflows
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for this compound production.
References
- 1. Metabolic Engineering of Escherichia coli for Xylitol Production | MDPI [mdpi.com]
- 2. Engineering Escherichia coli for xylitol production from glucose-xylose mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Biosynthesis of Xylitol from Xylose by Coexpression of Xylose Reductase and Glucose Dehydrogenase in Escherichia coli | Scilit [scilit.com]
- 4. Construction of recombinant <i>Escherichia coli</i> expressing xylitol-4-dehydrogenase and optimization for enhanced L-xylulose biotransformation from xylitol - ProQuest [proquest.com]
- 5. Construction of recombinant Escherichia coli expressing xylitol-4-dehydrogenase and optimization for enhanced L-xylulose biotransformation from xylitol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and Expression of a Xylitol-4-Dehydrogenase Gene from Pantoea ananatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fermentative processes for the upcycling of xylose to xylitol by immobilized cells of Pichia fermentans WC1507 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Xylose as a Probe for Sugar Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylose, a rare pentose (B10789219) sugar, serves as a valuable tool in the study of sugar transport mechanisms. As a non-metabolizable analog, it can be transported into cells by various sugar transporters without being consumed in downstream metabolic pathways. This characteristic allows for the specific investigation of the transport step itself, making this compound an excellent probe for characterizing transporter kinetics, identifying transporter-specific inhibitors, and elucidating the regulation of sugar transport in various physiological and pathological contexts. These application notes provide detailed protocols and data for utilizing this compound in sugar transport studies, particularly relevant for research in metabolic diseases and oncology drug development.
Principle of this compound as a Transport Probe
This compound uptake is mediated by facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). Due to its structural similarity to glucose, this compound can competitively inhibit glucose transport. By using radiolabeled this compound, researchers can quantify its uptake rate and determine the kinetic parameters of transport, such as the Michaelis constant (Km) and maximum velocity (Vmax). This information is crucial for understanding the efficiency and capacity of sugar transporters in different cell types and under various experimental conditions.
Applications in Research and Drug Development
-
Characterization of Transporter Kinetics: Determine the Km and Vmax of this compound transport to understand the affinity and capacity of specific sugar transporters.
-
Screening for Transporter Inhibitors: Use this compound in competitive binding assays to identify and characterize novel inhibitors of GLUT and SGLT transporters, which are important targets in cancer and diabetes therapy.
-
Studying Insulin (B600854) Signaling: Investigate the effects of insulin and other signaling molecules on sugar transporter activity by measuring changes in this compound uptake.
-
Metabolic Phenotyping of Cells: Compare this compound uptake rates in different cell lines (e.g., cancer vs. normal cells) to assess their sugar transport capacity.
Quantitative Data Summary
While specific kinetic data for this compound transport in mammalian cells is not extensively documented, studies on its enantiomer, D-xylose, provide valuable insights. D-xylose has been shown to be a transport analogue of D-glucose, and it is reasonable to assume that this compound is transported by similar mechanisms, albeit with potentially different affinities. The following table summarizes kinetic data for D-xylose transport in various mammalian cell lines. Researchers should determine the specific kinetic parameters for this compound in their experimental system of interest.
| Cell Line | Transporter Family Implicated | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| CHO-K1 | GLUT | D-xylose | 20 | 10,000 | [1] |
| L-cells | GLUT | D-xylose | 12.5 | 2,800 | [1] |
| HeLa | GLUT | D-xylose | 3 | 2,600 | [1] |
Note: The Vmax values from the reference have been converted to nmol/min/mg protein assuming 10^6 cells correspond to approximately 0.1 mg of protein. These values should be considered as estimates, and empirical determination is recommended.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Mammalian Cells
This protocol describes a method to measure the initial rate of this compound uptake in adherent mammalian cells using a radiolabeled tracer.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
[3H]-L-xylose or [14C]-L-xylose (specific activity to be determined based on experimental needs)
-
Unlabeled this compound
-
Insulin (optional, for studying insulin-stimulated uptake)
-
Cytochalasin B (as a non-specific uptake control)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): For studies involving insulin stimulation, starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Pre-incubation:
-
Wash the cells twice with warm KRH buffer.
-
Add 500 µL of KRH buffer to each well. For insulin-stimulated conditions, add insulin to the desired final concentration (e.g., 100 nM) and incubate for 30 minutes at 37°C. For non-specific uptake control wells, add cytochalasin B (e.g., 20 µM).
-
-
Initiation of Uptake:
-
Prepare a stock solution of radiolabeled this compound in KRH buffer. For kinetic studies, prepare a series of solutions with varying concentrations of unlabeled this compound and a fixed concentration of radiolabeled this compound.
-
To start the uptake, add 50 µL of the radiolabeled this compound solution to each well and gently swirl the plate.
-
-
Termination of Uptake:
-
After a predetermined time (e.g., 1-5 minutes, to be optimized for linear uptake), aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to stop the transport process.
-
-
Cell Lysis:
-
Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate from each well to determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the rate of this compound uptake in pmol/min/mg protein.
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other measurements.
-
For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Competitive Inhibition Assay
This protocol is used to assess the ability of a test compound to inhibit this compound transport.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Inhibitor Incubation: During the pre-incubation step, add the test compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Uptake Assay: Initiate and terminate the uptake using a fixed, subsaturating concentration of radiolabeled this compound (e.g., near the Km value).
-
Data Analysis: Calculate the percentage of inhibition of this compound uptake at each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Workflow for Radiolabeled this compound Uptake Assay.
Caption: this compound as a Probe for Sugar Transport and Signaling.
Conclusion
This compound is a powerful and versatile tool for investigating the intricacies of sugar transport. The protocols and data presented here provide a framework for researchers to employ this compound in their studies of metabolic regulation and for the development of novel therapeutics targeting sugar transporters. The non-metabolizable nature of this compound allows for a clear and focused analysis of the transport process, providing valuable insights into the mechanisms that govern cellular nutrient uptake.
References
Chemo-enzymatic Synthesis of UDP-α-L-xylose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-α-L-xylose (UDP-α-L-xylose) is a crucial nucleotide sugar donor for the biosynthesis of a wide array of glycoconjugates, including proteoglycans, glycoproteins, and plant cell wall polysaccharides. Its availability is essential for research in glycobiology, drug development, and biotechnology. This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of UDP-α-L-xylose, offering two primary strategies: a de novo pathway starting from UDP-glucose and a salvage pathway mimic beginning with a chemical phosphorylation of L-xylose. These methods leverage the specificity of enzymatic catalysis to overcome the challenges associated with purely chemical approaches, such as the need for extensive protecting group strategies and the generation of anomeric mixtures.
Synthesis Strategies
Two robust chemo-enzymatic routes for the synthesis of UDP-xylose are presented:
-
De Novo Pathway: This biomimetic approach starts with the readily available precursor UDP-glucose. It involves a two-enzyme cascade where UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA), which is then decarboxylated by UDP-xylose synthase (UXS) to yield UDP-xylose. A key consideration for this pathway is the requirement for the cofactor NAD+, which necessitates a regeneration system for large-scale synthesis.[1][2]
-
Salvage Pathway Mimic: This strategy offers a more direct route by chemically synthesizing the intermediate this compound-1-phosphate. This phosphorylated sugar is then converted to UDP-L-xylose in a single enzymatic step catalyzed by a promiscuous UDP-sugar pyrophosphorylase (USP).[1][3] This method circumvents the need for NAD+ and its regeneration but requires an initial chemical synthesis step.
Data Presentation
The following tables summarize key quantitative data from published protocols for the chemo-enzymatic synthesis of UDP-xylose. Note that while the primary focus of this document is UDP-α-L-xylose, much of the detailed literature available is for the synthesis of its enantiomer, UDP-α-D-xylose. The principles and protocols are directly applicable, with the substitution of this compound for D-xylose as the starting material.
Table 1: Comparison of Chemo-enzymatic Synthesis Strategies for UDP-xylose
| Parameter | De Novo Pathway (One-Pot with NAD+ Regeneration) | Salvage Pathway Mimic |
| Starting Material | UDP-glucose | This compound-1-phosphate |
| Key Enzymes | UDP-glucose dehydrogenase (UGDH), UDP-xylose synthase (UXS) | UDP-sugar pyrophosphorylase (USP) |
| Cofactor Requirement | NAD+ (with regeneration system) | None |
| Final Product Concentration | 19.5 mM (10.5 g/L)[2] | Not reported |
| Overall Yield | 46%[2] | 45% (from xylose-1-phosphate anomeric mixture)[4][5] |
| Reaction Time | Not specified, likely several hours to overnight | Overnight (approx. 16 hours)[4][5] |
| Reaction Temperature | Not specified, typically mesophilic (e.g., 30-37°C) | 37°C[4][5] |
Table 2: Kinetic Parameters of Key Enzymes in UDP-xylose Synthesis
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism |
| Arabidopsis thaliana UGDH | UDP-glucose | 0.12 - 0.335[6] | Not specified | Arabidopsis thaliana |
| Arabidopsis thaliana UGDH | NAD+ | ~0.04[6] | Not specified | Arabidopsis thaliana |
| Cryptococcus neoformans UXS | UDP-GlcA | 0.18 - 0.53[7] | 0.8[7] | Cryptococcus neoformans |
| Arabidopsis thaliana USP | UTP | Not specified | Not specified | Arabidopsis thaliana |
| Arabidopsis thaliana USP | Xylose-1-phosphate | Lower activity compared to Glc-1-P, Gal-1-P[8] | Not specified | Arabidopsis thaliana |
Experimental Protocols
Protocol 1: De Novo Synthesis of UDP-α-L-xylose from UDP-glucose
This one-pot, multi-enzyme protocol is adapted from a high-yield synthesis of UDP-α-D-xylose and includes an enzymatic NAD+ regeneration system.[1][2]
1.1. Expression and Purification of Recombinant Enzymes
-
Human UDP-glucose Dehydrogenase (hUGDH): Express recombinant, N-terminally His-tagged hUGDH in E. coli BL21(DE3) cells.[2][5] Purify the enzyme using immobilized metal affinity chromatography (IMAC) on a TALON or Ni-NTA resin.[2][5] Elute the protein with an imidazole (B134444) gradient and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Human UDP-xylose Synthase (hUXS): Express a soluble, truncated version of hUXS (lacking the N-terminal transmembrane domain) with a His-tag in E. coli.[9][10] Purify using IMAC as described for hUGDH.
-
Auxiliary Enzymes for NAD+ Regeneration (e.g., Xylose Reductase): Express and purify the chosen dehydrogenase for NAD+ regeneration using standard protocols.
1.2. One-Pot Enzymatic Synthesis Reaction
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
UDP-glucose (e.g., 20 mM)
-
NAD+ (catalytic amount, e.g., 1 mM)
-
Purified hUGDH (empirically determined optimal concentration)
-
Purified hUXS (empirically determined optimal concentration)
-
Components of the NAD+ regeneration system (e.g., xylose reductase, a suitable keto-substrate like 9,10-phenanthrenequinone, and catalase to remove H2O2 byproduct).[1]
-
-
Incubate the reaction at 30-37°C with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.[3][11]
1.3. Purification of UDP-α-L-xylose
-
Terminate the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation followed by centrifugation to precipitate the enzymes.
-
Remove the precipitated protein by centrifugation.
-
Purify the UDP-α-L-xylose from the supernatant using anion-exchange chromatography (e.g., on a Dionex CarboPac PA1 column) with a suitable salt gradient (e.g., sodium acetate (B1210297) or ammonium (B1175870) bicarbonate).[7][12]
-
Pool the fractions containing UDP-α-L-xylose, desalt (e.g., by gel filtration or lyophilization), and lyophilize to obtain the final product.
-
Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.[4]
Protocol 2: Synthesis of UDP-α-L-xylose via a Salvage Pathway Mimic
This protocol involves the chemical synthesis of this compound-1-phosphate followed by a one-step enzymatic conversion.[4][5]
2.1. Chemical Synthesis of this compound-1-phosphate
Note: The following is a general procedure adapted from the synthesis of D-xylose-1-phosphate. Optimization for the L-isomer may be required.
-
React this compound with p-toluenesulfonylhydrazine to form the glycosylsulfonylhydrazide adduct.[4]
-
Oxidize the adduct in the presence of a phosphorylating agent (e.g., crystalline phosphoric acid) and a suitable catalyst/activator to generate an anomeric mixture of this compound-1-phosphate.[4]
-
Purify the this compound-1-phosphate anomeric mixture from the reaction, for example, by precipitation or column chromatography.
2.2. Expression and Purification of UDP-sugar Pyrophosphorylase (USP)
-
Arabidopsis thaliana USP (AtUSP): Express recombinant AtUSP with a His-tag in E. coli.[13][14] Purify the enzyme using IMAC as described in Protocol 1.1.
2.3. Enzymatic Synthesis of UDP-α-L-xylose
-
Set up the enzymatic reaction in a buffer such as 50 mM Tris-HCl, pH 7.5, containing:
-
This compound-1-phosphate (anomeric mixture, e.g., 100 mg)
-
UTP (e.g., 1.2 equivalents)
-
MgCl2 (e.g., 5 mM)
-
Purified AtUSP (empirically determined optimal concentration)
-
Inorganic pyrophosphatase (to drive the reaction to completion)
-
-
Incubate the reaction at 37°C overnight with gentle shaking.[4][5]
-
Monitor the formation of UDP-α-L-xylose by TLC or HPLC.[4][5][11]
2.4. Purification of UDP-α-L-xylose
-
Purify the product as described in Protocol 1.3.
Visualization of Workflows and Pathways
Caption: Chemo-enzymatic synthesis routes to UDP-α-L-xylose.
Caption: Detailed enzymatic steps of the de novo synthesis pathway.
Caption: General experimental workflow for UDP-xylose synthesis.
References
- 1. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM Structure of Recombinantly Expressed hUGDH Unveils a Hidden, Alternative Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human UDP-α-d-xylose Synthase and Escherichia coli ArnA Conserve a Conformational Shunt That Controls Whether Xylose or 4-Keto-Xylose Is Produced - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 14. Biosynthesis of nucleotide sugars by a promiscuous UDP-sugar pyrophosphorylase from Arabidopsis thaliana (AtUSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of L-Xylose and L-Arabinose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of the pentose (B10789219) monosaccharides, L-xylose and L-arabinose. These structurally similar sugars are often found together in natural products and are key components in various biological and pharmaceutical applications. Their accurate separation and quantification are crucial for research, quality control, and drug development. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a range of methodologies to suit different laboratory capabilities and analytical requirements.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation of carbohydrates due to its versatility and high resolution. Several HPLC modes can be employed for the separation of this compound and L-arabinose, each with its own advantages.
Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
High-performance anion-exchange chromatography is a powerful technique for separating underivatized carbohydrates. The separation is based on the weak acidic nature of sugars, which are ionized at high pH, allowing them to interact with a strong anion-exchange stationary phase.
Quantitative Data Summary
| Parameter | L-Arabinose | This compound | Other Aldopentoses | Reference |
| Elution Order (20 mM NaOH) | 1st | 3rd | D-lyxose (2nd), D-ribose (4th) | [1] |
| Optimal NaOH Concentration | 20 mM | 20 mM | 20 mM for baseline separation of all aldopentoses | [1] |
Experimental Protocol
1. Sample Preparation:
- Dissolve carbohydrate standards or samples in deionized water to a final concentration of 10-100 µg/mL.
- If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
2. HPLC System and Conditions:
- Column: A high-performance anion-exchange column, such as one prepared from polystyrene-divinylbenzene copolymer with a diamine functional group.[1]
- Mobile Phase (Eluent): 20 mM Sodium Hydroxide (NaOH).[1] The optimal concentration may vary, and a gradient or different isocratic concentrations (e.g., 100 mM NaOH) can be explored, though 20 mM provided the best resolution for all aldopentoses in the cited study.[1]
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
- Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
- Injection Volume: 1-2 µL.[1]
3. Data Analysis:
- Identify peaks based on the retention times of pure standards.
- Quantify the amount of this compound and L-arabinose by comparing the peak areas with a calibration curve generated from standards of known concentrations.
Experimental Workflow
References
Application Notes and Protocols for L-Xylose in the Food and Pharmaceutical Industries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-xylose, a rare sugar, in the food and pharmaceutical sectors. This compound, the levorotatory enantiomer of xylose, offers unique properties that make it a valuable ingredient and building block in various applications.
Section 1: Physicochemical and Toxicological Properties of this compound
This compound is a white crystalline solid with a sweet taste. Its physical and chemical properties are crucial for its application in various formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 609-06-3 | [1][2] |
| Molecular Formula | C5H10O5 | [2] |
| Molecular Weight | 150.13 g/mol | [2] |
| Melting Point | 144-145 °C | [3] |
| Solubility in Water | Soluble | [4][5] |
| Solubility in DMSO | 100 mg/mL | [4] |
| Optical Rotation | L-form (levorotatory) | [4] |
Toxicological Profile
Toxicological studies on this compound are limited; however, available data suggest it is not classified as acutely toxic, a skin or eye irritant, or a mutagen.[6] The toxicological properties have not been fully investigated, and it is recommended to handle it with appropriate laboratory safety practices.[5]
Section 2: Applications of this compound in the Food Industry
This compound presents several opportunities for innovation in the food industry, primarily as a functional sweetener and a participant in flavor development through the Maillard reaction.
This compound as a Low-Calorie Sweetener
This compound can be used as a low-calorie sugar substitute. While specific quantitative data for this compound is scarce, the related sugar D-xylose has a low glycemic index and does not cause significant spikes in blood sugar levels, making it suitable for individuals with diabetes or those managing their weight.[7][8]
Table 2: Sweetness and Glycemic Index of Xylose (D-isomer as reference)
| Parameter | Value | Reference |
| Relative Sweetness to Sucrose | ~0.61 | [6] |
| Glycemic Index (GI) | Low | [7] |
| Caloric Value | ~2.4 kcal/g | [1] |
Maillard Reaction for Flavor Development
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the development of color and flavor in cooked foods. This compound, as a reducing sugar, can participate in this reaction to generate unique flavor profiles. The reaction is influenced by factors such as temperature, time, pH, and the type of amino acid present.[9]
Experimental Protocol: Maillard Reaction with this compound and Phenylalanine
This protocol is adapted from a study on D-xylose and phenylalanine and may require optimization for this compound.[10]
Objective: To generate flavor compounds through the Maillard reaction of this compound and L-phenylalanine.
Materials:
-
This compound
-
L-Phenylalanine
-
Deionized water
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Cysteine (as an indicator)
-
Heating apparatus (e.g., oil bath or heating block)
-
Reaction vessels (e.g., sealed glass tubes)
-
Analytical instruments for flavor analysis (e.g., GC-MS)
Procedure:
-
Reactant Preparation: Prepare an aqueous solution of this compound and L-phenylalanine in a 1:1 molar ratio in the phosphate buffer.
-
Initial Reaction (MRI Formation): Heat the solution at 80°C. Take aliquots at different time intervals (e.g., 0, 15, 30, 45, 60, 75, 90 minutes).
-
Indicator Addition: To each aliquot, add cysteine to a final concentration of 1% of the initial reactant mixture.
-
Elevated Temperature Reaction: Heat the aliquots with cysteine at 120°C for 110 minutes.
-
Browning Analysis: Measure the absorbance of the final solutions at 420 nm to assess the degree of browning. The time point in the initial reaction that results in the least browning after the second heating step indicates the optimal formation of Maillard Reaction Intermediates (MRI).
-
Flavor Analysis: Prepare a larger batch of the MRI under the optimal conditions determined in the previous step. Heat the MRI at 120°C to generate the final flavor compounds. Analyze the volatile compounds using GC-MS.
Expected Outcome: The reaction is expected to produce a range of volatile compounds contributing to nutty, roasted, and floral aromas.
Diagram: Maillard Reaction Workflow
Prebiotic Potential
Xylooligosaccharides (XOS), which are oligomers of xylose, have demonstrated prebiotic effects by promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[11][12] While most studies focus on D-xylose derived XOS, this compound based oligosaccharides could potentially exhibit similar or unique prebiotic properties.
Section 3: Applications of this compound in the Pharmaceutical Industry
This compound is a valuable chiral building block for the synthesis of various pharmaceutical compounds, including antiviral drugs and enzyme inhibitors.
Chiral Building Block for Antiviral Drug Synthesis
L-sugars, including L-ribose derived from this compound, are key components in the synthesis of L-nucleoside analogs, which have shown potent antiviral activity against viruses like Hepatitis B.[13][14]
Diagram: this compound in Antiviral Synthesis
Synthesis of α-Glucosidase Inhibitors
Derivatives of this compound, such as polyhydroxypyrrolidines, have been shown to be potent inhibitors of α- and β-glucosidases.[3] These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage blood glucose levels in diabetic patients.
Experimental Protocol: α-Glucosidase Inhibition Assay
This is a general protocol that can be used to screen this compound derivatives for their inhibitory activity against α-glucosidase.[15][16]
Objective: To determine the α-glucosidase inhibitory activity of this compound derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative (test compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 5 mM.
-
Prepare various concentrations of the this compound derivative and acarbose in the buffer.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the this compound derivative solution or acarbose solution.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
This compound as a Pharmaceutical Excipient
Xylose can be used as an excipient in pharmaceutical formulations, such as a filler or binder in tablets. Its properties, such as solubility and compressibility, would need to be characterized for specific applications. A detailed protocol would be highly dependent on the active pharmaceutical ingredient and the desired tablet characteristics.
Section 4: Enzymatic Production of this compound
This compound can be produced from the more readily available L-xylulose through enzymatic isomerization.
Experimental Protocol: Enzymatic Conversion of L-Xylulose to this compound
This protocol is based on the use of L-arabinose isomerase, which can also catalyze the isomerization of L-xylulose to this compound.
Objective: To produce this compound from L-xylulose using L-arabinose isomerase.
Materials:
-
L-Xylulose
-
L-arabinose isomerase (e.g., from Escherichia coli)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Reaction vessel with temperature control
-
Analytical method for sugar analysis (e.g., HPLC)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of L-xylulose in the buffer at a desired concentration (e.g., 100 g/L).
-
Prepare a solution of L-arabinose isomerase in the same buffer.
-
-
Enzymatic Reaction:
-
Add the L-arabinose isomerase solution to the L-xylulose solution. The enzyme concentration will need to be optimized for efficient conversion.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-xylulose and this compound using HPLC.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes).
-
Remove the denatured enzyme by centrifugation or filtration.
-
The resulting solution containing this compound can be further purified using techniques such as chromatography if required.
-
Diagram: this compound Production Workflow
References
- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O5 | CID 95259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety evaluation of the food enzyme xylose isomerase from the genetically modified Streptomyces rubiginosus strain DP‐Pzn37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effect of xylose consumption on postprandial hyperglycemia in Korean: a randomized double-blind, crossover design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09355A [pubs.rsc.org]
- 11. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]
- 12. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Xylose Yield from Biomass Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize L-xylose yield from biomass hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during experimental work, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low this compound Yield | Why is my this compound yield consistently low after hydrolysis? | 1. Ineffective Pretreatment: The lignocellulosic structure may not be sufficiently disrupted. Solution: Optimize pretreatment conditions such as temperature, time, and acid/alkali concentration. For example, in dilute acid pretreatment of corn stover, xylose yields can be significantly influenced by temperature and acid concentration.[1] 2. Enzyme Inhibition: Byproducts generated during pretreatment (e.g., furfural (B47365), acetic acid) or hydrolysis products (e.g., xylo-oligomers) can inhibit enzyme activity.[2][3][4] Solution: Incorporate a detoxification step after pretreatment, or supplement with enzymes like β-xylosidase to break down inhibitory xylo-oligomers.[3] 3. Suboptimal Enzymatic Hydrolysis Conditions: Incorrect pH, temperature, or enzyme loading can drastically reduce efficiency. Solution: Ensure the pH and temperature are optimal for the specific hemicellulase (B13383388) cocktail being used. Systematically test different enzyme loadings to find the most effective concentration.[5][6] 4. Incomplete Hemicellulose Hydrolysis: The enzyme cocktail may lack the necessary activities to fully break down the specific hemicellulose in your biomass. Solution: Supplement your enzyme mixture with additional enzymes like xylanase and β-xylosidase to ensure complete breakdown of xylan (B1165943) and xylo-oligomers.[3] |
| High Inhibitor Concentration | My hydrolysate contains high levels of furfural and acetic acid. How can I mitigate their impact? | 1. Harsh Pretreatment Conditions: High temperatures and long residence times during acid pretreatment can lead to the degradation of xylose into furfural and the release of acetic acid from hemicellulose.[1] Solution: Modify pretreatment conditions to be less severe. For instance, using a lower temperature for a slightly longer duration might reduce inhibitor formation while maintaining good hemicellulose solubilization. 2. Lack of a Detoxification Step: Failure to remove inhibitors before enzymatic hydrolysis can lead to reduced enzyme efficiency. Solution: Implement a detoxification step such as overliming, activated carbon treatment, or ion exchange chromatography to remove inhibitory compounds from the hydrolysate before adding enzymes. |
| Enzyme Inactivity | My enzymes seem to be inactive or show very low activity. What could be the cause? | 1. Presence of Inhibitors: Lignin-derived phenolic compounds, furfural, and acetic acid are known inhibitors of hemicellulases.[4][7] Solution: As mentioned above, a detoxification step is crucial. Additionally, consider using enzymes with higher tolerance to known inhibitors. 2. Non-productive Enzyme Binding: Enzymes can non-productively bind to lignin, reducing the amount of enzyme available to hydrolyze hemicellulose. Solution: Consider adding surfactants or proteins that can act as "lignin blockers," preventing the non-productive binding of enzymes.[8] 3. Incorrect Storage or Handling: Improper storage temperatures or repeated freeze-thaw cycles can denature enzymes. Solution: Always store enzymes at the recommended temperature and avoid repeated freezing and thawing. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
1. What is the most critical factor for maximizing this compound yield?
The effectiveness of the pretreatment step is arguably the most critical factor.[1] A successful pretreatment will efficiently solubilize hemicellulose and increase the accessibility of the remaining biomass to enzymatic attack, all while minimizing the formation of inhibitory byproducts.
2. How do I choose the right pretreatment method?
The choice of pretreatment method depends on the type of biomass and the desired outcome.
-
Dilute Acid Pretreatment: Effective for high xylose recovery from agricultural residues like corn stover.[9]
-
Steam Explosion: A common method for various biomass types, including sugarcane bagasse, which uses high-pressure steam to break down the biomass structure.[10]
3. What is the role of supplemental enzymes in improving this compound yield?
Supplemental enzymes like xylanase and β-xylosidase play a crucial role in maximizing this compound yield.[3] Xylanase breaks down the main xylan backbone, while β-xylosidase hydrolyzes xylo-oligomers and xylobiose into xylose. This not only increases the final xylose concentration but also reduces the inhibitory effects of xylo-oligomers on other enzymes.[2][3][11]
4. Can the hydrolysis products themselves inhibit the reaction?
Yes, xylo-oligomers, which are intermediate products of xylan hydrolysis, have been shown to be potent inhibitors of cellulase (B1617823) and xylanase activity.[2][11] This is a form of product inhibition that can significantly slow down the hydrolysis rate.
5. How can I accurately quantify the this compound in my hydrolysate?
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying sugars like this compound in biomass hydrolysates. It allows for the separation and quantification of various monosaccharides present in the complex mixture.
Data Presentation: Comparative this compound Yields
The following tables summarize quantitative data on this compound yields under various experimental conditions.
Table 1: Comparison of Pretreatment Methods on Corn Stover
| Pretreatment Method | Temperature (°C) | Time (min) | Acid Conc. (%) | Xylose Yield (%) | Reference |
| Dilute Sulfuric Acid | 140 | 60 | 1.5 | 81.9 | [12] |
| Dilute Hydrochloric Acid | 120 | 40 | 2.0 | 88.8 | [12] |
| Dilute Acid & Steam Explosion | 190 | - | - | >90 | [13] |
| Dilute Acid & Lime | 120 | 40 | - | 97.0 | [9] |
Table 2: Effect of Enzyme Loading on this compound Yield from Sugarcane Bagasse
| Enzyme Loading (mg/g) | Pretreatment Time (min) | Xylose Yield (%) | Reference |
| 5 | 60 | ~20 | [5] |
| 10 | 60 | ~22 | [5] |
| 25 | 60 | ~25 | [5] |
Experimental Protocols
Protocol 1: Dilute Acid Pretreatment of Corn Stover
This protocol is adapted from studies optimizing xylose yield from corn stover.[12]
Materials:
-
Dried and milled corn stover
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Pressure-resistant reaction vessel (e.g., autoclave or reactor)
-
Filtration apparatus
Procedure:
-
Prepare a dilute acid solution (e.g., 1.5% w/w H₂SO₄ or 2.0% w/w HCl).
-
Add the milled corn stover to the reaction vessel at a specific solid loading (e.g., 7-10% w/w dry matter).[12]
-
Add the dilute acid solution to the biomass.
-
Seal the vessel and heat to the desired temperature (e.g., 120°C for HCl, 140°C for H₂SO₄) for the specified duration (e.g., 40 minutes for HCl, 60 minutes for H₂SO₄).[12]
-
After the reaction, cool the vessel and separate the liquid hydrolysate from the solid residue by filtration.
-
The liquid hydrolysate contains the solubilized this compound. The solid residue is rich in cellulose (B213188).
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
This protocol provides a general framework for the enzymatic hydrolysis of the hemicellulose fraction.
Materials:
-
Pretreated biomass slurry
-
Sodium citrate (B86180) buffer (50 mM, pH 4.8)
-
Hemicellulase enzyme cocktail (containing xylanase and β-xylosidase activities)
-
Shaking incubator
Procedure:
-
Adjust the pH of the pretreated biomass slurry to the optimal range for the enzyme cocktail (typically pH 4.8-5.0).
-
Add the sodium citrate buffer to maintain the pH.
-
Add the hemicellulase enzyme cocktail at a predetermined loading (e.g., 10-20 FPU per gram of solid).
-
Incubate the mixture at the optimal temperature for the enzymes (e.g., 50°C) with constant agitation for 48-72 hours.
-
Periodically take samples and deactivate the enzymes by boiling for 10 minutes to monitor the progress of hydrolysis.
-
Separate the liquid hydrolysate containing this compound from the solid residue by centrifugation or filtration for analysis.
Visualizations
Diagram 1: General Workflow for this compound Production from Biomass
Caption: Workflow from lignocellulosic biomass to purified this compound.
Diagram 2: Inhibitory Mechanisms in Enzymatic Hydrolysis
Caption: Inhibition of xylanase by pretreatment byproducts and hydrolysis intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 3. Supplementation with xylanase and β-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improve Enzymatic Hydrolysis of Lignocellulosic Biomass by Modifying Lignin Structure via Sulfite Pretreatment and Using Lignin Blockers | MDPI [mdpi.com]
- 9. Pretreatment of corn stover for sugar production using dilute hydrochloric acid followed by lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jkptb.ub.ac.id [jkptb.ub.ac.id]
- 11. Xylooligomers are strong inhibitors of cellulose hydrolysis by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.nrel.gov [docs.nrel.gov]
L-Xylose Fermentation Processes: Technical Support Center
Welcome to the Technical Support Center for L-Xylose Fermentation Processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this compound bioconversion. Given that this compound is a rare sugar, research into its fermentation is less extensive than that of D-xylose. This guide synthesizes available knowledge and extrapolates relevant principles from D-xylose fermentation to address potential challenges in your experiments.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Q: My microbial culture is not utilizing this compound. What are the potential reasons?
-
A: There are several potential reasons for the lack of this compound utilization. Firstly, the microorganism you are using may not have a native metabolic pathway for this compound. Unlike D-xylose, which is abundant in lignocellulosic biomass, this compound is a rare sugar and few organisms have evolved to metabolize it efficiently.[1][2] Secondly, if you are using an engineered strain, the heterologous pathway may not be expressed or functional. This could be due to issues with plasmid stability, codon usage, or protein folding.[3] Lastly, the presence of inhibitory compounds in the fermentation medium can hinder microbial growth and metabolic activity.[4]
-
-
Q: How can I confirm if my engineered yeast strain is expressing the necessary enzymes for this compound metabolism?
-
A: To confirm enzyme expression, you can perform proteomic analysis, such as Western blotting or mass spectrometry, to detect the presence of the heterologous enzymes. Additionally, you can perform enzyme activity assays on cell lysates to measure the specific activity of the enzymes involved in the this compound pathway.
-
-
Q: What can I do if I suspect inhibitors are present in my fermentation medium?
-
A: If your this compound source is derived from pretreated biomass, it may contain inhibitors such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and organic acids.[4][5] You can try to detoxify the hydrolysate using methods like overliming, activated carbon treatment, or ion exchange chromatography. Alternatively, you can use evolutionary engineering to develop strains with increased tolerance to these inhibitors.[4]
-
Issue 2: Accumulation of Intermediates (e.g., L-Xylulose, Xylitol)
-
Q: I am observing the accumulation of L-xylulose in my culture. What could be the cause?
-
A: The accumulation of L-xylulose suggests a bottleneck in the metabolic pathway downstream of its formation.[6] If you are using a pathway that isomerizes this compound to L-xylulose, the subsequent phosphorylation or epimerization steps may be inefficient.[7] This could be due to low activity of the responsible enzymes or a lack of necessary cofactors.
-
-
Q: My fermentation is producing xylitol (B92547) instead of the desired product. How can I prevent this?
-
A: Xylitol accumulation is a common problem in pentose (B10789219) fermentation, particularly when using pathways involving reductase and dehydrogenase enzymes.[8] This is often caused by a cofactor imbalance, where the xylose reductase preferentially uses NADPH and the xylitol dehydrogenase uses NAD+.[8] To mitigate this, you can engineer the cofactor preference of the enzymes, overexpress enzymes that regenerate the required cofactor, or introduce a xylose isomerase pathway that does not involve a xylitol intermediate.[9][10] Although this is well-documented for D-xylose, similar principles would apply to this compound pathways.
-
Issue 3: Low Product Yield and Productivity
-
Q: The yield of my target product from this compound is very low. How can I improve it?
-
A: Low product yield can be a result of several factors. As mentioned, the accumulation of byproducts like xylitol will divert carbon away from your desired product.[8] Additionally, the metabolic flux through the this compound pathway may be low. Overexpression of rate-limiting enzymes in the pathway can help to increase flux.[11] It is also important to optimize fermentation conditions such as pH, temperature, and aeration.[12][13]
-
-
Q: My fermentation rate is very slow. What strategies can I employ to increase productivity?
-
A: Slow fermentation rates are a common challenge, especially with non-native substrates like this compound.[9] To improve productivity, you can optimize the culture medium to ensure all necessary nutrients are available.[14] Increasing the cell density in the bioreactor can also lead to higher volumetric productivity.[15] Furthermore, adaptive laboratory evolution can be a powerful tool to select for strains with improved this compound utilization rates.[10]
-
II. Frequently Asked Questions (FAQs)
Metabolic Pathways & Strain Engineering
-
Q: What are the known metabolic pathways for this compound utilization?
-
A: Natural metabolic pathways for this compound are not as well-characterized as those for D-xylose. However, bioconversion strategies often involve the use of isomerases or a series of reduction and oxidation steps. For instance, this compound can be produced from L-xylulose using an L-fucose isomerase.[16] L-xylulose itself can be produced from xylitol using a xylitol-4-dehydrogenase.[6][17] These enzymatic steps could be combined in a whole-cell biocatalyst to create a synthetic pathway for this compound conversion.
-
-
Q: What are the key enzymes for engineering a microorganism to utilize this compound?
-
A: Key enzymes would likely include an this compound isomerase to convert this compound to L-xylulose, or an this compound reductase and L-xylitol dehydrogenase for a two-step conversion via L-xylitol. Subsequently, an L-xylulokinase would be needed to phosphorylate L-xylulose to enter central metabolism. The specific enzymes would depend on the desired metabolic route.
-
-
Q: Which microorganisms are good candidates for engineering this compound fermentation?
-
A: Saccharomyces cerevisiae is a common choice for metabolic engineering due to its robustness in industrial fermentations and the extensive genetic tools available.[3] However, bacteria like Escherichia coli and Corynebacterium glutamicum are also frequently used and may offer advantages in terms of faster growth and different product profiles.[2]
-
Fermentation Conditions & Analysis
-
Q: What are the optimal pH and temperature ranges for this compound fermentation?
-
A: Optimal conditions are highly dependent on the specific microorganism being used. For many yeasts, a pH range of 4-7 and a temperature of 25-35°C are generally suitable for pentose fermentation.[12] For the enzymatic conversion of L-xylulose to this compound using E. coli L-fucose isomerase, a very alkaline pH optimum (over 10.5) and a temperature of 35°C have been reported.[16] It is crucial to determine the optimal conditions for your specific strain and process empirically.
-
-
Q: How can I accurately measure this compound and its metabolites during fermentation?
-
A: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a standard method for quantifying sugars and sugar alcohols like this compound, L-xylulose, and xylitol in fermentation broth.[17][18] Gas chromatography (GC) can also be used, often after derivatization of the sugars.[19] For qualitative and rapid screening, colorimetric assays can be employed.[20][21]
-
-
Q: Are there specific inhibitors for this compound metabolic enzymes?
-
A: Xylitol has been shown to be an inhibitor of L-fucose isomerase used for the production of this compound from L-xylulose, although the inhibition was not substantial.[16] Pentitols and D-lyxose have also been reported as inhibitors of D-xylose isomerase, and similar compounds may inhibit this compound isomerases.[22]
-
III. Data Presentation
Table 1: Kinetic Parameters of an Enzyme for this compound Production
| Enzyme | Substrate | Km (mM) | Vmax (µmol/(mg·min)) | Optimum pH | Optimum Temperature (°C) | Source |
| E. coli L-fucose isomerase | L-Xylulose | 41 | 0.23 | >10.5 | 35 | [16] |
Table 2: Optimal Conditions for Xylose Fermentation by Different Yeasts (D-xylose data, potentially relevant for this compound)
| Microorganism | Substrate | Optimum pH | Optimum Temperature (°C) | Product | Reference |
| Pichia stipitis | D-Xylose | 4-7 | 25-26 | Ethanol | [12] |
| Candida tropicalis | D-Xylose | 5.5 | 37 | Xylitol | [13] |
| S. cerevisiae & P. stipitis (co-culture) | Glucose & D-Xylose | 5.0 | 30 | Ethanol | [14] |
IV. Experimental Protocols
Protocol 1: Assay for this compound Isomerase Activity
This protocol is adapted from methods used for D-xylose isomerase and can be used to screen for this compound isomerase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM this compound, 0.5 mM CoCl₂, 0.5 mM MnCl₂, and 50 mM sodium acetate (B1210297) buffer (pH 5.0-7.0, to be optimized).
-
Enzyme Preparation: Prepare a cell-free extract or purified enzyme solution at a suitable concentration (e.g., 1 mg/mL).
-
Reaction Initiation: Add 50 µL of the enzyme preparation to 450 µL of the reaction mixture to make a final volume of 0.5 mL.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30-65°C) for a specific time (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Product Quantification: Determine the amount of L-xylulose formed using HPLC analysis.
-
Activity Calculation: One unit of this compound isomerase activity is defined as the amount of enzyme needed to produce 1 µmol of L-xylulose per minute under the assay conditions.[23]
Protocol 2: Analysis of Sugars and Byproducts by HPLC
-
Sample Preparation: Collect a sample from the fermentation broth at a specific time point. Centrifuge the sample to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a suitable column for sugar analysis (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.[17]
-
Mobile Phase: Use a suitable mobile phase, such as 5 mM H₂SO₄, at a constant flow rate (e.g., 0.4-0.6 mL/min).
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 65°C) for better separation.[17]
-
Injection: Inject a known volume of the prepared sample (e.g., 20 µL).
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, L-xylulose, xylitol, and other potential products by comparing their retention times and peak areas to those of known standards.
V. Visualizations
Caption: Proposed metabolic pathway for this compound utilization in an engineered microorganism.
Caption: A logical workflow for troubleshooting common issues in this compound fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimum pH and temperature conditions for xylose fermentation by Pichia stipitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Xylo-Oligosaccharide Utilization by Engineered Saccharomyces cerevisiae to Produce Ethanol [frontiersin.org]
- 16. Production of this compound from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 18. agilent.com [agilent.com]
- 19. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. vumicro.com [vumicro.com]
- 21. vumicro.com [vumicro.com]
- 22. Inhibition of D-xylose isomerase by pentitols and D-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Xylose Stability in Acidic Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-xylose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in acidic environments.
Disclaimer: Most available research on xylose degradation has been conducted using D-xylose, the more abundant enantiomer found in biomass. However, as this compound and D-xylose are enantiomers, their fundamental chemical reactivity and stability in acidic solutions are identical. Therefore, the principles, pathways, and troubleshooting steps outlined here for this compound are based on established data for D-xylose.
Frequently Asked Questions (FAQs)
Q1: What happens to this compound in an acidic solution?
In an acidic solution, this compound undergoes acid-catalyzed degradation, primarily through dehydration, to form furfural (B47365).[1] This process can be accompanied by the formation of other degradation products, often referred to as humins, which are dark-colored polymeric materials resulting from the condensation of furfural and xylose intermediates.[2] The reaction is highly dependent on factors like temperature, acid concentration, and reaction time.[3][4]
Q2: What are the main factors that influence the degradation rate of this compound?
The stability of this compound in acidic solutions is primarily influenced by three key factors:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[4][5] For instance, the degradation rate of xylose in 1% acid is substantially higher at 200°C compared to 120°C.[5]
-
Acid Concentration (pH): The degradation rate increases with higher concentrations of acid (lower pH).[3][4] This is because the acid acts as a catalyst for the dehydration reaction.[3]
-
Reaction Time: The longer the this compound is exposed to acidic conditions, the greater the extent of degradation.
Q3: Can catalysts be used to control the reaction of this compound in acid?
Yes, catalysts play a crucial role. The type of acid catalyst can direct the reaction pathway:
-
Brønsted acids (like sulfuric acid or hydrochloric acid) primarily catalyze the dehydration of this compound to furfural.[2]
-
Lewis acids (like AlCl₃ or Sn-beta zeolites) can catalyze the isomerization of this compound to L-xylulose.[2][6] L-xylulose dehydrates to furfural more readily than this compound. This two-step pathway can sometimes offer better selectivity at lower temperatures.[6] Combining Lewis and Brønsted acids can be a strategy to optimize furfural production.[2][6]
Q4: How can I monitor the degradation of this compound in my experiments?
The most common analytical method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) .[5][7] An HPLC system equipped with a refractive index (RI) detector is suitable for quantifying this compound, while a UV detector can be used to measure furfural. Other advanced analytical techniques like mass spectrometry can also be employed for detailed product identification.[8]
Troubleshooting Guide
Issue 1: My this compound solution is turning dark brown or black.
-
Probable Cause: This indicates the formation of humins, which are polymeric degradation products. This happens when the reaction conditions are too harsh, leading to the condensation of furfural and other intermediates.[2]
-
Solution:
-
Reduce Temperature: Lowering the reaction temperature is the most effective way to slow down degradation and humin formation.[9]
-
Decrease Acid Concentration: Use the minimum acid concentration necessary for your experiment.
-
Shorten Reaction Time: Minimize the duration this compound is exposed to heat and acid.
-
Consider a Biphasic System: If your goal is to produce furfural, using a biphasic system (e.g., water with an organic solvent like toluene (B28343) or MIBK) can continuously extract furfural from the aqueous phase as it forms, preventing it from degrading further into humins.[7]
-
Issue 2: The concentration of this compound is decreasing faster than expected.
-
Probable Cause: The combination of temperature and acidity is causing rapid degradation. The degradation of xylose typically follows pseudo-first-order kinetics, meaning the rate is directly proportional to the xylose concentration.[5][10]
-
Solution:
-
Review Kinetic Data: Refer to the tables below to understand how temperature and acid concentration affect the degradation rate constant.
-
Perform a Time-Course Study: Take samples at multiple time points to accurately determine the degradation rate under your specific conditions.
-
Adjust Conditions: Based on your findings, reduce the temperature or acid concentration to achieve the desired stability. For example, increasing acid concentration at temperatures above 100°C can have a detrimental effect, causing xylose to degrade almost immediately after it is formed.[4]
-
Issue 3: I am seeing unexpected byproducts in my analysis (e.g., HPLC).
-
Probable Cause: Aside from the primary degradation product (furfural), acid-catalyzed reactions of sugars can produce a variety of other compounds through isomerization, epimerization, and fragmentation reactions. This compound can isomerize to L-lyxose or L-xylulose.[2][6]
-
Solution:
-
Use Analytical Standards: Confirm the identity of peaks in your chromatogram by running standards for expected byproducts like furfural, L-xylulose, and L-lyxose.
-
Optimize Catalyst Selection: If isomerization is undesirable, avoid Lewis acid catalysts. If it is desired, a catalyst like Sn-beta zeolite can be used to promote the formation of L-xylulose.[6]
-
Literature Review: Consult studies on xylose degradation under similar conditions to identify potential side products.
-
Data Presentation
Table 1: Effect of Temperature and Acid Concentration on Xylose Degradation Rate
This table summarizes the average degradation rate constants (k) for xylose under different conditions, demonstrating the significant impact of temperature and acid.
| Temperature (°C) | Acid Condition | Average Degradation Rate (k, min⁻¹) | Data Source(s) |
| 120 | Water (no acid) | 0.002 | [5] |
| 120 | 1% Sulfuric Acid | 0.001 | [5] |
| 200 | Water (no acid) | 0.024 | [5] |
| 200 | 1% Sulfuric Acid | 0.409 | [5] |
Note: The seemingly lower rate at 120°C with acid compared to water in this specific study may be within experimental variability, but the overwhelming trend in the literature shows acid accelerates degradation, especially at higher temperatures.
Table 2: Influence of Reaction Conditions on Xylose Conversion and Product Yield
This table provides examples of how different experimental setups affect the conversion of xylose and the yield of specific products.
| Catalyst / System | Acid | Temperature (°C) | Time | Xylose Conversion (%) | Product Yield (%) | Data Source(s) |
| 5Fe-ACz | - | 160 | 5 h | 98 | 53 (Furfural) | [7] |
| 5Fe-ACz | - | 170 | 3 h | 92 | 57 (Furfural) | [7] |
| Ru/TiO₂-R | - | 120 | 2 h | 100 | 99 (Xylitol) | [11] |
| Ru/TiO₂-A | - | 120 | 4 h | 58 | 17 (Xylitol) | [11] |
| Sn-beta + HCl | 0.1 M HCl | 110 | - | High | 14.3 (Furfural) | [6] |
| ZnCl₂ solution (50 w%) | - | 95 | 10 min | - | 30.4 (Xylose from corncob) | [9] |
Experimental Protocols
Protocol 1: General Procedure for an this compound Stability Study
This protocol outlines a method to determine the degradation kinetics of this compound under specific acidic conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water.
-
Prepare the desired acidic solution (e.g., 1% v/v sulfuric acid).
-
-
Experimental Setup:
-
Use sealed, pressure-resistant reaction vessels (e.g., glass vials with crimp caps (B75204) or a batch reactor).
-
Preheat a temperature-controlled oil bath, heating block, or oven to the desired reaction temperature (e.g., 160°C).
-
-
Reaction:
-
Add a defined volume of the this compound stock and the acid solution to each reaction vessel to achieve the target final concentrations.
-
Seal the vessels immediately.
-
Place the vessels in the preheated bath to start the reaction (t=0).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), remove one vessel from the heat.
-
Immediately quench the reaction by placing the vessel in an ice-water bath. This stops further degradation.
-
-
Sample Preparation for Analysis:
-
Once cooled, open the vessel.
-
If necessary, neutralize the sample with a base (e.g., calcium carbonate) to protect analytical equipment.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the samples using HPLC to determine the concentration of this compound remaining.
-
Protocol 2: HPLC Analysis of this compound
This is a representative method for quantifying this compound. The exact parameters may need to be optimized for your specific instrument.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H.
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄) in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L). Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.
Visualizations
Diagrams of Pathways and Workflows
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the reaction network and kinetics of xylose conversion over combined Lewis/Brønsted acid catalysts in a flow microreactor - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00153A [pubs.rsc.org]
- 3. Degradation Kinetics of Xylose and Glucose in Hydrolysate Containing Dilute Sulfuric Acid [jproeng.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. Unexpected reactivity related to support effects during xylose hydrogenation over ruthenium catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08193D [pubs.rsc.org]
Technical Support Center: L-Xylose Detection in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying L-xylose in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
Q1: I am not detecting any this compound in my samples, or the signal is much lower than expected. What are the possible causes and solutions?
A1: Low or no this compound signal can stem from several factors, from sample preparation to the analytical method itself. A common issue is the loss of analyte during sample processing or inefficient detection.
Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Incomplete Hydrolysis: If this compound is part of a larger polymer (e.g., hemicellulose), ensure your hydrolysis protocol (acid or enzymatic) is optimized for complete release.
-
Inefficient Extraction: Verify the efficiency of your extraction solvent for this compound from the sample matrix. Repeated extractions may be necessary.
-
Analyte Degradation: this compound can be degraded by excessive heat or extreme pH during sample preparation. Ensure conditions are appropriate. For instance, in acid hydrolysis, high temperatures and acid concentrations can lead to the degradation of xylose into furfural.[1][2]
-
-
Analytical Method Sensitivity:
-
Limit of Detection (LOD): Confirm that the expected concentration of this compound in your sample is above the LOD of your analytical method.[3][4][5]
-
Derivatization (for GC-MS): In gas chromatography-mass spectrometry (GC-MS), incomplete derivatization is a frequent cause of low signal. Ensure fresh reagents and optimized reaction conditions (temperature and time).[6][7][8]
-
-
Instrumental Issues:
-
Column Performance (HPLC/GC): Poor peak shape or loss of resolution can indicate a degraded or contaminated column.
-
Detector Sensitivity: Ensure the detector is functioning correctly and that the settings are optimized for this compound detection.
-
dot
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: Poor Reproducibility and High Variability in Results
Q2: My replicate measurements for this compound concentration show high variability. How can I improve the precision of my assay?
A2: High variability in results often points to inconsistencies in sample handling and preparation, or instrumental instability.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Homogenization: Ensure that your samples are thoroughly homogenized before taking an aliquot for analysis.
-
Pipetting: Use calibrated pipettes and consistent technique, especially for small volumes.
-
Internal Standard: The use of an appropriate internal standard (e.g., a stable isotope-labeled xylose or a structurally similar sugar not present in the sample) can correct for variations in sample preparation and instrument response.[6][8][9]
-
-
Control Matrix Effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely matches your samples to compensate for matrix-induced signal suppression or enhancement.
-
Sample Dilution: Diluting your sample can mitigate matrix effects, but ensure the final concentration remains above the limit of quantification (LOQ).
-
-
Instrument Stability:
-
System Equilibration: Allow the analytical system (e.g., HPLC, GC-MS) to fully equilibrate before running your samples.
-
Regular Maintenance: Perform regular maintenance on your instrument to ensure consistent performance.
-
dot
Caption: Key areas to address for improving assay precision.
Issue 3: Interference from Other Sugars
Q3: I suspect other sugars in my sample are interfering with my this compound measurement. How can I confirm and resolve this?
A3: Interference from structurally similar sugars is a significant challenge, particularly in complex biological samples. The choice of analytical method is crucial for achieving specificity.
Troubleshooting and Resolution Strategies:
-
Method Specificity:
-
Colorimetric Assays: Methods using reagents like phloroglucinol (B13840) or orcinol (B57675) can react with other pentoses (e.g., arabinose) and hexoses (e.g., glucose), leading to overestimation.[10][11][12] While modifications can improve specificity, these methods are generally less selective.
-
Enzymatic Assays: Assays based on xylose-specific enzymes, such as this compound isomerase or xylose dehydrogenase, offer higher specificity.[13][14][15] However, it's essential to verify the enzyme's cross-reactivity with other sugars that might be present in your sample at high concentrations.[16]
-
Chromatographic Methods (HPLC, GC-MS): These are generally the most specific methods as they physically separate this compound from other sugars before detection.[4][6][17] Co-elution can still be an issue, so chromatographic conditions must be carefully optimized.
-
-
Confirmation of Interference:
-
Spike and Recovery: Spike a blank matrix with known amounts of potentially interfering sugars and analyze them to see if they produce a signal.
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides mass-to-charge ratio information that can definitively distinguish this compound from other sugars, even if they co-elute.
-
dot
Caption: Impact of analytical method on specificity.
Data Presentation: Comparison of this compound Detection Methods
| Method | Typical Sample Types | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Colorimetric (Phloroglucinol) | Urine, Serum/Plasma | 5–200 mg/L[10] | ~1 mg/L | 5 mg/L[10] | Simple, inexpensive | Low specificity, interference from other sugars.[10][11] |
| Enzymatic (Xylose Dehydrogenase) | Urine | Up to 10 mg/dL | 0.568 mg/dL[16] | 1.89 mg/dL[16] | High specificity, automatable.[14] | Enzyme stability, potential substrate inhibition. |
| HPLC-RI | Hydrolyzed Bagasse | 11–100 µ g/100 µL | 0.8 ppm[4][5] | 2.5 ppm[4][5] | Robust, good for high concentrations | Lower sensitivity than MS detectors. |
| GC-MS (Derivatized) | Plasma, Urine | 10-200 mg/L (Plasma)[6] | < 10 mg/L[9][18] | Not always reported | High sensitivity and specificity | Requires derivatization, more complex sample prep.[19] |
| LC-MS/MS | Plasma, Urine, Fermentation Media | 5-6 orders of magnitude | < 1.0 ng/mL[3] | Not specified | Highest sensitivity and specificity, good for complex matrices.[3] | High instrument cost, potential for matrix effects. |
Experimental Protocols
1. Sample Preparation for this compound Analysis in Serum/Plasma
-
Deproteinization:
-
To 100 µL of serum or plasma, add 400 µL of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.[20]
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.[20]
-
Carefully collect the supernatant for analysis.
-
2. Derivatization of this compound for GC-MS Analysis (Two-Step Oximation-Silylation)
This protocol is a common method for preparing sugars for GC-MS analysis.[6][8]
-
Materials:
-
Hydroxylamine hydrochloride or Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
Procedure:
-
Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. The absence of water is critical for efficient derivatization.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[8]
-
Vortex and incubate at a controlled temperature (e.g., 37°C - 70°C) for 90 minutes.[7][8] This step converts the reducing end of the sugar to an oxime, preventing the formation of multiple anomeric peaks.
-
-
Silylation:
-
Add 70-120 µL of a silylating agent (e.g., MSTFA or BSTFA with 1% TMCS).[7][8]
-
Vortex and incubate at the same temperature for an additional 30-60 minutes. This step replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the sugar for gas chromatography.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
-
3. Enzymatic Assay using Xylose Dehydrogenase
This protocol is based on the principle that xylose dehydrogenase catalyzes the oxidation of D-xylose in the presence of NAD+, producing NADH, which can be measured spectrophotometrically at 340 nm.[14][15]
-
Materials:
-
Phosphate (B84403) buffer
-
NAD+ solution
-
Xylose Dehydrogenase (e.g., from Caulobacter crescentus)[14][15]
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Reaction Setup: In a cuvette or microplate well, combine the sample, phosphate buffer, and NAD+ solution.
-
Blank Reading: Measure the initial absorbance at 340 nm (A1) before adding the enzyme. This accounts for any background absorbance from the sample matrix.
-
Enzyme Reaction: Add the xylose dehydrogenase solution to initiate the reaction.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the reaction to go to completion.[15]
-
Final Reading: Measure the final absorbance at 340 nm (A2).
-
Calculation: The change in absorbance (ΔA = A2 - A1) is directly proportional to the amount of NADH formed, and thus to the concentration of this compound in the sample. The concentration is determined by comparing the ΔA to a standard curve prepared with known concentrations of this compound.
-
References
- 1. cetjournal.it [cetjournal.it]
- 2. Impact of pre-extraction on xylose recovery from two lignocellulosic agro-wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of xylose from plasma and urine by capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enzymatic L-Xylose Synthesis
Welcome to the Technical Support Center for enhancing the efficiency of enzymatic L-xylose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experiments and achieve higher yields of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for this compound synthesis?
A1: The most common enzymatic routes for this compound synthesis start from readily available substrates like L-arabitol or L-xylulose. The key pathways involve the following enzymatic conversions:
-
From L-Arabitol: A two-step process involving the oxidation of L-arabitol to L-xylulose by L-arabitol dehydrogenase (LAD), followed by the isomerization of L-xylulose to this compound.
-
From L-Xylulose: A direct isomerization of L-xylulose to this compound, which can be catalyzed by enzymes like L-fucose isomerase.[1] L-xylulose itself can be produced from xylitol (B92547) using xylitol 4-dehydrogenase.[1]
-
From Xylitol: Xylitol can be oxidized to L-xylulose, which is then isomerized to this compound.[1]
Q2: What are the common by-products that can form during enzymatic this compound synthesis?
A2: By-product formation can significantly reduce the yield and purity of this compound. Common by-products include:
-
L-arabitol: Incomplete conversion of the starting material when synthesizing from L-arabitol.
-
Xylitol: Can be formed from the reduction of L-xylulose if appropriate reductases and cofactors (NAD(P)H) are present.[2]
-
Other Sugar Alcohols: The enzymes used may have broad substrate specificity, leading to the formation of other sugar alcohols if impurities are present in the substrate. For instance, xylose reductase, an enzyme sometimes present in preparations, can reduce L-arabinose to L-arabinitol, which can be an undesirable byproduct.[3]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction.[4][5] An HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., an Aminex HPX-87 series column) can effectively separate and quantify this compound, the substrate (L-arabitol or L-xylulose), and major by-products.[4][6]
Q4: What are the critical parameters to optimize for maximizing this compound yield?
A4: To maximize this compound yield, it is crucial to optimize several reaction parameters:
-
pH: Each enzyme has an optimal pH range for activity and stability.
-
Temperature: Enzyme activity is highly dependent on temperature.
-
Enzyme Concentration: The amount of enzyme will affect the reaction rate.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.
-
Cofactor Availability: Dehydrogenase reactions require the appropriate cofactor (e.g., NAD⁺ or NADP⁺) in non-limiting concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inactive Enzyme | - Confirm enzyme activity using a standard assay before starting the synthesis reaction. - Ensure proper storage conditions for the enzyme (-20°C or -80°C in a suitable buffer). - Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions | - Verify that the pH and temperature of the reaction mixture are within the optimal range for the specific enzyme(s) being used. - Perform small-scale optimization experiments to determine the best conditions for your specific setup. | |
| Missing or Depleted Cofactor | - For dehydrogenase-catalyzed steps, ensure the correct cofactor (NAD⁺ or NADP⁺) is present at an adequate concentration. - Consider implementing a cofactor regeneration system for large-scale reactions. | |
| Presence of Inhibitors | - The substrate or product itself can be inhibitory at high concentrations. Perform a substrate and product inhibition study. - Ensure the substrate is of high purity and free from known inhibitors of the enzymes. | |
| Formation of Unwanted By-products | Non-specific Enzyme Activity | - Use highly purified enzymes to avoid side reactions from contaminating enzymes. - Consider using an enzyme with higher substrate specificity. |
| Sub-optimal Reaction Time | - Monitor the reaction over time to determine the optimal endpoint where the this compound concentration is maximal and by-product formation is minimal. | |
| Difficulty in Product Purification | Similar Physicochemical Properties of Product and By-products | - Optimize the HPLC separation method by adjusting the mobile phase, flow rate, or column temperature. - Consider using chromatographic techniques like simulated moving bed (SMB) chromatography for large-scale purification. |
| Enzyme Instability During the Reaction | Harsh Reaction Conditions | - Operate within the enzyme's stable pH and temperature range. - Consider immobilizing the enzyme on a solid support to enhance its stability and facilitate reuse.[7] |
| Presence of Proteases | - If using a crude enzyme preparation, add protease inhibitors to the reaction mixture. |
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Cofactor | Source Organism |
| L-Arabitol Dehydrogenase (LAD) | L-Arabitol | 31.1 | 6.5 min-1 (kcat/Km) | 9.5 | 40 | NAD⁺ | Meyerozyma caribbica |
| L-Xylulose Reductase (LXR) | L-Xylulose | High (not determined) | High specific activity | 7.0 | N/A | NADPH | Neurospora crassa |
| Xylose Reductase (potential side-reaction) | L-Arabinose | N/A | N/A | 6.5 | 30-55 | NADPH | Chaetomium thermophilum |
Table 2: Example of this compound Production Yields
| Starting Substrate | Enzyme(s) | Reaction Time | Conversion Yield (%) | Reference |
| Xylitol | Immobilized Galactose Oxidase | N/A | Low, but demonstrated | [7] |
| L-Xylulose | L-Fucose Isomerase | N/A | Equilibrium favors this compound | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-Arabitol Dehydrogenase (LAD) Activity
This protocol is for determining the activity of L-arabitol dehydrogenase by monitoring the production of NADH at 340 nm.[8][9][10]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
L-arabitol solution (e.g., 500 mM in buffer)
-
NAD⁺ solution (e.g., 50 mM in buffer)
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5)
-
Purified LAD enzyme solution
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the following in order:
-
Reaction buffer
-
L-arabitol solution (to a final concentration of 50 mM)
-
NAD⁺ solution (to a final concentration of 5 mM)
-
Nuclease-free water to bring the volume to just under the final volume (e.g., 980 µL for a 1 mL final volume).
-
-
Mix gently by pipetting and incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 40°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the LAD enzyme solution (e.g., 20 µL) to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
One unit of LAD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Purification of His-tagged Recombinant L-Arabitol Dehydrogenase
This protocol describes the purification of a His-tagged recombinant LAD expressed in E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing His-tagged LAD
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA resin
-
Chromatography column
-
Sonicator or other cell disruption equipment
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Disrupt the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Collect the supernatant and load it onto a pre-equilibrated Ni-NTA column. Allow the lysate to flow through the column by gravity or at a slow flow rate to ensure efficient binding of the His-tagged protein.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LAD from the column using elution buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE. Pool the fractions containing the purified LAD.
-
Buffer Exchange/Desalting (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column).
Protocol 3: HPLC Analysis of this compound and Related Compounds
This protocol provides a general method for the separation and quantification of this compound, L-arabitol, and L-xylulose.[4][6]
Materials:
-
HPLC system with a refractive index (RI) detector
-
Aminex HPX-87H or similar column
-
Mobile phase: e.g., 5 mM H₂SO₄ in ultrapure water
-
Standards for this compound, L-arabitol, and L-xylulose
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and stop the reaction (e.g., by boiling or adding acid).
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 60°C).
-
Set the flow rate of the mobile phase (e.g., 0.6 mL/min).
-
Inject the prepared sample onto the HPLC column.
-
Record the chromatogram.
-
-
Quantification:
-
Prepare a standard curve for each compound (this compound, L-arabitol, L-xylulose) by injecting known concentrations.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the concentration of each compound in the sample by integrating the peak areas and using the standard curve.
-
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: Workflow for L-arabitol dehydrogenase assay.
References
- 1. This compound - preparation and application - Georganics [georganics.sk]
- 2. L-xylulose reductase - Wikipedia [en.wikipedia.org]
- 3. Selective reduction of xylose to xylitol from a mixture of hemicellulosic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Enzyme Activity Measurement for L-Arabinitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
Technical Support Center: Strategies to Minimize L-xylose Degradation During Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the degradation of L-xylose during thermal processing. Below, you will find troubleshooting advice for common experimental issues, frequently asked questions regarding this compound stability, detailed experimental protocols, and supporting data to ensure the integrity of your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the thermal processing of this compound solutions.
| Issue | Potential Cause | Recommended Solution & Mitigation Strategy |
| Yellowing or Browning of this compound Solution After Heating | This discoloration is likely due to caramelization or the formation of degradation products like furfural (B47365), which can polymerize into colored compounds. This process is accelerated by high temperatures and acidic conditions. | 1. Temperature Optimization: Lower the processing temperature and minimize the duration of heat exposure. Even a small reduction in temperature can significantly decrease the rate of degradation. 2. pH Control: Maintain a neutral to slightly alkaline pH (7.0-8.0). Acidic conditions catalyze the dehydration of xylose to furfural. Use a stable, non-reactive buffer system (e.g., phosphate (B84403) buffer) to maintain the desired pH throughout the process.[1] 3. Inert Atmosphere: Purge the headspace of your reaction vessel with an inert gas like nitrogen or argon before heating. This minimizes oxidation, which can contribute to the formation of color-forming compounds. |
| Unexpected Decrease in pH of the Solution Post-Processing | The thermal degradation of this compound can produce acidic byproducts, most notably formic acid and acetic acid.[2] The formation of these acids will cause the pH of an unbuffered solution to drop. | 1. Implement a Buffer System: Employ a robust buffer with sufficient capacity to neutralize the acidic byproducts formed during heating. Phosphate or citrate (B86180) buffers are common choices. The required buffer concentration will depend on the expected level of degradation. 2. Real-time pH Monitoring: If your experimental setup allows, monitor the pH of the solution during the thermal process. This can provide valuable data on the kinetics of acid formation. 3. Post-Processing Analysis: Use analytical techniques such as HPLC to quantify the formation of acidic byproducts. This can help in optimizing the buffer system for future experiments.[1] |
| Loss of this compound Purity and Presence of Unexpected Peaks in HPLC Analysis | These are direct indicators of this compound degradation. The new peaks likely correspond to degradation products such as furfural, xylulose, or various fragmentation products. | 1. Confirm Peak Identity: Use analytical standards (e.g., furfural) to confirm the identity of the degradation products in your HPLC analysis.[3][4] 2. Optimize Process Parameters: Systematically evaluate the effects of temperature, time, and pH on this compound degradation. A design of experiments (DoE) approach can be efficient in finding the optimal processing conditions. 3. Consider Stabilizers: Evaluate the use of stabilizers. While research specifically on this compound is limited, studies on other sugars suggest that certain polyols (e.g., sorbitol, xylitol) or antioxidants may offer some protection against thermal degradation.[5][6][7] |
| Precipitate Formation in the this compound Solution | This can be caused by the polymerization of degradation products, especially at high concentrations, leading to the formation of insoluble humins. | 1. Reduce Concentration: If possible, work with more dilute solutions of this compound, as this can reduce the rate of polymerization of degradation products. 2. Control pH: As with color formation, maintaining a neutral to slightly alkaline pH can shift the degradation pathway away from the formation of highly reactive intermediates that lead to polymerization.[8][9] 3. Filtration: If a small amount of precipitate is unavoidable, it can be removed by filtration (e.g., using a 0.22 µm syringe filter) after the solution has cooled. However, this is a remedy, not a preventative measure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
A1: The thermal degradation of this compound primarily proceeds through several pathways, including ring-opening to form an acyclic isomer, dehydration (water elimination) to form furfural, and fragmentation into smaller molecules like glycolaldehyde (B1209225) and acetaldehyde.[2] Under acidic conditions, the dehydration to furfural is a major pathway. Under alkaline conditions, the degradation pathway can be altered, leading to different product profiles.[8][9]
Q2: How does pH influence the thermal stability of this compound?
A2: pH has a critical impact on the stability of this compound at elevated temperatures. Acidic conditions (low pH) significantly accelerate the degradation of this compound, primarily through the dehydration pathway that produces furfural and subsequently formic acid.[8] Neutral to slightly alkaline conditions can significantly reduce the rate of furfural formation, thus improving the overall stability of this compound.[8][9]
Q3: At what temperature does this compound begin to degrade?
A3: Significant thermal degradation of xylose can begin at temperatures above 150°C.[2] However, the exact onset and rate of degradation are highly dependent on other factors, including the pH of the solution, the heating time, and the presence of other reactive species. Degradation can occur at lower temperatures, especially under strongly acidic conditions.
Q4: Can antioxidants be used to prevent this compound degradation?
A4: The use of antioxidants to prevent non-enzymatic browning and sugar degradation is an area of active research, particularly in the food industry.[6][7] Antioxidants can intercept free radical-mediated degradation pathways. While specific studies on this compound are not abundant, natural antioxidants like polyphenols and catechins have shown efficacy in inhibiting the formation of advanced glycation end products (AGEs) in other sugar-containing systems.[5][7] Their effectiveness for your specific application would need to be experimentally verified.
Q5: Are there any specific buffering agents that are recommended for stabilizing this compound?
A5: For laboratory-scale experiments, standard non-reactive buffers like sodium phosphate or sodium citrate are good starting points. The ideal buffer should have a pKa close to the desired pH range (typically 7.0-8.0 for optimal stability) and should not participate in side reactions with this compound or its degradation products. When selecting a buffer, it is important to consider its stability at the processing temperature and its compatibility with downstream applications.
Quantitative Data on this compound Degradation
The following tables summarize the impact of temperature and pH on this compound degradation.
Table 1: Effect of Temperature and Acidity on Furfural and Formic Acid Formation from Xylose
| Temperature (°C) | Initial Xylose (g/L) | Heating Rate (°C/min) | Final Furfural Selectivity (%) | Final Formic Acid Selectivity (%) |
| 190 | 7.5 | 3.2 | 25.12 | 28.45 |
| 195 | 7.5 | 3.2 | 28.34 | 31.23 |
| 200 | 7.5 | 3.2 | 31.87 | 34.56 |
| 205 | 7.5 | 3.2 | 32.56 | 35.14 |
Data adapted from studies on hydrothermal degradation of xylose, illustrating the increase in degradation products with temperature.[8]
Table 2: Influence of pH Adjustment on Furfural Concentration in Xylan Hydrothermal Degradation at 185°C
| Volume of NaOH Solution Added (µL) | Initial pH (approx.) | Final Furfural Concentration (mg/L) | Reduction in Furfural (%) |
| 0 | Acidic | ~1300 | 0 |
| 100 | Near-Neutral | < 100 | > 92 |
| 400 | Alkaline | ~30 | ~98 |
This data demonstrates the significant reduction in furfural, a key degradation product, by shifting the pH to alkaline conditions.[8][9]
Experimental Protocols
Protocol 1: Screening of Buffering Agents for this compound Stabilization
Objective: To evaluate the effectiveness of different buffering agents in minimizing this compound degradation during thermal stress.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or HPLC-grade)
-
Buffer stock solutions (e.g., 1 M Sodium Phosphate pH 7.0, 1 M Sodium Phosphate pH 8.0, 1 M Sodium Citrate pH 7.0)
-
Autoclave or calibrated heating block/oven
-
Sealed pressure-rated vials
-
HPLC system with a Refractive Index (RI) detector
-
HPLC column suitable for carbohydrate analysis (e.g., Aminex HPX-87H)
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound (e.g., 20 mg/mL) in purified water.
-
Prepare Buffered Samples: In separate vials, prepare the following solutions:
-
Control (Unbuffered): this compound stock solution diluted to a final concentration of 10 mg/mL with purified water.
-
Buffered Samples: this compound stock solution diluted to a final concentration of 10 mg/mL with buffer to achieve a final buffer concentration of 50 mM at the desired pH (e.g., pH 7.0 and 8.0 for phosphate buffer).
-
-
Initial Analysis (T=0): Take an aliquot from each solution before heating. Dilute appropriately and analyze by HPLC to determine the initial concentration of this compound.
-
Thermal Stress: Securely seal the vials and place them in the pre-heated oven or autoclave at the desired temperature (e.g., 121°C) for a specific duration (e.g., 15 minutes).
-
Cooling: After the heating cycle, carefully remove the vials and allow them to cool to room temperature.
-
Post-Stress Analysis: Once cooled, open the vials, dilute the samples appropriately, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each sample using the following formula: % this compound Remaining = (Final Concentration / Initial Concentration) * 100
-
Compare the percentage of this compound remaining in the buffered samples to the unbuffered control. A higher percentage indicates better stabilization.
-
Protocol 2: HPLC Analysis of this compound and Furfural
Objective: To quantify the concentration of this compound and its primary degradation product, furfural.
Instrumentation & Conditions:
-
HPLC System: With UV/Vis or Photodiode Array (PDA) detector and a Refractive Index (RI) detector.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).[4]
-
Mobile Phase: 0.005 M Sulfuric Acid in purified water.[3][4]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detection:
-
This compound: RI Detector.
-
Furfural: UV/Vis or PDA Detector at 276 nm.[3]
-
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for both this compound and furfural in the mobile phase, covering the expected concentration range of your samples.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the calibration range. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification:
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of this compound and furfural in your samples by interpolating their peak areas from the respective calibration curves.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Antioxidants and Hydrocolloids as a Mitigation Strategy to Inhibit Advanced Glycation End Products (AGEs) and 5-Hydroxymethylfurfural (HMF) in Butter Cookies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of L-xylose from a Mixture of Pentose Sugars
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of L-xylose from mixtures of pentose (B10789219) sugars.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a pentose mixture?
A1: The primary methods for this compound purification from a pentose mixture include chromatographic techniques, fractional crystallization, and derivatization-based separation. Chromatographic methods such as simulated moving bed (SMB) chromatography, centrifugal partition chromatography (CPC), and ion-exchange chromatography are widely used for their high resolution.[1][2][3] Fractional crystallization is a cost-effective method that relies on differences in solubility between this compound and other pentoses.[4][5][6][7] Derivatization techniques involve selectively reacting one of the sugars to alter its physical properties, facilitating separation.[8]
Q2: What are the main challenges in separating this compound from other pentoses like L-arabinose?
A2: The main challenges stem from the high structural similarity and similar physicochemical properties of pentose isomers. This can lead to co-elution in chromatography and co-crystallization, making sharp separations difficult to achieve.[4][5][6][7] Additionally, the presence of other impurities from biomass hydrolysates can interfere with purification processes.[9][10]
Q3: How can I assess the purity of my final this compound product?
A3: The purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These methods can quantify the amount of this compound and detect the presence of other residual pentoses and impurities.
Q4: What is a realistic expected yield and purity for purified this compound?
A4: The achievable yield and purity depend heavily on the chosen purification method and the complexity of the initial mixture. Chromatographic methods can often achieve purities greater than 95%.[11] A recently developed tandem crystallization process based on boron chemistry has reported an average this compound yield of 75% with a purity of up to 99.8%.[8] Centrifugal partition chromatography has been shown to yield xylose with 91.86% purity from birchwood xylan.[3]
Troubleshooting Guides
Chromatographic Separation Issues
Q: My this compound and L-arabinose peaks are co-eluting or have poor resolution in HPLC. What can I do?
A: This is a common issue due to their structural similarity. Here are several troubleshooting steps:
-
Optimize the Mobile Phase:
-
For anion-exchange chromatography, adjusting the concentration of the sodium hydroxide (B78521) eluent can alter the elution order and improve the resolution of aldopentoses.[12]
-
In Hydrophilic Interaction Liquid Chromatography (HILIC), modifying the acetonitrile/water gradient can enhance separation.
-
-
Adjust the Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of sugar aldoses in HILIC.
-
Lower the Flow Rate: A slower flow rate can lead to better peak shape and resolution, although it will increase the analysis time.
-
Consider a Different Column: If optimization of the mobile phase and other parameters fails, switching to a column with a different stationary phase chemistry may be necessary.
Q: I'm observing peak splitting for my this compound standard. What is the cause and how can I fix it?
A: Peak splitting in sugar analysis is often due to the presence of anomers (different cyclic forms of the sugar) in solution. At certain temperatures and pH values, the interconversion between these anomers can be slow compared to the chromatographic timescale, leading to separate or partially resolved peaks.
-
Increase Column Temperature: Operating at a higher temperature (e.g., 60-80°C) can accelerate the interconversion of anomers, causing the peaks to coalesce into a single, sharp peak.
-
Adjust Mobile Phase pH: Using a high pH mobile phase can also accelerate anomer interconversion.
-
Check for Column Voids or Blockages: If all peaks in your chromatogram are splitting, it could indicate a problem with the column itself, such as a void at the column inlet or a blocked frit. In this case, reversing the column and flushing it, or replacing the column may be necessary.
Crystallization Issues
Q: I'm trying to purify this compound by fractional crystallization from an ethanol-water mixture, but I'm getting low yield and purity.
A: Achieving high yield and purity with fractional crystallization of sugars can be challenging. Here are some factors to consider:
-
Solvent Composition: The ratio of ethanol (B145695) to water is critical. The solubility of both this compound and contaminating sugars is highly dependent on this ratio. Experiment with different ethanol/water compositions to find the optimal balance where this compound has significantly lower solubility than the other pentoses at the crystallization temperature.
-
Cooling Rate: A slow and controlled cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the co-precipitation of impurities.
-
Seeding: Introducing a small amount of pure this compound seed crystals to the supersaturated solution can induce crystallization and promote the growth of the desired crystal form.
-
Impurity Effects: High concentrations of other sugars or impurities can inhibit the crystallization of this compound or lead to the formation of mixed crystals.[4][5][6][7] It may be necessary to perform a preliminary purification step to reduce the impurity load before crystallization.
Q: My this compound is not crystallizing from the solution, even after cooling.
A: Failure to crystallize is often due to either insufficient supersaturation or the presence of inhibitors.
-
Increase Supersaturation:
-
Evaporation: Carefully evaporate some of the solvent to increase the concentration of this compound.
-
Anti-solvent Addition: Slowly add a solvent in which this compound is less soluble (e.g., more ethanol) to induce precipitation.
-
-
Remove Inhibitors: As mentioned above, other components in the mixture can inhibit crystallization. Consider a pre-purification step like activated carbon treatment to remove some of these interfering substances.
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Simulated Moving Bed (SMB) Chromatography | >95 | >90 | Continuous process, high throughput, reduced solvent consumption.[1] | High capital cost, complex operation. |
| Centrifugal Partition Chromatography (CPC) | ~92 | Variable | High loading capacity, no solid stationary phase, less sample degradation.[3] | Can have lower resolution than HPLC, requires specific solvent systems. |
| Fractional Crystallization | Variable (can be >99 with optimization) | Variable | Cost-effective, scalable.[4][5][6][7] | Can be labor-intensive, may require multiple recrystallization steps, sensitive to impurities. |
| Derivatization (Boron Chemistry-based Tandem Crystallization) | Up to 99.8 | ~75 | High selectivity for xylose, operates at ambient temperature, green solvents.[8] | Requires specific reagents, may involve additional reaction and recovery steps. |
| Ion-Exchange Chromatography | >95 | >90 | Good for separating sugars from salts and other charged impurities.[11] | Can have lower resolution for separating sugar isomers. |
Experimental Protocols
Protocol 1: Purification of this compound using Simulated Moving Bed (SMB) Chromatography
This protocol provides a general guideline. Specific parameters will need to be optimized based on the feed composition and the specific SMB system.
-
System Preparation:
-
Equip the SMB system with appropriate columns packed with a suitable stationary phase (e.g., a cation-exchange resin in the Ca²⁺ form).
-
Equilibrate the entire system with the mobile phase (typically deionized water) at the desired operating temperature (e.g., 60°C).
-
-
Determination of Adsorption Isotherms:
-
Inject pulses of pure this compound and the main pentose contaminants (e.g., L-arabinose) into a single column of the SMB system under the same conditions to determine their retention times. This data is crucial for calculating the SMB operating parameters.
-
-
SMB Operating Parameter Calculation:
-
Based on the retention data, use appropriate models (e.g., the triangle theory) to calculate the flow rates for the eluent, feed, extract, and raffinate streams, as well as the switching time.
-
-
SMB Operation:
-
Set the calculated flow rates and the switching time on the SMB control software.
-
Continuously feed the pentose mixture into the system.
-
Collect the extract (enriched in the more strongly retained component, typically this compound) and the raffinate (enriched in the less retained components) from their respective outlets.
-
-
Analysis and Pooling:
-
Monitor the purity of the extract and raffinate fractions in real-time or by collecting and analyzing fractions using HPLC.
-
Once the system reaches a steady state, continuously collect the high-purity this compound fraction from the extract stream.
-
-
Post-Processing:
-
The collected this compound fraction may be concentrated by evaporation and further purified by crystallization if necessary.
-
Protocol 2: Purification of this compound by Fractional Crystallization
This protocol describes a general procedure for purifying this compound from a mixture with other pentoses using an ethanol-water solvent system.
-
Initial Concentration:
-
Concentrate the aqueous solution of the pentose mixture by evaporation under reduced pressure to a thick syrup.
-
-
Dissolution:
-
To the concentrated syrup, add a minimal amount of hot deionized water to dissolve the sugars completely. The temperature should be kept just below the boiling point.
-
-
Ethanol Addition and Initial Crystallization:
-
While the solution is still hot, slowly add ethanol with constant stirring. The amount of ethanol to be added needs to be determined empirically but a good starting point is a 1:3 to 1:5 water to ethanol ratio.
-
Continue stirring and allow the solution to cool slowly to room temperature. This compound should start to crystallize as it is generally less soluble in ethanol-water mixtures than other pentoses.
-
-
Controlled Cooling:
-
Once the solution has reached room temperature, transfer it to a cold environment (e.g., a 4°C refrigerator) and leave it undisturbed for 24-48 hours to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
-
Recrystallization (Optional but Recommended for High Purity):
-
Dissolve the collected crystals in a minimal amount of hot water.
-
Repeat steps 3-5. This second crystallization step will significantly improve the purity of the final this compound product.
-
-
Drying:
-
Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Purity Analysis:
-
Analyze the purity of the final product using HPLC or GC-MS.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. pharmtech.com [pharmtech.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dthis compound Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Separation of High-Yield and High-Purity Xylose via a Boron Chemistry-Based Tandem Sugar Crystallization [slgc.nefu.edu.cn]
- 9. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. globethesis.com [globethesis.com]
dealing with co-factor imbalance in L-xylose metabolic engineering
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the metabolic engineering of L-xylose and related pentose (B10789219) sugars.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low final product yield and significant accumulation of byproducts like L-arabitol or xylitol (B92547).
Answer:
This is a classic symptom of co-factor imbalance in the heterologously expressed pentose metabolic pathway. In many fungi, the initial reduction of L-arabinose to L-arabinitol and the subsequent reduction of L-xylulose to xylitol are often NADPH-dependent, while the oxidation of L-arabinitol to L-xylulose is NAD⁺-dependent.[1][2][3] This mismatch between NADPH consumption and NAD⁺ regeneration leads to a redox imbalance, causing the accumulation of reduced intermediates like L-arabitol and xylitol, which diverts carbon away from your desired product.[1][2]
Troubleshooting Steps:
-
Verify Co-factor Preferences of Your Enzymes:
-
Perform enzyme assays on cell-free extracts to determine the specific activities of your L-arabinitol dehydrogenase (LAD) and L-xylulose reductase (LXR) with both NADH and NADPH. This will confirm the source of the co-factor imbalance.
-
-
Metabolic Engineering Strategies to Balance Co-factors:
-
Alter Co-factor Specificity:
-
Use site-directed mutagenesis to alter the co-factor preference of your LXR from NADPH to NADH. This has been shown to be an effective strategy in D-xylose metabolism.[4]
-
-
Enhance NAD⁺ Regeneration:
-
Engineer Alternative NADPH Generation:
-
Introduce an NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to create an alternative pathway for NADPH production.[7]
-
-
-
Optimize Fermentation Conditions:
-
Limited aeration can sometimes help re-oxidize excess NADH through the respiratory chain, but this needs to be carefully balanced to avoid excessive biomass formation at the expense of your product.
-
Logical Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step workflow for troubleshooting low product yield due to co-factor imbalance.
Issue 2: Slow or no growth on this compound/L-arabinose as the sole carbon source.
Answer:
Slow or no growth on this compound or L-arabinose can be attributed to several factors beyond co-factor imbalance, including inefficient transport of the sugar into the cell, low activity of the pathway enzymes, or downstream metabolic bottlenecks.
Troubleshooting Steps:
-
Assess Substrate Transport:
-
L-arabinose and this compound often rely on non-specific hexose (B10828440) transporters for entry into the cell. Overexpression of a suitable transporter, such as the galactose permease Gal2, has been shown to improve L-arabinose utilization.[1]
-
-
Evaluate Enzyme Expression and Activity:
-
Confirm the expression of all heterologous pathway enzymes using methods like SDS-PAGE and Western blotting.
-
Perform enzyme assays to ensure that each enzyme in the pathway is active. Low activity of any single enzyme can create a bottleneck.
-
-
Address Downstream Bottlenecks:
-
The pentose phosphate (B84403) pathway (PPP) is crucial for metabolizing the xylulose-5-phosphate produced from this compound/L-arabinose. Overexpression of key PPP enzymes like transketolase (TKL1) and transaldolase (TAL1) can improve the metabolic flux.[1]
-
-
Consider Alternative Pathways:
Frequently Asked Questions (FAQs)
Q1: What is co-factor imbalance in the context of this compound/L-arabinose metabolism?
A1: Co-factor imbalance occurs when the enzymes in a metabolic pathway have conflicting requirements for the redox co-factors NAD⁺/NADH and NADP⁺/NADPH. In the fungal L-arabinose pathway, for instance, the initial reductive steps often consume NADPH, while subsequent oxidative steps produce NADH.[3] The cell's inability to efficiently interconvert these co-factors leads to an accumulation of NADH and a depletion of NAD⁺, which can inhibit NAD⁺-dependent enzymes and lead to the formation of unwanted byproducts.[1][2]
Q2: Which enzymes are involved in the fungal L-arabinose pathway and what are their typical co-factor preferences?
A2: The fungal L-arabinose pathway typically involves the following enzymes:
-
Aldose Reductase (AR): Reduces L-arabinose to L-arabinitol, often with a preference for NADPH.
-
L-arabinitol-4-dehydrogenase (LAD): Oxidizes L-arabinitol to L-xylulose and is typically NAD⁺-dependent.[5][9]
-
L-xylulose reductase (LXR): Reduces L-xylulose to xylitol. The co-factor preference can vary, with some being NADPH-dependent and others, like the one from Ambrosiozyma monospora, being NADH-dependent.[10]
Q3: Is the co-factor imbalance in L-arabinose metabolism the same as in D-xylose metabolism?
A3: The underlying principle of co-factor imbalance is the same. In the commonly engineered D-xylose pathway from Pichia stipitis, xylose reductase (XR) prefers NADPH, while xylitol dehydrogenase (XDH) is strictly NAD⁺-dependent, leading to the accumulation of xylitol.[7][11] Similarly, in the L-arabinose pathway, the use of NADPH-dependent reductases and NAD⁺-dependent dehydrogenases creates a similar redox challenge.[3]
Q4: What are the main strategies to overcome co-factor imbalance?
A4: The main strategies can be categorized as:
-
Protein Engineering: Modifying the co-factor binding sites of enzymes to switch their preference (e.g., changing an NADPH-preferring reductase to an NADH-preferring one).[4]
-
Metabolic Engineering: Rerouting metabolic fluxes to balance the availability of co-factors. This includes introducing new pathways for co-factor regeneration or overexpressing endogenous pathways.[7]
-
Pathway Substitution: Replacing the entire redox-dependent pathway with a co-factor-independent one, such as the bacterial xylose isomerase or L-arabinose isomerase pathways.[12][13]
Quantitative Data Summary
The following tables summarize the impact of various metabolic engineering strategies on product yield and byproduct formation.
Table 1: Effect of Altering Xylose Reductase (XR) Co-factor Preference in S. cerevisiae
| Strain / XR Mutant | Ethanol Yield (g/g consumed sugars) | Xylitol Yield (g/g consumed xylose) | Xylose Consumption Rate (g/g biomass·h⁻¹) | Reference |
| Wild-type XR | Not specified | Not specified | Not specified | [11] |
| K270R mutant (NADH-preferring) | 0.39 | 0.05 | 0.28 | [11] |
Table 2: Effect of Overexpressing Water-Forming NADH Oxidase (noxE) in S. cerevisiae
| Strain | Ethanol Yield (g/g xylose) | Xylitol Yield (g/g xylose) | Glycerol Yield (g/g xylose) | Reference |
| Control Strain (KAM-3X) | 0.211 | 0.191 | Not specified | [5] |
| KAM-3X with noxE | 0.294 | 0.058 | Reduced by 53.85% | [5] |
Experimental Protocols
Protocol 1: Enzyme Activity Assay for Co-factor Preference
Objective: To determine the specific activity of a reductase or dehydrogenase with NADH and NADPH.
Materials:
-
Cell-free extract from your engineered yeast strain.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).
-
Substrate solution (e.g., 100 mM L-xylulose or L-arabinitol).
-
Co-factor solutions (10 mM NADH and 10 mM NADPH).
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the reaction buffer, substrate solution, and cell-free extract.
-
Initiate the Reaction: Start the reaction by adding either the NADH or NADPH solution.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 340 nm over time. The oxidation of NADH or NADPH to NAD⁺ or NADP⁺ results in a decrease in absorbance at this wavelength.
-
Calculate Specific Activity: The rate of change in absorbance is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or NADPH per minute under the specified conditions.
-
Compare Activities: Compare the specific activity of the enzyme with NADH versus NADPH to determine its co-factor preference.
Metabolic Pathway Diagrams
Fungal D-Xylose Metabolic Pathway with Co-factor Imbalance
Caption: D-Xylose metabolism highlighting the NADPH preference of XR and NAD⁺ dependence of XDH.
// Nodes Arabinose [label="L-Arabinose", fillcolor="#F1F3F4", fontcolor="#202124"]; Arabinitol [label="L-Arabinitol", fillcolor="#F1F3F4", fontcolor="#202124"]; LXylulose [label="L-Xylulose", fillcolor="#F1F3F4", fontcolor="#202124"]; Xylitol [label="Xylitol", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
// Edges Arabinose -> Arabinitol [label="AR (Aldose Reductase)"]; Arabinitol -> LXylulose [label="LAD (L-Arabinitol\nDehydrogenase)"]; LXylulose -> Xylitol [label="LXR (L-Xylulose\nReductase)"]; Xylitol -> PPP [label="via XDH & XK"]; Arabinitol -> Byproduct [style=dashed];
// Cofactors NADPH_AR [shape=plaintext, label="NADPH", fontcolor="#4285F4"]; NADP_AR [shape=plaintext, label="NADP+", fontcolor="#4285F4"]; NAD_LAD [shape=plaintext, label="NAD+", fontcolor="#EA4335"]; NADH_LAD [shape=plaintext, label="NADH", fontcolor="#EA4335"]; NADPH_LXR [shape=plaintext, label="NADPH", fontcolor="#4285F4"]; NADP_LXR [shape=plaintext, label="NADP+", fontcolor="#4285F4"];
NADPH_AR -> Arabinose; Arabinose -> NADP_AR [arrowhead=none]; NAD_LAD -> Arabinitol; Arabinitol -> NADH_LAD [arrowhead=none]; NADPH_LXR -> LXylulose; LXylulose -> NADP_LXR [arrowhead=none]; }
References
- 1. Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Scale Consequences of Cofactor Balancing in Engineered Pentose Utilization Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Saccharomyces cerevisiae for Efficient Anaerobic Alcoholic Fermentation of l-Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of Candida boidinii xylose reductase for altered cofactor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and expression of a fungal L-arabinitol 4-dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon-Optimized Bacterial Genes Improve l-Arabinose Fermentation in Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Factor Binding Confers Substrate Specificity to Xylose Reductase from Debaryomyces hansenii | PLOS One [journals.plos.org]
- 8. A Modified Saccharomyces cerevisiae Strain That Consumes l-Arabinose and Produces Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular modeling studies of L-arabinitol 4-dehydrogenase of Hypocrea jecorina: its binding interactions with substrate and cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A general tool for engineering the NAD/NADP cofactor preference of oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Optimization of Microbial L-Xylose Utilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for microbial L-xylose utilization.
Troubleshooting Guide
This guide addresses common issues encountered during microbial this compound fermentation experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| XYL-001 | Low or no microbial growth on this compound as the sole carbon source. | - Microorganism lacks a native or engineered this compound utilization pathway.- Presence of growth inhibitors in the media.- Suboptimal culture conditions (pH, temperature, aeration).- Inoculum is not viable or adapted to xylose. | - Verify the genetic capability of your strain to metabolize this compound.[1] For strains like S. cerevisiae, heterologous expression of xylose metabolic pathway genes is necessary.[2]- If using lignocellulosic hydrolysates, consider detoxification methods to remove inhibitors like furfural (B47365) and HMF.- Optimize pH, temperature, and aeration based on the specific microorganism (refer to Table 1).- Adapt the inoculum by pre-culturing in a medium with gradually increasing concentrations of this compound. |
| XYL-002 | Slow this compound consumption rate. | - Inefficient this compound transport into the cell.- Low activity of key metabolic enzymes (e.g., xylose isomerase, xylose reductase).- Carbon catabolite repression (CCR) by residual glucose.[3] | - Engineer the microorganism to overexpress efficient xylose transporters.- Overexpress rate-limiting enzymes in the xylose utilization pathway.[4]- Ensure the complete absence of glucose in the medium. For mixed-sugar fermentations, consider CCR-deficient strains.[5] |
| XYL-003 | Accumulation of xylitol (B92547) as a byproduct. | - Redox imbalance due to different cofactor preferences of xylose reductase (XR) and xylitol dehydrogenase (XDH).[6] XR often prefers NADPH, while XDH requires NAD+.[6] | - Engineer the cofactor preference of XR or XDH to create a balanced redox pathway.- Modulate the expression levels of XR and XDH.- Optimize aeration, as oxygen availability can influence the intracellular NAD+/NADH ratio. |
| XYL-004 | Low yield of the desired product. | - Competing metabolic pathways are consuming intermediates.- Suboptimal expression of the product synthesis pathway.- Feedback inhibition of pathway enzymes. | - Knock out genes of competing pathways.- Optimize the expression of genes in your desired product pathway using strong, inducible promoters.- Investigate and engineer enzymes to be resistant to feedback inhibition. |
| XYL-005 | Inconsistent fermentation results. | - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in culture conditions. | - Standardize inoculum preparation, including pre-culture conditions and cell density.- Prepare media from consistent batches of reagents and ensure accurate measurements.- Use a bioreactor with precise control over pH, temperature, and dissolved oxygen. |
Frequently Asked Questions (FAQs)
1. What are the main metabolic pathways for this compound utilization in microorganisms?
Microorganisms primarily utilize four pathways for D-xylose catabolism:
-
Isomerase Pathway: This is the most common pathway in prokaryotes. This compound is directly converted to L-xylulose by xylose isomerase.[7]
-
Oxidoreductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of this compound to xylitol by xylose reductase (XR) and the subsequent oxidation of xylitol to L-xylulose by xylitol dehydrogenase (XDH).[2]
-
Weimberg Pathway (Oxidative): An oxidative pathway where this compound is oxidized to L-xylonolactone and then hydrolyzed to L-xylonic acid, which is further metabolized.
-
Dahms Pathway (Oxidative): Another oxidative pathway where 2-keto-3-deoxy-xylonate is a key intermediate.
2. How can I overcome carbon catabolite repression (CCR) when using mixed sugars (glucose and this compound)?
Carbon catabolite repression, where the presence of glucose inhibits the utilization of other carbon sources like xylose, is a common challenge.[3] Strategies to overcome this include:
-
Genetic Modification: Use of strains with deleted or modified genes involved in glucose transport and sensing (e.g., ptsG knockout in E. coli).
-
Fed-batch Fermentation: A feeding strategy where glucose is kept at a very low concentration, which can prevent the full onset of repression.
-
Evolutionary Engineering: Adapting strains in a mixed-sugar environment to select for mutants with improved co-consumption capabilities.[5]
3. What are the optimal culture conditions for this compound utilization?
Optimal conditions are highly dependent on the specific microorganism. Below is a summary of reported optimal conditions for some commonly studied microorganisms.
Data Presentation: Optimal Culture Conditions for this compound Utilization
| Microorganism | pH | Temperature (°C) | Aeration | Reference |
| Pichia stipitis | 4.0 - 7.0 | 25 - 26 | Microaerophilic | [8] |
| Candida tropicalis | 5.5 (for growth), 2.5 (for xylitol production) | 32 | Microaerophilic | [9] |
| Escherichia coli (recombinant) | 6.4 - 6.8 | 30 - 37 | Anaerobic (for ethanol) | [10] |
| Candida parapsilosis | 5.0 | 30 | OTR 6.1 mmol L⁻¹ h⁻¹ | [11] |
| Candida guilliermondii | 4.5 | 30 | OTR 5.7 mmol L⁻¹ h⁻¹ | [11] |
| Candida boidinii | 6.0 | 30 | OTR 5.7 mmol L⁻¹ h⁻¹ | [11] |
| Hansenula anomala | 4.5 | 30 | OTR 2.8 mmol L⁻¹ h⁻¹ | [11] |
Experimental Protocols
Protocol 1: Determination of Microbial Growth on this compound
This protocol describes the measurement of microbial growth in a liquid medium containing this compound as the sole carbon source using spectrophotometry.
Materials:
-
Sterile culture tubes or flasks
-
Liquid growth medium with this compound as the sole carbon source (see example media composition below)
-
Microbial culture
-
Incubator shaker
-
Spectrophotometer
Example Minimal Medium for Bacteria (per liter):
-
KH₂PO₄: 0.4 g
-
Na₂HPO₄: 0.05 g
-
NH₄Cl: 0.3 g
-
NaCl: 0.05 g
-
MgSO₄·7H₂O: 0.04 g
-
CaCl₂·2H₂O: 1.0 mg
-
ZnSO₄·7H₂O: 10.0 µg
-
This compound: 2.0 g
-
Adjust pH to 7.0. Autoclave xylose separately and add aseptically.[12]
Procedure:
-
Inoculate the sterile this compound medium with a fresh microbial culture to a starting OD₆₀₀ of ~0.1.
-
Incubate the culture at the optimal temperature and shaking speed for the specific microorganism.
-
At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from the culture.
-
Measure the optical density (OD) of the sample at 600 nm using a spectrophotometer. Use sterile medium as a blank.
-
Continue taking measurements until the culture reaches the stationary phase.
-
Plot the OD₆₀₀ values against time to generate a growth curve.[13]
Protocol 2: Quantification of this compound and Xylitol by HPLC
This protocol outlines the analysis of this compound and its byproduct, xylitol, in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H or similar column
-
0.005 M Sulfuric acid (mobile phase)
-
Syringe filters (0.22 µm)
-
This compound and xylitol standards
-
Fermentation samples
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound and xylitol of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. A typical method would use an Aminex HPX-87H column with 0.005 M H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 50-60°C.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peaks for this compound and xylitol in the sample chromatograms based on the retention times of the standards.
-
Quantify the concentration of each compound by comparing the peak areas to the calibration curve.[14]
-
Visualizations
Microbial this compound Metabolic Pathways
Caption: Major metabolic pathways for this compound utilization in prokaryotes and eukaryotes.
Experimental Workflow for Optimizing this compound Utilization
References
- 1. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of limiting metabolic steps in the utilization of xylose by recombinant Saccharomyces cerevisiae using metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory evolution for forced glucose-xylose co-consumption enables identification of mutations that improve mixed-sugar fermentation by xylose-fermenting Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimum pH and temperature conditions for xylose fermentation by Pichia stipitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. ncl-india.org [ncl-india.org]
- 13. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Sugars: Unraveling the Metabolic Dichotomy of L-Xylose and D-Xylose in Yeast
A comprehensive comparative analysis reveals the stark contrast in the metabolic fate of L-xylose and D-xylose within yeast, highlighting the extensive metabolic engineering required for the utilization of the naturally abundant D-xylose, while the metabolism of its stereoisomer, this compound, remains largely uncharted territory. This guide provides an in-depth examination of the known metabolic pathways, presents quantitative data from key studies, and details experimental protocols for researchers, scientists, and drug development professionals exploring pentose (B10789219) sugar metabolism in these versatile microorganisms.
While D-xylose is the second most abundant sugar in lignocellulosic biomass and a key target for biofuel and biochemical production, native Saccharomyces cerevisiae, the workhorse of industrial fermentation, cannot efficiently metabolize it. This has spurred decades of research into engineering robust D-xylose utilization pathways. In contrast, this compound is not a common natural substrate for most yeast species, and consequently, its metabolic pathways are not well-defined.
D-Xylose Metabolism: A Well-Trodden Path
Yeast can be engineered to metabolize D-xylose through two primary pathways, both of which converge on the intermediate D-xylulose, which is then funneled into the pentose phosphate (B84403) pathway (PPP).
-
The Oxidoreductase Pathway (XR-XDH): This pathway, native to many xylose-utilizing yeasts and fungi, involves a two-step conversion of D-xylose to D-xylulose.
-
D-xylose reductase (XR) , typically NADPH-dependent, reduces D-xylose to xylitol (B92547).
-
Xylitol dehydrogenase (XDH) , usually NAD+-dependent, oxidizes xylitol to D-xylulose.
-
-
The Isomerase Pathway (XI): This more direct route, commonly found in bacteria, utilizes a single enzyme.
-
D-xylose isomerase (XI) directly converts D-xylose to D-xylulose.
-
The choice of pathway has significant implications for cellular redox balance and overall fermentation efficiency, with the XR-XDH pathway often leading to the accumulation of the byproduct xylitol due to cofactor imbalances.
This compound Metabolism: An Enigmatic Counterpart
Direct metabolic pathways for this compound in yeast are not well-documented. However, insights can be gleaned from the established L-arabinose metabolic pathway in some fungi and engineered yeasts, which involves L-xylulose as an intermediate. This suggests a potential, albeit inefficient, route for this compound assimilation.
The fungal L-arabinose pathway is a multi-step process:
-
L-arabinose reductase reduces L-arabinose to L-arabinitol.
-
L-arabinitol 4-dehydrogenase oxidizes L-arabinitol to L-xylulose.
-
L-xylulose reductase reduces L-xylulose to xylitol.
-
Xylitol dehydrogenase oxidizes xylitol to D-xylulose, which then enters the PPP.
Notably, some enzymes in the D-xylose pathway exhibit limited activity on this compound and its derivatives. For instance, some D-xylose reductases can reduce this compound to L-xylitol, but subsequent metabolic steps are often inefficient or absent in most yeast species.
Quantitative Comparison of D-Xylose and L-Arabinose Metabolism
Due to the scarcity of data on this compound metabolism, the following tables present a comparative summary of quantitative data for D-xylose and L-arabinose fermentation in various engineered and native yeast strains. This serves as a proxy to understand the potential challenges and metabolic rates associated with pentose sugar utilization.
Table 1: D-Xylose Fermentation Parameters in Engineered Saccharomyces cerevisiae
| Strain | Pathway | Substrate (g/L) | Ethanol (B145695) Yield (g/g) | Xylitol Yield (g/g) | Specific Consumption Rate (g/g DCW/h) | Reference |
| TMB 3057 | XR-XDH | 20 | 0.38 | 0.08 | 0.25 | [1] |
| XI Strain | XI | 20 | 0.42 | <0.01 | 0.18 | [2] |
| SyBE003 | XI | 20 | 0.41 | 0.02 | ~1.0 | [3] |
Table 2: L-Arabinose Fermentation Parameters in Engineered Saccharomyces cerevisiae
| Strain | Pathway | Substrate (g/L) | Ethanol Yield (g/g) | L-arabinitol Yield (g/g) | Specific Consumption Rate (g/g DCW/h) | Reference |
| RWB220 derivative | Bacterial | 50 | 0.43 | - | 0.70 | [4][5] |
| BWY1-4S | Bacterial | 20 | 0.39 | - | 0.11 | [6] |
| TMB3664 | Fungal | 20 | 0.35 | 0.48 | - | [7] |
Table 3: Pentose Fermentation in Native Yeast Species
| Yeast Species | Sugar | Substrate (g/L) | Ethanol Yield (g/g) | Byproduct Yield (g/g) | Specific Consumption Rate (g/g DCW/h) | Reference |
| Scheffersomyces stipitis | D-Xylose | 50 | ~0.35 | Xylitol: variable | ~0.5 | |
| Spathaspora passalidarum | D-Xylose | 10 | 0.45 | Xylitol: low | 1.00 | [8] |
| Candida arabinofermentans | L-Arabinose | - | 0.7-1.9 (g/L total) | - | - | [9][10] |
| Spathaspora passalidarum | L-Arabinose | 10 | Not detected | Arabitol: 0.35 | 0.204 | [11] |
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for D-xylose and the putative pathway for this compound based on L-arabinose metabolism.
Caption: Metabolic pathways for D-xylose utilization in yeast.
Caption: Putative metabolic pathway for this compound in yeast, based on L-arabinose metabolism.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols for analyzing pentose sugar metabolism in yeast.
Yeast Strain Cultivation and Fermentation
-
Media: Yeast strains are typically cultivated in standard yeast nitrogen base (YNB) medium supplemented with the desired carbon source (D-xylose or L-arabinose) at a concentration of 20-50 g/L. For anaerobic fermentations, the medium is often supplemented with ergosterol (B1671047) and Tween 80.
-
Inoculum: A pre-culture is grown in a rich medium (e.g., YPD) and then transferred to the fermentation medium to a specific initial optical density (OD600), typically around 0.1-1.0.
-
Fermentation Conditions: Fermentations are carried out in shake flasks or bioreactors at a controlled temperature (usually 30°C) and agitation. Anaerobic conditions are maintained by sparging with nitrogen gas and using sealed vessels.
-
Sampling: Samples are taken at regular intervals to measure cell density (OD600), substrate consumption, and product formation.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying sugars (glucose, xylose, arabinose), organic acids (acetate, pyruvate), and alcohols (ethanol, glycerol, xylitol, arabinitol). A typical setup uses an ion-exchange column with a refractive index (RI) detector.
-
Enzyme Activity Assays:
-
Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH): The activities of these enzymes are determined spectrophotometrically by measuring the rate of NAD(P)H oxidation or NAD+ reduction at 340 nm. Crude cell extracts are prepared by disrupting yeast cells (e.g., using glass beads or sonication). The reaction mixture contains buffer, cell extract, cofactor (NAD(P)H or NAD+), and the respective substrate (D-xylose or xylitol).
-
Xylose Isomerase (XI): XI activity can be measured by a colorimetric assay that detects the formation of xylulose from xylose.
-
-
Metabolic Flux Analysis (MFA): To gain a deeper understanding of the carbon flow through the metabolic network, 13C-labeling experiments are performed. Yeast is cultivated on a medium containing a 13C-labeled substrate (e.g., [1-13C]D-xylose). The labeling patterns of intracellular metabolites, particularly amino acids from protein hydrolysates, are then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to calculate metabolic fluxes.
Caption: General experimental workflow for analyzing pentose sugar metabolism in yeast.
Conclusion
The metabolic landscape of D-xylose in yeast, particularly in Saccharomyces cerevisiae, has been extensively mapped and engineered, driven by the economic potential of converting this abundant pentose into valuable bioproducts. In stark contrast, this compound metabolism remains a largely unexplored frontier. While the L-arabinose pathway offers a glimpse into a potential route for this compound assimilation through shared intermediates, the lack of dedicated enzymes for the initial conversion of this compound presents a significant hurdle. This comparative guide underscores the vast differences in our understanding and the metabolic capabilities of yeast towards these two stereoisomers. Future research into identifying or engineering enzymes for efficient this compound conversion could unlock new possibilities for utilizing a broader range of biomass-derived sugars.
References
- 1. A Novel l-Xylulose Reductase Essential for l-Arabinose Catabolism in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for L-arabinose fermenting yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Engineering of Saccharomyces cerevisiae for Efficient Anaerobic Alcoholic Fermentation of l-Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Codon-Optimized Bacterial Genes Improve l-Arabinose Fermentation in Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arabinose and xylose fermentation by recombinant Saccharomyces cerevisiae expressing a fungal pentose utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Candida arabinofermentans, a new L-arabinose fermenting yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. Frontiers | New insights into carbon metabolism in Spathaspora passalidarum for second-generation ethanol production [frontiersin.org]
Validating L-xylose as a Gut Permeability Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of intestinal permeability is crucial for understanding gastrointestinal health and disease. While various sugar probes are utilized for this purpose, this guide provides a comprehensive comparison of L-xylose with the established gold-standard markers, lactulose (B1674317) and mannitol (B672), supported by experimental data and detailed protocols.
Introduction to Gut Permeability Assessment
Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal lining become compromised. This allows larger molecules, such as undigested food particles and toxins, to pass from the gut into the bloodstream, potentially triggering inflammation and contributing to various diseases.
The principle behind using sugar probes to assess gut permeability lies in their differential absorption characteristics. Small, readily absorbed monosaccharides serve as markers for the transcellular pathway (absorption through the cells), while larger, poorly absorbed disaccharides or oligosaccharides indicate paracellular pathway integrity (absorption between the cells). An increased ratio of the larger to the smaller sugar in the urine suggests compromised tight junction function and increased intestinal permeability.
This compound as a Potential Gut Permeability Marker: A Review of the Evidence
Our comprehensive review of the scientific literature reveals a significant lack of direct evidence validating the use of this compound as a primary marker for intestinal permeability. The majority of available research focuses on D-xylose, a different isomer, which is primarily used to assess malabsorption, a distinct physiological process related to the intestine's ability to absorb nutrients.
One study noted an increased urinary excretion of L-xylulose, a metabolite of this compound, in patients with liver cirrhosis; however, this finding is not directly correlated with intestinal permeability.[1] There is a clear absence of studies directly comparing the urinary excretion of this compound to that of established permeability markers like lactulose, mannitol, or rhamnose in a controlled setting. Therefore, at present, the use of this compound as a standalone or comparative marker for gut permeability is not well-established or validated within the scientific community.
The Gold Standard: Lactulose/Mannitol (L/M) and Lactulose/Rhamnose (L/R) Ratios
The most widely accepted and utilized method for assessing small intestinal permeability is the dual-sugar test, most commonly employing lactulose and either mannitol or rhamnose.
-
Lactulose: A large, synthetic disaccharide that is poorly absorbed through the paracellular pathway. Its presence in the urine is indicative of passage through compromised tight junctions.
-
Mannitol and L-rhamnose: Small monosaccharides that are readily absorbed via the transcellular pathway and serve as markers for the overall absorptive surface area of the small intestine.
An elevated Lactulose/Mannitol (L/M) or Lactulose/Rhamnose (L/R) ratio in the urine is a reliable indicator of increased intestinal permeability.
Comparative Data: Urinary Excretion of Permeability Markers
The following table summarizes typical urinary excretion values for lactulose, mannitol, and rhamnose in healthy individuals. It is important to note that specific values can vary between laboratories and patient populations.
| Marker | Molecular Weight ( g/mol ) | Typical Urinary Excretion (% of ingested dose) in Healthy Adults | Primary Absorption Pathway |
| Lactulose | 342.30 | < 1% | Paracellular |
| Mannitol | 182.17 | 10-25% | Transcellular |
| L-rhamnose | 164.16 | 15-30% | Transcellular |
Data compiled from multiple sources.
Experimental Protocols
Below are detailed methodologies for the Lactulose/Mannitol (L/M) and Lactulose/Rhamnose (L/R) intestinal permeability tests.
Lactulose/Mannitol (L/M) Permeability Test Protocol
1. Patient Preparation:
-
Overnight fasting (8-12 hours).
-
Avoidance of non-essential medications and high-sugar foods for 24 hours prior to the test.
-
The patient should void their bladder completely before ingesting the test solution.
2. Test Solution Administration:
-
A solution containing 5g of lactulose and 2g of mannitol dissolved in 100 mL of water is ingested by the patient.
3. Urine Collection:
-
All urine is collected for a period of 5-6 hours following ingestion of the test solution.
-
The total volume of the collected urine is measured.
-
Aliquots are stored at -20°C or lower until analysis.
4. Sample Analysis:
-
Urinary concentrations of lactulose and mannitol are typically determined using High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection or mass spectrometry (LC-MS).
5. Calculation of L/M Ratio:
-
The percentage of ingested lactulose and mannitol excreted in the urine is calculated.
-
The L/M ratio is then determined by dividing the percentage of lactulose excretion by the percentage of mannitol excretion.
Lactulose/Rhamnose (L/R) Permeability Test Protocol
The protocol for the L/R test is very similar to the L/M test, with the primary difference being the monosaccharide used.
1. Patient Preparation:
-
Same as for the L/M test.
2. Test Solution Administration:
-
A solution containing 5-10g of lactulose and 1-2g of L-rhamnose dissolved in water is ingested.
3. Urine Collection:
-
Same as for the L/M test.
4. Sample Analysis:
-
Urinary concentrations of lactulose and L-rhamnose are determined, typically by HPLC or LC-MS.
5. Calculation of L/R Ratio:
-
The percentage of ingested lactulose and L-rhamnose excreted in the urine is calculated.
-
The L/R ratio is then determined by dividing the percentage of lactulose excretion by the percentage of L-rhamnose excretion.
Visualizing the Principles and Workflows
Intestinal Permeability Pathways
Caption: Diagram of intestinal permeability pathways for sugar probes.
Experimental Workflow for Gut Permeability Testing
Caption: Standard experimental workflow for a dual-sugar gut permeability test.
Conclusion
References
L-Xylose vs. L-Arabinose as Substrates for Isomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical factor in the study and application of sugar isomerases. L-xylose and L-arabinose, both five-carbon aldoses, are important substrates for various isomerases, which catalyze their conversion to the corresponding ketoses, L-xylulose and L-ribulose. This guide provides an objective comparison of this compound and L-arabinose as substrates for isomerases, supported by experimental data, to aid researchers in their experimental design and interpretation.
Quantitative Comparison of Isomerase Performance
The efficiency of an enzyme with a particular substrate is best described by its kinetic parameters. The following table summarizes the kinetic data for D-xylose isomerase from the fungus Piromyces sp. E2 with both D-xylose and L-arabinose as substrates, and for L-arabinose isomerase from Lactobacillus reuteri with its primary substrate, L-arabinose. This allows for a direct comparison of a single enzyme's performance on different substrates and a comparison between two types of isomerases with their respective preferred substrates.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| D-Xylose Isomerase (Piromyces sp. E2) | D-Xylose | 3.6 ± 0.3 | 12.5 ± 0.3 | 11.5 | 3.19 x 10³ | [1] |
| L-Arabinose | 155 ± 15 | 1.1 ± 0.1 | 1.0 | 6.5 | [1] | |
| L-Arabinose Isomerase (Lactobacillus reuteri) | L-Arabinose | 633 ± 69 | 179 ± 10 | 959 ± 55 | 1.5 x 10³ | [2] |
Note: The kinetic parameters for D-xylose isomerase with D-xylose were presented as a reference for the enzyme's primary activity.
From the data, it is evident that D-xylose isomerase from Piromyces sp. E2 exhibits a significantly higher affinity (lower K_m_) and catalytic efficiency (k_cat_/K_m_) for its native substrate, D-xylose, compared to L-arabinose.[1] The catalytic efficiency for L-arabinose is approximately 500-fold lower than for D-xylose, highlighting the promiscuous but less efficient nature of this enzyme with L-arabinose. In contrast, L-arabinose isomerase from Lactobacillus reuteri is highly efficient with its cognate substrate, L-arabinose, exhibiting a high turnover rate (k_cat_).[2]
Isomerase Catalytic Pathways
The isomerization of this compound and L-arabinose proceeds via an intramolecular hydrogen transfer, converting the aldose sugar into a ketose sugar. This reaction is reversible and is fundamental to various metabolic pathways.
References
- 1. Xylose isomerase from Piromyces sp. E2 is a promiscuous enzyme with epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
L-Xylose Cross-Reactivity in Enzymatic D-Xylose Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-xylose is critical in various research and development settings, from biofuel production to clinical diagnostics. However, the presence of its stereoisomer, L-xylose, can pose a significant challenge to the specificity of enzymatic assays. This guide provides a comprehensive comparison of commonly employed enzymatic methods for D-xylose detection, with a specific focus on their cross-reactivity with this compound. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Enzymatic Assays for D-Xylose
The two primary enzymatic methods for D-xylose quantification rely on the activity of either xylose dehydrogenase or xylose isomerase. Each enzyme exhibits distinct substrate specificities, which directly impacts their suitability for measuring D-xylose in the presence of this compound.
Assay Principle Overview
As illustrated in Figure 1, the xylose dehydrogenase-based assay offers a direct measurement of D-xylose by monitoring the production of NADH, which is proportional to the D-xylose concentration. In contrast, the xylose isomerase-based assay measures the isomerization of D-xylose to D-xylulose, which often requires a coupled reaction for quantification.
Quantitative Comparison of this compound Cross-Reactivity
The substrate specificity of the enzyme is the most critical factor determining the potential for this compound interference. The following table summarizes the available data on the cross-reactivity of this compound and other relevant sugars in D-xylose assays.
| Enzyme | Principle | This compound Cross-Reactivity | Other Cross-Reacting Sugars | Source |
| β-Xylose Dehydrogenase | Oxidation of β-D-xylose to D-xylonic acid with concomitant reduction of NAD+ to NADH. | Not explicitly quantified, but commercial kits suggest high specificity for D-xylose. | L-Arabinose (reacts more slowly than D-xylose).[1] | Megazyme K-XYLOSE Assay Kit[1] |
| Xylose Dehydrogenase (from Caulobacter crescentus) | Oxidation of D-xylose to D-xylonolactone with reduction of NAD+ to NADH. | Little to no activity observed with this compound at concentrations up to 50 mM.[2][3] | L-Arabinose (significantly lower affinity and reaction rate compared to D-xylose).[2] | [2][3] |
| Xylose Isomerase | Isomerization of D-xylose to D-xylulose. | Not explicitly quantified, but known to have broad substrate specificity . | D-Ribose, L-Arabinose, L-Rhamnose, D-Allose, D-Glucose.[4] | [4] |
Key Findings:
-
Xylose dehydrogenase-based assays demonstrate significantly higher specificity for D-xylose and minimal cross-reactivity with this compound. The enzyme from Caulobacter crescentus is particularly noteworthy for its high specificity.[2][3]
-
Commercial kits utilizing β-xylose dehydrogenase, such as the Megazyme K-XYLOSE assay, are designed for high specificity to D-xylose, although some slow reaction with L-arabinose is acknowledged.[1]
-
Xylose isomerase-based assays are prone to significant interference from other sugars, including other pentoses and hexoses. [4] Due to this broad substrate range, these assays are not recommended for the specific quantification of D-xylose in samples containing this compound or other potentially cross-reacting sugars.
Experimental Protocols
Detailed methodologies for performing D-xylose assays using either xylose dehydrogenase or xylose isomerase are provided below.
Protocol 1: D-Xylose Quantification using Xylose Dehydrogenase (Based on Megazyme K-XYLOSE Kit)
This protocol is adapted from the Megazyme K-XYLOSE assay kit manual.[1]
1. Principle:
The assay involves the conversion of the α-anomeric form of D-xylose to the β-anomer by xylose mutarotase (B13386317). Subsequently, β-D-xylose is oxidized by NAD+ to D-xylonic acid in a reaction catalyzed by β-xylose dehydrogenase. The amount of NADH formed is stoichiometric with the amount of D-xylose and is measured by the increase in absorbance at 340 nm.
2. Reagents:
-
Buffer solution (pH 7.6)
-
NAD+ solution
-
Xylose mutarotase / β-Xylose dehydrogenase enzyme suspension
-
D-Xylose standard solution
3. Procedure:
-
Pipette 2.00 mL of distilled water, 0.20 mL of Buffer, and 0.20 mL of NAD+ solution into the bottom of a glass test tube.
-
Add 0.1 mL of the sample solution. Mix thoroughly.
-
Incubate the tubes at 25°C for 2 minutes and then read the absorbance of the solutions (A1) at 340 nm against a water blank.
-
Start the reaction by adding 0.02 mL of the xylose mutarotase/β-xylose dehydrogenase suspension.
-
Mix and incubate at 25°C for approximately 5 minutes.
-
Read the final absorbance (A2) of the solutions at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
Subtract the absorbance difference of the blank from the absorbance difference of the sample to determine the ΔA for D-xylose.
-
Calculate the concentration of D-xylose based on the extinction coefficient of NADH at 340 nm.
Protocol 2: D-Xylose Quantification using Xylose Isomerase
This is a general protocol for a xylose isomerase-based assay. The detection of D-xylulose often requires a coupled enzymatic reaction.
1. Principle:
D-xylose is isomerized to D-xylulose by xylose isomerase. The D-xylulose formed can then be quantified, for example, by reduction to xylitol (B92547) using sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of D-xylulose formed.
2. Reagents:
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Metal cofactor solution (e.g., MgCl2, CoCl2)
-
Xylose Isomerase solution
-
Reagents for the coupled assay to quantify D-xylulose (e.g., NADH, sorbitol dehydrogenase)
3. Procedure:
-
Prepare a reaction mixture containing buffer and metal cofactors.
-
Add the sample containing D-xylose to the reaction mixture.
-
Initiate the reaction by adding the xylose isomerase solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C).
-
After a defined incubation period, stop the reaction (e.g., by heat inactivation).
-
Quantify the D-xylulose formed using a suitable coupled assay. For example, add NADH and sorbitol dehydrogenase and measure the decrease in absorbance at 340 nm.
-
Calculate the concentration of D-xylose based on the amount of D-xylulose produced, using a standard curve.
Conclusion and Recommendations
For researchers requiring accurate and specific quantification of D-xylose, especially in the presence of its stereoisomer this compound, enzymatic assays based on xylose dehydrogenase are highly recommended. The xylose dehydrogenase from Caulobacter crescentus has been shown to be particularly specific, with negligible cross-reactivity towards this compound.[2][3] Commercially available kits utilizing β-xylose dehydrogenase also offer a reliable and convenient option.
In contrast, assays based on xylose isomerase should be avoided when sample purity is a concern. The broad substrate specificity of xylose isomerase can lead to significant overestimation of D-xylose concentrations due to interference from other sugars.
Researchers should always perform appropriate validation experiments, including spike and recovery studies and analysis of samples known to be free of D-xylose but containing potentially interfering substances, to ensure the accuracy and specificity of their chosen method within their specific sample matrix.
References
A Comparative Analysis of the Biological Effects of L-Xylose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
The landscape of functional ingredients and sugar substitutes is rapidly evolving, with rare sugars emerging as promising candidates for various health applications. This guide provides a comprehensive comparison of the biological effects of L-xylose and other notable rare sugars, including D-xylose, L-arabinose, D-allulose, and D-tagatose. The information is curated from experimental data to assist researchers, scientists, and drug development professionals in their ongoing work.
Introduction to this compound and Other Rare Sugars
Rare sugars are monosaccharides and their derivatives that are found in limited quantities in nature.[1] Their unique stereochemistry often results in different metabolic fates and biological activities compared to common sugars like glucose and fructose. This compound, a five-carbon aldose, is a rare sugar that is not commonly found in natural sources and is primarily produced through synthetic or enzymatic methods.[2] While its D-isomer, D-xylose, is a major component of hemicellulose and is abundant in nature, this compound remains a comparatively enigmatic isomer with a scarcity of in-depth research into its biological effects.[2] This guide aims to synthesize the available scientific literature to draw comparisons and highlight areas for future investigation.
Comparative Biological Effects
The primary biological effects of interest for these rare sugars include their impact on glycemic control, lipid metabolism, gut microbiota, and their anti-inflammatory and antioxidant properties.
Glycemic Control
The ability to modulate postprandial blood glucose and insulin (B600854) levels is a key characteristic of many rare sugars, making them attractive for managing metabolic disorders like type 2 diabetes.
This compound vs. D-Xylose and L-Arabinose:
Limited direct comparative studies exist for this compound. However, research on the closely related pentoses, D-xylose and L-arabinose, provides valuable insights. Both D-xylose and L-arabinose have been shown to suppress postprandial glucose and insulin surges, primarily by inhibiting the activity of intestinal sucrase.[3][4][5][6][7] One study directly comparing the two found that while both reduced glucose and insulin peaks when added to a drink, the effect of L-arabinose was more pronounced.[6][7] The suppressive effect of D-xylose on the increase of blood glucose after sucrose (B13894) loading was found to be 2.4 times less than that of L-arabinose, which may be due to the intestinal absorption of D-xylose.[5]
| Feature | This compound | D-Xylose | L-Arabinose | D-Allulose | D-Tagatose |
| Effect on Postprandial Glucose | Data limited, but expected to have a suppressive effect. | Suppresses postprandial glucose spikes.[3][4][8][9] | Potently suppresses postprandial glucose.[5][6][7] | Reduces postprandial glucose levels. | Reduces postprandial glucose elevation. |
| Effect on Insulin Response | Data limited. | Decreases postprandial insulin response.[3][4] | Suppresses postprandial insulin secretion.[5] | Lowers insulin response. | Reduces insulinemic responses. |
| Mechanism of Action | Likely inhibits intestinal sucrase. | Inhibits intestinal sucrase.[3][5] | Potent inhibitor of intestinal sucrase.[5] | May interfere with glucose absorption. | May reduce glucose absorption. |
D-Allulose and D-Tagatose:
D-allulose has demonstrated the ability to lower postprandial blood glucose and insulin levels in both healthy individuals and those with type 2 diabetes.[10] Similarly, D-tagatose has been shown to reduce the glycemic and insulinemic response to food.
Lipid Metabolism
The impact of rare sugars on lipid metabolism is another critical area of research, with potential implications for managing obesity and related cardiovascular diseases.
Comparative data for this compound in this area is largely unavailable. However, studies on other rare sugars provide a basis for potential investigation. A study comparing D-allulose, D-tagatose, and D-sorbose in rats revealed differing effects on lipid metabolism. D-allulose and D-sorbose were found to lower hepatic lipogenic enzyme activity, while D-tagatose increased it.[1][3] D-sorbose also significantly increased fecal fatty acid excretion.[1][3]
| Feature | This compound | D-Xylose | D-Allulose | D-Tagatose |
| Effect on Hepatic Lipid Accumulation | Data not available. | Supplementation reduced hepatic lipid accumulation in obese mice.[3] | Reduces hepatic lipid accumulation. | Data inconsistent. |
| Effect on Serum Lipids | Data not available. | Improved serum lipid profiles in obese mice.[3] | May improve lipid profiles. | Potential to improve lipid profiles. |
| Mechanism of Action | Unknown. | Influences expression of genes for adipocyte differentiation, lipogenesis, and β-oxidation.[3] | Tends to down-regulate cholesterol metabolism-related liver proteins.[1][3] | Increases hepatic lipogenic enzyme activity.[1][3] |
Gut Microbiota
The interaction of rare sugars with the gut microbiome is a burgeoning field of study, with implications for overall health and disease prevention.
This compound:
Direct studies on the effect of this compound on the gut microbiota are scarce. However, xylooligosaccharides (XOS), which are polymers of xylose, are well-known prebiotics that promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[11][12][13][14][15] This suggests that this compound, if it reaches the colon, could potentially be fermented by gut bacteria to produce short-chain fatty acids (SCFAs), which have numerous health benefits.[11]
| Feature | This compound | Xylooligosaccharides (XOS) | D-Allulose | D-Tagatose |
| Prebiotic Effect | Potential for prebiotic activity. | Well-established prebiotic, promotes Bifidobacterium and Lactobacillus.[11][12][13][15] | Exhibits prebiotic effects. | Shows prebiotic properties. |
| Effect on SCFA Production | Potential to increase SCFA production. | Increases production of SCFAs like butyrate, propionate, and acetate.[11] | May influence SCFA production. | May influence SCFA production. |
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Some rare sugars have shown potential in mitigating these processes.
This compound:
There is limited direct evidence for the anti-inflammatory and antioxidant properties of this compound. However, xylooligosaccharides have demonstrated both antioxidant and anti-inflammatory activities in various studies.[16][17][18] Maillard reaction products of xylose have also been shown to possess antioxidant activity.[19][20]
| Feature | This compound | Xylooligosaccharides (XOS) | D-Allulose |
| Anti-inflammatory Effects | Data not available. | Demonstrates anti-inflammatory properties.[16] | May have anti-inflammatory effects. |
| Antioxidant Properties | Potential antioxidant activity through Maillard reactions.[19][20] | Possesses antioxidant activity.[16][17][18] | Shows antioxidant properties.[21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the study of rare sugars.
In Vitro Glycosidase Inhibition Assay
This assay is used to determine the inhibitory effect of rare sugars on enzymes like sucrase and α-amylase, which are involved in carbohydrate digestion.
Methodology:
-
Enzyme Preparation: A solution of the target enzyme (e.g., rat intestinal sucrase) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Substrate Solution: A solution of the enzyme's substrate (e.g., sucrose) is prepared in the same buffer.
-
Inhibitor Solutions: Solutions of the rare sugars to be tested are prepared at various concentrations.
-
Incubation: The enzyme solution is pre-incubated with the inhibitor solution for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Measurement: The reaction is stopped after a defined period, and the amount of product formed (e.g., glucose) is measured using a suitable method, such as a glucose oxidase assay.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Oral Glucose Tolerance Test (OGTT) in Animal Models (e.g., Mice)
The OGTT is a standard in vivo method to assess how an organism handles a glucose load and to evaluate the effect of substances like rare sugars on glucose tolerance.
Methodology:
-
Animal Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.
-
Administration of Test Substance: The rare sugar or a control substance is administered orally via gavage.
-
Glucose Challenge: After a specific time interval (e.g., 30 minutes), a concentrated glucose solution is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples to measure insulin levels using an ELISA kit.
-
Data Analysis: The blood glucose and insulin concentrations are plotted against time. The area under the curve (AUC) for both glucose and insulin is calculated to assess the overall glycemic and insulinemic response.
Analysis of Short-Chain Fatty Acids (SCFAs) in Cecal Contents
This protocol is used to quantify the production of SCFAs by the gut microbiota following the ingestion of fermentable substrates like rare sugars.
Methodology:
-
Sample Collection: Cecal contents are collected from animals at the end of the experimental period and immediately frozen and stored at -80°C.
-
SCFA Extraction: A known weight of the cecal content is homogenized in a suitable extraction solvent (e.g., a mixture of water and acetonitrile) containing internal standards (isotopically labeled SCFAs).
-
Derivatization: The extracted SCFAs are derivatized to enhance their detection by mass spectrometry.
-
LC-MS/MS Analysis: The derivatized SCFAs are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: The concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) are calculated based on the standard curves and normalized to the weight of the cecal contents.
Visualizations
Metabolic Pathway of D-Xylose
The following diagram illustrates the primary metabolic pathways of D-xylose in microorganisms.
References
- 1. pnas.org [pnas.org]
- 2. Sugar preferences and xylose metabolism of a mammal pollinator, the Namaqua rock mouse (Aethomys namaquensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coconut-derived D-xylose affects postprandial glucose and insulin responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healtangcare.com [healtangcare.com]
- 6. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Xylose on Glucose-Dehydrogenase-Based Blood Glucose Meters for Patient Self-Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Dietary xylo-oligosaccharide supplementation alters gut microbial composition and activity in pigs according to age and dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization and Antioxidant Activity of Products Derived from Xylose–Bovine Casein Hydrolysate Maillard Reaction: Impact of Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimised formation of blue Maillard reaction products of xylose and glycine model systems and associated antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
A Comparative Guide to the Validation of a Novel Biosynthetic Pathway for L-Xylose
For Researchers, Scientists, and Drug Development Professionals
L-xylose, a rare pentose (B10789219) sugar, is a valuable chiral building block for the synthesis of pharmaceuticals, including antiviral and anticancer drugs. Traditional chemical synthesis methods for this compound are often complex and result in low yields.[1] This has spurred the development of novel biosynthetic pathways that offer a more efficient and sustainable alternative. This guide provides an objective comparison of a novel enzymatic pathway for this compound production with the conventional chemical synthesis route, supported by experimental data and detailed protocols.
Performance Comparison: Biosynthesis vs. Chemical Synthesis
The following table summarizes the key performance indicators of a novel dual-enzyme biosynthetic pathway for this compound production in Escherichia coli compared to a representative chemical synthesis method.
| Performance Metric | Novel Biosynthetic Pathway (Dual-Enzyme Cascade) | Chemical Synthesis |
| Starting Material | Xylitol (B92547) | D-Xylose or D-Gluconolactone |
| Product Titer | 52.2 g/L | Not typically measured in the same way |
| Conversion Rate / Yield | 65% | Reported yields can be low, e.g., ~40-60% in some routes, with others being much lower. A specific example shows a 92% yield in the final isomerization step, but this does not account for previous steps.[2] |
| Productivity | 1.86 g/L·h | Not applicable (batch process) |
| Reaction Conditions | 40°C, pH 10.0 | Often requires harsh conditions, multiple steps, and the use of protecting groups. |
| Byproducts | Minimal, if any | Can generate a mixture of stereoisomers and other byproducts, requiring extensive purification. |
| Environmental Impact | More sustainable, uses renewable resources | Can involve hazardous reagents and generate chemical waste. |
Novel Biosynthetic Pathway: A Dual-Enzyme Cascade
A promising novel approach for this compound biosynthesis involves a whole-cell biocatalyst system in E. coli. This system co-expresses two key enzymes that catalyze a two-step conversion of xylitol to this compound.
Signaling Pathway Diagram
References
The Uncharted Territory of L-Xylose Metabolism: A Comparative Transcriptomics Perspective
A comprehensive review of current scientific literature reveals a significant knowledge gap in the direct comparative transcriptomics of cells grown on L-xylose versus its more common isomer, D-xylose. While D-xylose metabolism is a well-trodden path in metabolic engineering and biofuel research, the cellular response to this compound at the transcriptomic level remains largely uncharted territory.
Currently, there is a notable absence of published studies that directly compare the global gene expression profiles of cells cultured in the presence of this compound versus D-xylose. This scarcity of data prevents a detailed, evidence-based comparison of the cellular pathways and regulatory networks activated by these two pentose (B10789219) sugars. One technical guide explicitly highlights the lack of quantitative data on the absorption, metabolism, and biological effects of this compound in mammalian systems, and the absence of direct comparative studies with D-xylose.[1]
Research in the field has predominantly focused on the utilization of D-xylose, a major component of lignocellulosic biomass, for the production of biofuels and other biochemicals. Numerous transcriptomic and proteomic analyses have been conducted on various microorganisms, including Saccharomyces cerevisiae and Escherichia coli, to understand and engineer D-xylose metabolism.[2][3][4][5][6][7] These studies have elucidated the key enzymatic pathways, such as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway and the xylose isomerase (XI) pathway, and the complex regulatory responses to D-xylose.[6][8][9]
In contrast, this compound is a rare sugar not commonly found in nature and is primarily produced synthetically.[1] While there is some research on the reciprocal regulation of L-arabinose and D-xylose metabolism in bacteria like E. coli, this does not extend to a direct comparison with this compound.[10][11] The stereochemical differences between D- and this compound suggest that they would be recognized and processed differently by cellular machinery, likely leading to distinct transcriptomic signatures. However, without dedicated comparative studies, the nature and extent of these differences remain speculative.
The lack of comparative transcriptomic data means that key questions regarding this compound metabolism are unanswered. For instance, it is unknown which transporter proteins are responsible for this compound uptake, what enzymatic pathways are involved in its catabolism, and how its presence is sensed and signaled within the cell to modulate gene expression.
Future Research Directions
To address this knowledge gap, future research should prioritize direct comparative transcriptomic studies (e.g., using RNA-seq) of relevant cell types grown on this compound and D-xylose as sole carbon sources. Such studies would be instrumental in:
-
Identifying genes and pathways specifically induced or repressed by this compound.
-
Elucidating the metabolic fate of this compound within the cell.
-
Discovering novel enzymes with activity towards this compound.
-
Understanding the regulatory cross-talk between this compound and other sugar metabolism pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential RNA-seq, Multi-Network Analysis and Metabolic Regulation Analysis of Kluyveromyces marxianus Reveals a Compartmentalised Response to Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Comparative Transcriptome Analysis of Recombinant Industrial Saccharomyces cerevisiae Strains with Different Xylose Utilization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Transcriptomics Between Xylose Fermenting Yeasts Through Interaction Networks | Even3 Publicações [even3.com.br]
- 8. Big data mining, rational modification, and ancestral sequence reconstruction inferred multiple xylose isomerases for biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of cryptic xylose metabolism by a transcriptional activator Znf1 boosts up xylitol production in the engineered Saccharomyces cerevisiae lacking xylose suppressor BUD21 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reciprocal Regulation of l-Arabinose and d-Xylose Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to Assessing the Purity of Synthetically Produced L-Xylose
For researchers, scientists, and drug development professionals, ensuring the purity of synthetically produced compounds is paramount for the reliability and reproducibility of experimental results. This is particularly true for chiral molecules like L-xylose, where stereoisomeric impurities can significantly alter biological activity. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthetic this compound, complete with experimental data and detailed methodologies.
Introduction to this compound and Potential Impurities
This compound is a rare pentose (B10789219) sugar with applications in medicinal chemistry and as a building block for synthesizing other valuable chiral compounds.[1] Synthetic routes to this compound can introduce a variety of impurities that must be identified and quantified. These can include:
-
Stereoisomers: The most critical impurity is often the enantiomer, D-xylose. Other diastereomers such as L-arabinose or L-lyxose may also be present depending on the synthetic strategy.
-
Anomers: In solution, this compound exists as an equilibrium mixture of α- and β-pyranose and furanose forms, as well as the open-chain aldehyde. While not impurities in the traditional sense, their distribution can be of interest.
-
Starting Materials and Reagents: Unreacted starting materials (e.g., D-glucose, D-sorbitol) and residual reagents from the synthesis can contaminate the final product.[2]
-
By-products: Side reactions can lead to the formation of various related and unrelated organic molecules.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
A multi-technique approach is therefore essential for a comprehensive purity assessment of synthetically produced this compound. The most common and powerful analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
The choice of analytical technique for assessing this compound purity depends on the specific information required, such as the type of impurity to be detected, the desired sensitivity, and the availability of instrumentation. The following table provides a quantitative comparison of the most common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Quantification of enantiomeric and diastereomeric purity, analysis of non-volatile impurities. | Quantification of volatile impurities, analysis of monosaccharide composition after derivatization. | Structural elucidation, identification and quantification of anomers and major impurities. | Molecular weight confirmation, impurity identification, and quantification, often coupled with HPLC or GC. |
| Limit of Detection (LOD) | ~0.8 ppm (with RI detector)[3][4] | ~0.6 - 2.7 µg/mL (derivatized)[5] | Analyte dependent, generally in the µg to mg range. | <1.0 ng/mL (LC-MS/MS)[4] |
| Limit of Quantification (LOQ) | ~2.5 ppm (with RI detector)[3][4] | ~3.1 - 13.3 µg/mL (derivatized)[5] | Analyte dependent, generally in the µg to mg range. | Can be in the low ng/mL range (LC-MS/MS).[4] |
| Linearity (R²) | ≥ 0.999[3][4] | > 0.99[5] | Excellent, signal intensity is directly proportional to the number of nuclei.[6][7][8][9] | ≥ 0.998[10] |
| Precision (%RSD) | < 2% | < 5%[10] | < 1-2%[7][8] | < 5%[10] |
| Sample Preparation | Dissolution in mobile phase, filtration. Chiral separation may require specific mobile phases. | Derivatization to increase volatility is mandatory for sugars.[5] | Dissolution in a deuterated solvent. | Often coupled with a separation technique (LC or GC), so sample preparation is dictated by that method. |
| Key Advantages | Excellent for separating stereoisomers (with a chiral column). Non-destructive. | High resolution and sensitivity for volatile compounds. | Provides detailed structural information. Primary method for absolute quantification (qNMR). Non-destructive. | High sensitivity and selectivity. Provides molecular weight information. |
| Key Disadvantages | Lower sensitivity with universal detectors (e.g., RI). UV detection requires derivatization. | Destructive technique. Derivatization can be complex and introduce artifacts. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. | Destructive technique. Ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol is designed to separate this compound from its enantiomer, D-xylose.
-
Instrumentation: HPLC system equipped with a chiral column (e.g., polysaccharide-based stationary phase like amylose (B160209) or cellulose (B213188) derivatives) and a Refractive Index (RI) detector.
-
Column: Chiralpak® series or equivalent.
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) or isopropanol. The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Sample Preparation: Dissolve the synthetic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the L- and D-xylose enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for General Purity Profiling
This protocol is used to identify and quantify volatile impurities and the main this compound component after derivatization.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with a Flame Ionization Detector (FID) for quantification if desired.
-
Derivatization:
-
Oximation: Dissolve ~5 mg of the this compound sample in 100 µL of pyridine (B92270) containing 20 mg/mL of hydroxylamine (B1172632) hydrochloride. Heat at 90°C for 30 minutes.
-
Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by integrating the peak areas, preferably using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
This protocol provides a direct method for determining the absolute purity of the this compound sample.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
-
NMR Parameters (¹H):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio >150 for the signals to be integrated.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the anomeric proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between the different analytical techniques for a comprehensive purity assessment of synthetic this compound.
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Caption: Relationship between analytical techniques and the purity information they provide.
Conclusion
The purity assessment of synthetically produced this compound requires a combination of orthogonal analytical techniques to provide a complete picture of the compound's integrity. Chiral HPLC is indispensable for determining enantiomeric purity, while GC-MS is a powerful tool for identifying volatile impurities. Quantitative NMR stands out for its ability to provide structural confirmation and an absolute measure of purity without the need for an identical reference standard. Mass spectrometry, often coupled with a chromatographic technique, offers unparalleled sensitivity for impurity identification. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthetic this compound, ensuring the validity and reliability of their subsequent scientific investigations.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. lcms.cz [lcms.cz]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
A Comparative Guide to Pentose Transporters: Unraveling the Functional intricacies of L-Arabinose and D-Xylose Transport
For Researchers, Scientists, and Drug Development Professionals
The efficient transport of pentose (B10789219) sugars, such as L-arabinose and D-xylose (B76711), across cellular membranes is a critical bottleneck in various biotechnological applications, including biofuel production and the synthesis of specialty chemicals. Understanding the functional characteristics of the transporters that mediate this uptake is paramount for engineering robust microbial cell factories and for elucidating fundamental biological processes. This guide provides a comprehensive functional comparison of known transporters for L-arabinose and D-xylose, supported by experimental data and detailed methodologies.
Quantitative Comparison of Transporter Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for evaluating the efficiency and affinity of a transporter for its substrate. The following tables summarize the kinetic data for various L-arabinose and D-xylose transporters from different organisms.
Note on L-Xylose: The available scientific literature predominantly focuses on the transport of D-xylose, a major component of lignocellulosic biomass. Consequently, detailed kinetic data for this compound specific transporters is scarce. This guide will therefore use D-xylose as a representative pentose for comparison with L-arabinose. This substitution is based on structural similarities and the frequent co-occurrence of these sugars in biological feedstocks.
L-Arabinose Transporter Kinetics
| Transporter | Organism | Expression Host | Km (mM) | Vmax (nmol/min/mg cell dry weight) | Substrate Specificity/Inhibitors |
| AraT | Penicillium chrysogenum | Saccharomyces cerevisiae | 0.1 - 0.3 | - | High affinity for L-arabinose[1] |
| STP7 | Arabidopsis thaliana | Saccharomyces cerevisiae | 0.1 - 0.3 | - | Specific for L-arabinose and D-xylose, not hexoses[1] |
| Axt1 | Pichia guilliermondii | Saccharomyces cerevisiae | 0.13 | - | High affinity for L-arabinose[2] |
| KmAxt1 | Komagataella pastoris | Saccharomyces cerevisiae | 263 | - | Low affinity for L-arabinose[2] |
| AtStp2 | Arabidopsis thaliana | Saccharomyces cerevisiae | 4.5 | - | High affinity for L-arabinose, strongly impaired by D-glucose[2] |
| XAT-1 | Neurospora crassa | Saccharomyces cerevisiae | 61.93 ± 17.68 | 65.84 ± 11.76 (µmol/h/gram DCW) | Transports both D-xylose and L-arabinose[3] |
D-Xylose Transporter Kinetics
| Transporter | Organism | Expression Host | Km (mM) | Vmax (nmol/min/mg cell dry weight) | Substrate Specificity/Inhibitors |
| Gal2 (wild-type) | Saccharomyces cerevisiae | Saccharomyces cerevisiae | 225.6 | Higher than for glucose | Also transports glucose (high affinity) and galactose; inhibited by glucose[4] |
| Hxt7 (wild-type) | Saccharomyces cerevisiae | Saccharomyces cerevisiae | 200.3 | - | Also transports glucose (high affinity); inhibited by glucose[4] |
| Gal2-N376F (mutant) | Saccharomyces cerevisiae | Saccharomyces cerevisiae | 91.4 | - | Increased affinity for D-xylose, no glucose transport[4] |
| Hxt7-N370S (mutant) | Saccharomyces cerevisiae | Saccharomyces cerevisiae | - | - | Decreased affinity for glucose, no inhibition by glucose[4] |
| XLT1 | Trichoderma reesei | Xenopus laevis oocytes | ~9 | - | Also transports L-arabinose with high affinity (Km ~0.1-0.2 mM)[1] |
| XAT-1 | Neurospora crassa | Saccharomyces cerevisiae | 18.17 ± 3.23 | 54.11 ± 3.83 (µmol/h/gram DCW) | Transports both D-xylose and L-arabinose[3] |
| XYT-1 | Neurospora crassa | Saccharomyces cerevisiae | 7.58 ± 0.60 | 49.61 ± 1.20 (µmol/h/gram DCW) | Specific for D-xylose[3] |
Experimental Protocols
The characterization of sugar transporters relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a radioactive sugar uptake assay, a common method for determining transporter kinetics.
Protocol: Radioactive Sugar Uptake Assay in Yeast
This protocol is adapted from methodologies described in several studies for measuring the uptake of radiolabeled sugars (e.g., 14C-D-xylose or 14C-L-arabinose) in Saccharomyces cerevisiae expressing a transporter of interest.
1. Yeast Strain Preparation:
-
Use a S. cerevisiae strain lacking endogenous hexose (B10828440) transporters (e.g., an hxt-null strain) to minimize background transport.
-
Transform the yeast strain with a plasmid containing the gene for the transporter of interest under the control of a suitable promoter. An empty vector transformation should be used as a negative control.
2. Cell Culture and Induction:
-
Grow yeast cells in a selective synthetic defined (SD) medium appropriate for the plasmid marker.
-
Inoculate a pre-culture and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh medium to an OD600 of ~0.2 and grow to mid-exponential phase (OD600 of 0.8-1.0).
-
If using an inducible promoter, add the inducing agent (e.g., galactose for a GAL promoter) and incubate for a specified period to ensure transporter expression.
3. Preparation for Uptake Assay:
-
Harvest the cells by centrifugation (e.g., 3000 x g for 5 min).
-
Wash the cell pellet twice with ice-cold assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).
-
Resuspend the cells in the assay buffer to a final concentration of 10-20 mg dry cell weight/mL. Keep the cell suspension on ice.
4. Uptake Assay:
-
Prepare reaction tubes containing the assay buffer and a range of concentrations of the radiolabeled sugar (e.g., 14C-D-xylose).
-
To initiate the transport assay, add a defined volume of the cell suspension to the reaction tubes and immediately start a timer. The final volume should be standardized.
-
Incubate the reaction at 30°C with agitation for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
To stop the reaction, quickly add a large volume of ice-cold stop buffer (e.g., assay buffer with 100 mM unlabeled sugar to outcompete further uptake) and immediately filter the mixture through a pre-wetted glass microfiber filter (e.g., Whatman GF/C) under vacuum.
-
Wash the filter rapidly with two volumes of ice-cold stop buffer to remove any non-specifically bound radioactivity.
5. Measurement and Data Analysis:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the cell dry weight of the yeast suspension used in the assay.
-
Calculate the uptake rate (V) in nmol of sugar per minute per mg of cell dry weight.
-
Plot the uptake rate (V) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Experimental and Regulatory Processes
Experimental Workflow for Sugar Uptake Assay
The following diagram illustrates the key steps in the radioactive sugar uptake assay described above.
Caption: Workflow for a radioactive sugar uptake assay in yeast.
Regulatory Pathway of Pentose Transport in E. coli
In bacteria like Escherichia coli, the transport and metabolism of L-arabinose and D-xylose are tightly regulated at the transcriptional level. This diagram illustrates the reciprocal regulation between the two sugar utilization systems.
Caption: Reciprocal regulation of L-arabinose and D-xylose transport in E. coli.
References
validating the inhibitory effect of L-xylose on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of L-xylose on specific enzymes, supported by available experimental data. It is designed to assist researchers and professionals in evaluating the potential of this compound as a selective enzyme inhibitor for various applications.
Inhibitory Effect of this compound on β-Xylosidase
This compound has been identified as a non-competitive inhibitor of β-xylosidase from the bacterium Selenomonas ruminantium.[1] Non-competitive inhibition implies that this compound binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Table 1: Comparison of D-Xylose Inhibition on β-Xylosidases from Various Sources
| Enzyme Source Organism | Type of Inhibition by D-Xylose | Ki Value for D-Xylose (mM) |
| Selenomonas ruminantium | Competitive | Not explicitly stated |
| Geobacillus thermoleovorans IT-08 | Competitive | 76 ± 8.5 |
| Trichoderma harzianum | Competitive | Very sensitive, complete inhibition at 2 mM |
| Dictyoglomus thermophilum | - | Resistant, only 40% inhibition at 3 M |
| Enterobacter sp. | Competitive (by L-arabinose) | 102 (for L-arabinose) |
Note: This table provides context for the inhibition of β-xylosidases by xylose isomers. The lack of a specific Ki value for this compound highlights an area for further research.
Inhibitory Effect of this compound on Sucrase: Conflicting Evidence
The inhibitory effect of this compound on intestinal sucrase presents a more complex and debated picture. Research findings on this topic are conflicting, necessitating careful consideration of the available evidence.
One study investigating the effects of various pentoses on intestinal α-glucosidases, including sucrase, reported that L-arabinose and D-xylose were potent inhibitors of sucrase.[3] Conversely, the same study found that This compound had no inhibitory effect on the activities of intestinal maltase, isomaltase, trehalase, lactase, and glucoamylase, or pancreatic amylase.[3]
In contrast, other studies have focused on the potential of D-xylose as a sucrase inhibitor to reduce postprandial glucose levels.[4][5][6] These studies, however, do not provide a direct comparative analysis of this compound's inhibitory capacity. The discrepancy in the literature regarding this compound's effect on sucrase underscores the need for further direct comparative studies with clear quantitative data (e.g., IC50 or Ki values) to definitively establish its role, if any, in sucrase inhibition.
Table 2: Comparison of Known Inhibitors of Sucrase
| Inhibitor | Enzyme Source | Type of Inhibition | Ki or IC50 Value |
| Acarbose | Rat Intestine | Competitive | Ki: 1.1 µmol/L |
| L-Arabinose | Porcine Intestinal Mucosa | Uncompetitive | Ki: 2 mmol/L |
| D-Xylose | Porcine Intestinal Mucosa | - | As potent as L-arabinose |
| Castanospermine | Rat Intestine | Quasi-irreversible | - |
| Berberine | Rat Intestine | - | Suppresses activity and mRNA expression |
Note: This table provides context for the potency of known sucrase inhibitors. The conflicting reports and lack of quantitative data for this compound's effect on sucrase are significant gaps in the current understanding.
Experimental Protocols
β-Xylosidase Inhibition Assay
This protocol is adapted from studies on β-xylosidase activity and inhibition.
Materials:
-
β-Xylosidase enzyme solution (e.g., from Selenomonas ruminantium)
-
Substrate: p-nitrophenyl-β-D-xylopyranoside (pNPX)
-
Inhibitor: this compound solutions of varying concentrations
-
Buffer: 50 mM sodium phosphate (B84403) buffer (pH 6.8)
-
Stop solution: 1 M sodium carbonate (Na₂CO₃)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the sodium phosphate buffer and the desired concentration of this compound.
-
Pre-incubate the reaction mixture with the β-xylosidase enzyme solution at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPX substrate to the pre-incubated mixture.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the sodium carbonate solution. This will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each this compound concentration.
-
To determine the type of inhibition and the Ki value, the assay should be repeated with varying concentrations of both the substrate (pNPX) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Sucrase Inhibition Assay
This protocol is a generalized procedure based on common methods for assaying sucrase activity.
Materials:
-
Sucrase enzyme source (e.g., rat intestinal acetone (B3395972) powder or Caco-2 cell lysate)
-
Substrate: Sucrose (B13894)
-
Inhibitor: this compound solutions of varying concentrations
-
Buffer: 0.1 M maleate (B1232345) buffer (pH 6.0)
-
Glucose oxidase-peroxidase reagent
-
Spectrophotometer
Procedure:
-
Prepare a homogenate of the sucrase enzyme source in the maleate buffer.
-
In a series of test tubes, mix the enzyme homogenate with different concentrations of the this compound inhibitor solution.
-
Pre-incubate the enzyme-inhibitor mixtures at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the sucrose substrate to each tube.
-
Incubate the reaction mixtures at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Determine the amount of glucose produced in each reaction tube using the glucose oxidase-peroxidase reagent, which generates a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 505 nm).
-
Run a control reaction without any inhibitor.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the sucrase activity. To determine the mode of inhibition and Ki, further kinetic studies with varying substrate and inhibitor concentrations are necessary.
Visualizations
References
- 1. Inhibition of the two-subsite beta-d-xylosidase from Selenomonas ruminantium by sugars: competitive, noncompetitive, double binding, and slow binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. healtangcare.com [healtangcare.com]
- 4. beta-D-Xylosidase Selenomonas ruminantiumÿEnzyme | Megazyme [megazyme.com]
- 5. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Xylose: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of L-xylose, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), adherence to proper disposal protocols is essential for maintaining a safe laboratory environment.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and ensure safety. General industrial hygiene practices should always be followed.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles, tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[1] | Protects eyes from airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use.[1] | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required.[1] If dust is generated, use a dust mask or a respirator with components tested and approved under standards like NIOSH (US) or CEN (EU).[1] | Prevents inhalation of this compound dust. |
This compound Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing papers, paper towels, and gloves), in a designated waste container.[3]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent spills or the release of dust.[1]
-
Clearly label the container with "this compound Waste" and any other identifiers required by your institution's waste management program.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the liquid waste in a separate, sealed container suitable for liquid chemical waste.[3]
-
The container must be clearly labeled with the full chemical names of all components, including the solvent (e.g., "this compound in Deionized Water").[3]
-
Crucially, do not discharge this compound solutions into the sewer system or drains. [2][4][5]
-
Spill and Accidental Release Protocol
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Avoid Dust Formation: Do not use methods that will cause the this compound powder to become airborne.[1]
-
Containment: Gently sweep up the spilled solid material.[1]
-
Collection: Place the swept-up material into a suitable, closed, and clearly labeled container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated.[6]
Storage and Disposal Workflow
Store sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. The final disposal must be conducted through a licensed and qualified waste disposal company.[1][3]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Contaminated Packaging
Handle contaminated packaging and containers in the same manner as the substance itself.[2][4] Once a container is completely empty and, if possible, rinsed (with the rinse-water collected as liquid waste), it can often be recycled.[2][4] Always follow your local and institutional regulations regarding container disposal.
References
Essential Safety and Logistical Information for Handling L-Xylose
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is of paramount importance. This document provides essential, immediate safety and logistical information for the handling and disposal of L-xylose, a naturally occurring pentose (B10789219) sugar. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.[1][2]
Personal Protective Equipment (PPE)
Following established safety guidelines is essential to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended when handling this compound, particularly in its solid, powdered form, to prevent irritation from dust.[3]
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling of Small Quantities | Safety glasses with side shields[3][4] | Nitrile or latex gloves[1][3] | Laboratory coat[3] | Generally not required with adequate ventilation[1][3] |
| Weighing/Transferring (Potential for Dust Generation) | Chemical safety goggles[3][5] | Nitrile or latex gloves[1][3] | Laboratory coat[3] | N95 or equivalent dust mask if ventilation is inadequate[3] |
| Large Quantity Handling or Spill Cleanup | Chemical safety goggles or face shield[3] | Chemical-resistant gloves (e.g., nitrile)[3][4] | Chemical-resistant apron or coveralls over a lab coat[3] | Air-purifying respirator with a particulate filter (e.g., N95 or P100)[3][5] |
Experimental Protocol: Standard Operating Procedure for Handling this compound
This protocol outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.[5]
-
For procedures that may generate dust, such as weighing or transferring, use a chemical fume hood or a ventilated balance enclosure.[1][3]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]
-
Remove any contaminated clothing and wash it before reuse.[3][6]
3. Handling and Storage:
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures should be followed.
Small Spills:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully sweep or vacuum the spilled solid material.[1][5][7]
-
Place the collected material into a sealed, appropriate container for disposal.[1][5][7]
-
Clean the spill area with a wet cloth or paper towels and dispose of them in the sealed container.[3]
Disposal:
-
Dispose of unused this compound and any contaminated waste in accordance with local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
